molecular formula C13H19BO2 B1364834 Benzylboronic acid pinacol ester CAS No. 87100-28-5

Benzylboronic acid pinacol ester

Número de catálogo: B1364834
Número CAS: 87100-28-5
Peso molecular: 218.10 g/mol
Clave InChI: YCNQPAVKQPLZRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzylboronic acid pinacol ester (CAS 87100-28-5) is a stable, bench-storable organoboron reagent that serves as a versatile synthetic building block for the introduction of a benzyl group. Its main applications in research include serving as a nucleophile for carbonyl addition and participating in metal-catalyzed cross-coupling reactions. When activated with an organolithium base such as s -butyllithium, this reagent forms a nucleophilic boronate complex that undergoes chemoselective addition to aldehydes , providing secondary alcohols in excellent yields. The benzyl group is transferred selectively over the alkyl group of the activating agent . This nucleophilic reactivity also extends to activated ketones , such as trifluoromethyl ketones, for the synthesis of valuable trifluoromethyl alcohol motifs found in pharmacologically active compounds . As a substrate in Suzuki-Miyaura cross-coupling , the benzylic boronate enables the construction of C-C bonds for the synthesis of diverse benzyl-substituted architectures . The compound can be synthesized via several methods, including electrochemical synthesis from benzylic halides, which avoids the use of noble metal catalysts , and a recent, mild photochemical homologation of boronic acids using N -tosylhydrazones . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNQPAVKQPLZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007338
Record name 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87100-28-5
Record name 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylboronic acid pinacol (B44631) ester is a critical building block in modern organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions and other transformations makes the development of efficient and versatile synthetic methods a key area of research. This guide provides a comprehensive overview of the core methodologies for the synthesis of benzylboronic acid pinacol ester, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into several key strategies, each with its own advantages regarding starting material availability, functional group tolerance, and reaction conditions. The primary approaches include:

  • Borylation of Benzyl (B1604629) Halides: This is one of the most common and direct methods, utilizing readily available benzyl halides as starting materials.

  • Borylation of Benzyl Alcohols: An increasingly popular method that employs benzyl alcohols, which are often commercially available or easily prepared.

  • Direct C-H Borylation of Toluene Derivatives: This approach offers an atom-economical route by directly functionalizing the benzylic C-H bond.

  • Homologation of Arylboronic Acids: A strategy that builds the benzylboronate structure by adding a one-carbon unit to an existing arylboronic acid derivative.

Borylation of Benzyl Halides

The conversion of benzyl halides to their corresponding boronic esters is a well-established and versatile method. Several catalytic systems have been developed to facilitate this transformation.

Palladium-Catalyzed Borylation

Palladium complexes are highly effective catalysts for the borylation of benzyl halides using either bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) as the boron source.[1][2]

Reaction Scheme:

cluster_conditions Conditions Benzyl Halide Benzyl Halide Reaction Benzyl Halide->Reaction B2pin2 or HBpin B2pin2 or HBpin B2pin2 or HBpin->Reaction This compound This compound Reaction->this compound Pd Catalyst Pd Catalyst Base Base Solvent Solvent Benzyl Halide Benzyl Halide Reaction Benzyl Halide->Reaction HBpin HBpin HBpin->Reaction Mg Mg Mg->Reaction This compound This compound Reaction->this compound Toluene Derivative Toluene Derivative Reaction Toluene Derivative->Reaction B2pin2 or HBpin B2pin2 or HBpin B2pin2 or HBpin->Reaction Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Reaction This compound This compound Reaction->this compound

References

Benzylboronic Acid Pinacol Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a versatile building block in modern organic chemistry.

Benzylboronic acid pinacol (B44631) ester, a key organoboron compound, has emerged as an indispensable tool for synthetic chemists, particularly in the realm of pharmaceutical and materials science. Its stability, versatility in cross-coupling reactions, and amenability to a wide range of functional groups have solidified its position as a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications in drug discovery and development.

Core Properties and Data

Benzylboronic acid pinacol ester is a colorless to pale yellow liquid at room temperature. Its physical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₉BO₂
Molecular Weight 218.10 g/mol
CAS Number 87100-28-5
Boiling Point 128-140 °C
Density 0.980 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.490
Solubility Insoluble in water. Soluble in common organic solvents like DMSO, THF, diethyl ether, and chloroform.
Storage Store in a cool, dry place under an inert atmosphere.

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ 7.30 - 7.10 (m, 5H, Ar-H), 2.25 (s, 2H, CH₂), 1.25 (s, 12H, C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ 139.0, 128.9, 128.2, 126.3, 83.7, 34.5 (br), 24.8
¹¹B NMR (128 MHz, CDCl₃) δ 34 (s)
FT-IR (neat) ~2978, 2931, 1496, 1454, 1361, 1321, 1145, 852, 698 cm⁻¹
Mass Spectrometry (EI) m/z (%): 218 (M⁺, 15), 119 (100), 91 (85), 100 (70), 59 (55)

Synthesis of this compound

Several synthetic routes to this compound have been developed, offering flexibility in terms of starting materials and reaction conditions. Below are detailed protocols for three common methods.

Method 1: From a Grignard Reagent

This classic method involves the reaction of a benzyl (B1604629) Grignard reagent with an electrophilic boron source, followed by esterification with pinacol.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride or benzyl bromide (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Maintain a gentle reflux until all the magnesium has been consumed.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (B1201080) (1.1 eq) in anhydrous diethyl ether. Stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Hydrolysis and Esterification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. To the crude benzylboronic acid, add pinacol (1.0 eq) and toluene (B28343). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the toluene under reduced pressure. Purify the residue by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the pure this compound.

Method 2: Reductive Coupling of Benzyl Halides

A more recent development involves the direct coupling of benzyl halides with a boron source in the presence of a reducing agent.

Experimental Protocol:

  • Reaction Setup: In a glovebox, combine a benzyl halide (1.0 eq), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 eq), and a catalytic amount of a palladium catalyst such as Pd(dba)₂ (2 mol%) and a phosphine (B1218219) ligand like P(t-Bu)₃ (4 mol%).

  • Reaction Execution: Add a suitable solvent, such as dioxane, and a base, for instance, potassium carbonate (2.0 eq). Seal the reaction vessel and heat it to the appropriate temperature (typically 80-100 °C) for several hours until the starting material is consumed (monitored by GC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Method 3: Borylation of Benzylic Alcohols

This method provides a transition-metal-free alternative for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of benzyl alcohol (1.0 eq) in an appropriate solvent like dichloromethane (B109758), add N-iodosuccinimide (NIS) (1.2 eq) and stir at room temperature.

  • Borylation: After the activation of the alcohol, add pinacolborane (1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the pure product.

Diagram 1: Synthetic Workflow for this compound (Grignard Method)

G cluster_synthesis Synthesis via Grignard Reagent start Benzyl Halide + Mg in Ether/THF grignard Formation of Benzyl Grignard Reagent start->grignard Initiation borylation Reaction with Triisopropyl Borate at -78 °C grignard->borylation Borylation Step hydrolysis Aqueous Work-up (NH4Cl) borylation->hydrolysis Hydrolysis esterification Esterification with Pinacol hydrolysis->esterification Esterification purification Purification (Distillation or Chromatography) esterification->purification Final Product G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product boronate [R²-B(OR)₂OH]⁻ boronate->transmetalation organohalide R¹-X organohalide->oxidative_addition base Base (e.g., K₂CO₃) base->boronate boronic_ester R²-B(pin) boronic_ester->boronate Activation

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzylboronic Acid Pinacol (B44631) Ester: Chemical Properties and Applications

Executive Summary

Benzylboronic acid pinacol ester, also known as 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a pivotal organoboron compound in modern organic synthesis. As a stable, easy-to-handle surrogate for the more labile benzylboronic acid, it serves as a critical building block in the construction of complex molecular architectures. Its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the field of drug discovery.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, spectroscopic data, and detailed experimental protocols for its application, tailored for professionals in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid or a solid-liquid mixture at room temperature.[3] It is characterized by its insolubility in water and its stability under anhydrous conditions, which contrasts with the hydrolytic instability of free boronic acids.[4][5][6]

PropertyValueSource(s)
CAS Number 87100-28-5[4][5][7]
Molecular Formula C₁₃H₁₉BO₂[5]
Molecular Weight 218.10 g/mol [8][5]
Appearance Clear to faintly turbid, colorless to pale yellow liquid or solid-liquid mixture[3]
Boiling Point 65 °C at 0.15 mm Hg[5]
Density ~0.980 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.4850 - 1.4910[5]
Solubility Insoluble in water[4][5][6]
Storage Conditions Inert atmosphere, store in freezer (-20°C)[5]

Spectroscopic Data

The structural identity of this compound is routinely confirmed using nuclear magnetic resonance (NMR) spectroscopy. The key diagnostic signals correspond to the benzyl (B1604629) moiety and the pinacol protecting group.

NucleusTypical Chemical Shift (δ) / ppmDescription
¹H NMR ~7.2-7.4Phenyl group protons (multiplet, 5H)
~2.5-2.8Benzylic methylene (B1212753) protons (-CH₂-, singlet, 2H)
~1.2-1.3Pinacol methyl protons (-C(CH₃)₂, singlet, 12H)
¹³C NMR ~125-140Aromatic carbons (multiple signals)
~83.0Pinacol quaternary carbons (-O-C(CH₃)₂-)
~35-40Benzylic carbon (-CH₂-) (Broadened by boron)
~24.9Pinacol methyl carbons (-C(CH₃)₂)
¹¹B NMR ~33-34Tetracoordinate boron

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[9]

Stability and Reactivity

Stability

The pinacol ester functionality confers significantly greater stability to the boronic acid moiety.[2][10] This enhanced stability prevents premature decomposition and facilitates easier handling, purification, and storage compared to free boronic acids.[2] However, the ester is not indefinitely stable and is susceptible to hydrolysis, particularly under aqueous, acidic, or basic conditions, which regenerates the corresponding boronic acid and pinacol.[11][12] This reactivity can pose challenges for certain analytical techniques like reversed-phase HPLC, where on-column degradation may occur.[11][12] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place under an inert atmosphere.[6]

Reactivity

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The key transformation is the transmetalation step, where the benzyl group is transferred from the boron atom to the palladium center in the catalytic cycle.[2][13]

Pinacol esters are generally considered less reactive than their corresponding boronic acids in Suzuki-Miyaura couplings, which can be attributed to the steric bulk of the pinacol group hindering the formation of the necessary palladium-boronate complex.[14] However, this attenuated reactivity can be advantageous, offering greater functional group tolerance and controlled reaction rates. Beyond Suzuki couplings, it is also used in other transformations such as Pd(0)-mediated carbonylation reactions.[4][5][6]

Key Applications and Reaction Mechanisms

The predominant application of this compound is in the Suzuki-Miyaura coupling reaction to form C(sp³)–C(sp²) bonds, a critical transformation in the synthesis of pharmaceuticals and advanced materials.[15]

The Suzuki-Miyaura Catalytic Cycle

The reaction enables the coupling of the benzyl group from the boronic ester with an organic halide or pseudohalide (e.g., triflate). The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

  • Transmetalation: The organic group (R²) is transferred from the activated boronate species to the palladium(II) center. This step requires a base to activate the boronic ester.[13]

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, regenerating the active Pd(0) catalyst.

Experimental Protocols

Representative Synthesis of this compound

Several methods exist for the synthesis of this compound. A common approach involves the reductive coupling of a benzyl halide with pinacolborane (HBpin), which can be catalyzed by magnesium.[16]

Materials:

  • Benzyl halide (e.g., benzyl bromide)

  • Pinacolborane (HBpin)

  • Magnesium (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of magnesium turnings.

  • Add anhydrous THF, followed by the benzyl halide.

  • Slowly add pinacolborane to the stirring mixture at room temperature.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., saturated aq. NH₄Cl).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or silica (B1680970) gel chromatography to yield the pure this compound.[17]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical cross-coupling of this compound with an aryl iodide.[9]

Suzuki_Workflow start Start reagents 1. Combine Reagents - Aryl Halide - this compound - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., DME) in a glovebox. start->reagents seal 2. Seal Vial reagents->seal heat 3. Heat Reaction (e.g., 85 °C for 20h) seal->heat cool 4. Cool to RT heat->cool filter 5. Workup Filter through Celite, wash with ether. cool->filter evaporate 6. Concentrate Evaporate solvents in vacuo. filter->evaporate purify 7. Purification Silica Gel Chromatography evaporate->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., 4-iodoacetophenone, 1.0 equiv)

  • This compound (1.4 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 8 mol%)

  • Base (e.g., K₂CO₃, 1.6 equiv)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane, DME)

Procedure:

  • In a nitrogen-filled glovebox, a dry reaction vial is charged with the aryl halide, palladium catalyst, and base.

  • The anhydrous solvent is added, followed by the this compound.

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • The reaction mixture is stirred vigorously and heated to the required temperature (e.g., 85 °C) for 18-24 hours or until completion as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of Celite to remove inorganic salts and the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexanes:ethyl acetate (B1210297) gradient) to afford the desired cross-coupled product.[9]

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[7] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

References

benzylboronic acid pinacol ester CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzylboronic Acid Pinacol (B44631) Ester

Chemical Identifier: CAS Number 87100-28-5

This technical guide provides an in-depth overview of benzylboronic acid pinacol ester, a critical reagent in modern organic synthesis and drug discovery. Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, key synthesis protocols, and its significant applications, with a focus on palladium-catalyzed cross-coupling reactions.

Physicochemical and Structural Data

This compound, systematically named 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound widely utilized in synthetic chemistry.[1][2] Its stability and versatility make it a preferred precursor for generating benzylboronic acid in situ or for direct use in various coupling reactions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 87100-28-5[1][5][6][7]
Molecular Formula C13H19BO2[1][5][6]
Molecular Weight 218.10 g/mol [1][5][7]
Boiling Point 65 °C @ 0.15 mmHg128-140 °C[1][2][6]
Density 0.980 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.490[2]
Purity ≥96%[1]
Appearance Colorless to light yellow clear liquid[2]
Solubility Insoluble in water[1][2][8]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere. Recommended storage in a freezer at -20°C.[1][2]

Synthesis Methodologies

The synthesis of this compound can be achieved through several efficient methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from Benzyl (B1604629) Halides via Grignard Reagents

A common and effective method involves the reaction of a benzyl Grignard reagent with pinacolborane (HBpin).[9] This approach is particularly advantageous when conducted under Barbier conditions, which involves the in situ formation of the Grignard reagent, thereby preventing side reactions like Wurtz coupling that can occur with reactive benzyl halides.[9]

Experimental Protocol: Synthesis via Barbier Conditions

  • Apparatus Setup: An oven-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Charging: The flask is charged with magnesium turnings (1.2 equivalents). A solution of the corresponding benzyl halide (e.g., benzyl bromide, 1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added to the dropping funnel. Pinacolborane (1.1 equivalents) is added directly to the flask.

  • Reaction Initiation: A small portion of the benzyl halide solution is added to the magnesium turnings to initiate the Grignard reaction, which can be evidenced by heat evolution or bubble formation.

  • Reaction Execution: Once initiated, the remaining benzyl halide solution is added dropwise at a rate that maintains a gentle reflux. The reaction is typically stirred at ambient temperature until the magnesium is consumed.

  • Work-up and Purification: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by vacuum distillation to yield the pure this compound.[10]

G cluster_start Starting Materials cluster_reaction Reaction Vessel (Anhydrous THF) cluster_end Product & Purification benzyl_halide Benzyl Halide grignard_formation In situ Grignard Formation (Barbier Conditions) benzyl_halide->grignard_formation mg Magnesium (Mg) mg->grignard_formation hbpin Pinacolborane (HBpin) boration Reaction with HBpin hbpin->boration grignard_formation->boration quench Aqueous Quench (NH4Cl) boration->quench extraction Solvent Extraction quench->extraction purification Vacuum Distillation extraction->purification product Benzylboronic Acid Pinacol Ester purification->product

Caption: Synthesis workflow for this compound.

Core Applications in Research and Drug Development

This compound is a cornerstone reagent for introducing a benzyl group into complex molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4]

The Suzuki-Miyaura Cross-Coupling Reaction

Boronic esters are generally more stable and easier to handle than their corresponding boronic acids, making them ideal coupling partners.[3][11] In the Suzuki-Miyaura reaction, this compound couples with various organic halides or pseudohalides (e.g., aryl, vinyl, or alkyl bromides, iodides, or triflates) in the presence of a palladium catalyst and a base.[4][12]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a reaction vessel under an inert atmosphere, dissolve the organic halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Base Addition: Add an aqueous solution of a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equivalents). The base is crucial for activating the boronic ester for transmetalation.[12]

  • Reaction Conditions: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC/LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The resulting crude product is purified by column chromatography to yield the desired benzylated compound.

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the benzyl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex R-Pd(II)L₂-X pd0->pd_complex R-X transmetal Transmetalation pd_benzyl_complex R-Pd(II)L₂-Benzyl pd_complex->pd_benzyl_complex [Bn-B(pin)]⁻ pd_benzyl_complex->pd0 R-Benzyl red_elim Reductive Elimination pd_benzyl_complex->product_out r_x_in->pd_complex boronate_in->pd_benzyl_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Other Applications

Beyond the Suzuki coupling, this compound is utilized in other significant transformations, including:

  • Pd(0)-mediated [11C] Carbonylation Reactions: It serves as a substrate in radiochemistry for the synthesis of 11C-labeled compounds used in Positron Emission Tomography (PET) imaging.[1][8][13]

  • Homologation Reactions: It can be used in reactions that extend carbon chains, providing access to more complex molecular scaffolds.[14]

The stability, ease of handling, and high reactivity of this compound solidify its role as an indispensable tool in the synthesis of complex organic molecules, with profound implications for the development of new pharmaceuticals and materials.

References

benzylboronic acid pinacol ester molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzylboronic Acid Pinacol (B44631) Ester

For researchers, scientists, and professionals in drug development, benzylboronic acid pinacol ester is a vital reagent in modern organic synthesis. Its stability, versatility, and ease of handling make it a preferred building block for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its applications, and essential safety information.

Core Properties and Data

This compound, with the CAS number 87100-28-5, is an organoboron compound widely utilized in cross-coupling reactions.[1][2][3][4][5] Its quantitative data are summarized below for easy reference.

PropertyValue
Molecular Weight 218.10 g/mol [1][5][6]
Molecular Formula C₁₃H₁₉BO₂[1][2][4][5][6]
Appearance Clear, colorless to pale yellow liquid[4][7][8]
Boiling Point 65 °C @ 0.15 mm Hg[8][9]
Density 0.980 g/mL at 25 °C[8][9]
Refractive Index 1.490 @ 20 °C[8][9]
Flash Point > 110 °C (> 230 °F)[7][9]
Solubility Insoluble in water[2][6][8][9]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a benzyl (B1604629) Grignard reagent with pinacolborane.[10] This method is valued for its mild reaction conditions and good yields.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from benzyl chloride.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Benzyl chloride

  • Iodine crystal (as initiator)

  • Pinacolborane (HBpin)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Grignard Reagent:

    • A three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool under an inert atmosphere.

    • Magnesium turnings are added to the flask, followed by a small crystal of iodine.

    • A solution of benzyl chloride in anhydrous THF is prepared and added to the dropping funnel.

    • A small amount of the benzyl chloride solution is added to the magnesium turnings to initiate the reaction, which is often indicated by a color change and gentle refluxing.

    • Once the reaction has started, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Pinacolborane:

    • The freshly prepared benzylmagnesium chloride solution is cooled to 0 °C in an ice bath.

    • Pinacolborane is dissolved in anhydrous THF and added dropwise to the Grignard reagent solution while maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from a benzyl halide.

SynthesisWorkflow Synthesis of this compound cluster_grignard Step 1: Grignard Reagent Formation cluster_borylation Step 2: Borylation cluster_product Step 3: Work-up & Purification A Benzyl Halide (e.g., Benzyl Chloride) D Benzylmagnesium Halide (Grignard Reagent) A->D B Magnesium (Mg) B->D C Anhydrous THF C->D F Reaction Mixture D->F E Pinacolborane (HBpin) E->F G Quenching (aq. NH4Cl) F->G H Extraction & Drying G->H I Vacuum Distillation H->I J This compound (Final Product) I->J

References

A Technical Guide to the Solubility of Benzylboronic Acid Pinacol Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylboronic acid pinacol (B44631) ester (also known as 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a crucial reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility profile in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a consolidated overview of the available solubility data, detailed experimental protocols for solubility determination, and a conceptual workflow for solubility analysis.

Core Data Presentation: Solubility Profile

SolventChemical ClassPolarity (Relative)Quantitative SolubilityQualitative Solubility & Remarks
Dimethyl Sulfoxide (DMSO)SulfoxideHigh100 mg/mL (458.51 mM)[1]Soluble. Ultrasonic assistance may be required. The hygroscopic nature of DMSO can influence solubility.[1]
Chloroform (CHCl₃)Halogenated HydrocarbonMediumData not availablePredicted: High. Based on data for the analogous phenylboronic acid pinacol ester, which shows very high solubility.[2][3][4][5]
Acetone (C₃H₆O)KetoneMediumData not availablePredicted: High. Phenylboronic acid pinacol ester exhibits high solubility in ketones.[2][3][4][5]
Tetrahydrofuran (THF)EtherMediumData not availableImplied: Soluble. Frequently used as a reaction solvent for this reagent.
1,2-Dimethoxyethane (DME)EtherMediumData not availableImplied: Soluble. Used as a reaction solvent for this reagent.[6]
Ethyl Acetate (EtOAc)EsterMediumData not availableLikely soluble based on general "like dissolves like" principles.
Dichloromethane (DCM)Halogenated HydrocarbonMediumData not availableLikely soluble; a common solvent for workup and chromatography of similar compounds.
TolueneAromatic HydrocarbonLowData not availableLikely soluble, but potentially less so than in more polar solvents.
Diethyl Ether (Et₂O)EtherLowData not availablePredicted: High. Phenylboronic acid pinacol ester is highly soluble in dipropyl ether.[2][3][4][5]
Hexane / Methylcyclohexane (B89554)Aliphatic HydrocarbonVery LowData not availablePredicted: Low to Moderate. Phenylboronic acid pinacol ester has its lowest solubility in methylcyclohexane among the solvents tested.[2][3][4][5]
Water (H₂O)ProticHighData not availableInsoluble. [7][8][9][10][11][12][13] Boronic esters are susceptible to hydrolysis.

Note: Predictions are based on the reported solubility of phenylboronic acid pinacol ester and are intended as a guideline for solvent selection.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, it is recommended to perform experimental determination. The following are detailed methodologies for key experiments.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the saturation concentration of benzylboronic acid pinacol ester in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To fully separate the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully draw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using HPLC.

    • Dilute the filtered, saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

  • Data Reporting: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

Protocol 2: Dynamic Method using Turbidity Measurement

This method is faster than the shake-flask method and is useful for determining solubility as a function of temperature.

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a solvent.

Materials:

  • This compound

  • Solvent of interest

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating water bath with precise temperature control

  • Luminance probe or turbidimeter

  • Analytical balance

Methodology:

  • Sample Preparation: Prepare a series of samples with known mole fractions of this compound in the solvent of interest.

  • Heating and Observation: Place a sample in the jacketed vessel and begin stirring. Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.5 °C/hour).

  • Equilibrium Point Determination: Monitor the turbidity of the solution using a luminance probe. The temperature at which the turbidity disappears, indicating complete dissolution, is recorded as the solubility temperature for that specific concentration.[2][3][4][5][14]

  • Data Analysis: Repeat this process for all prepared samples to generate a dataset of solubility temperatures versus concentration. This data can be plotted to create a solubility curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_quant Phase 3: Quantification A Add excess Benzylboronic Acid Pinacol Ester to Solvent B Seal and place in temperature- controlled shaker A->B C Equilibrate for 24-48 hours to achieve saturation B->C D Centrifuge sample to pellet excess solid C->D E Withdraw supernatant using a syringe D->E F Filter through 0.22 µm PTFE syringe filter E->F I Dilute filtered sample F->I G Prepare calibration standards H Analyze standards by HPLC to create calibration curve G->H K Calculate original concentration using calibration curve H->K J Analyze diluted sample by HPLC I->J J->K Result Report Solubility (e.g., mg/mL @ 25°C) K->Result

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing Compound Solubility.

References

Benzylboronic Acid Pinacol Ester: An In-Depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzylboronic acid pinacol (B44631) ester. Understanding the chemical stability of this versatile reagent is critical for its effective use in research and development, particularly in applications such as cross-coupling reactions and the synthesis of active pharmaceutical ingredients. This document summarizes key degradation pathways, presents available quantitative stability data, and outlines detailed experimental protocols for stability assessment.

Core Stability Profile

Benzylboronic acid pinacol ester is generally considered a relatively stable derivative of benzylboronic acid, offering improved handling and a broader range of compatible reaction conditions. However, its stability is not absolute and is influenced by several environmental factors. The primary degradation pathway is hydrolysis , leading to the formation of benzylboronic acid and pinacol. Other potential degradation routes include oxidation and photolysis .

Key Stability-Influencing Factors:

  • Moisture: The presence of water is the most significant factor initiating hydrolysis.

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxidizing Agents: The boronic ester moiety can be susceptible to oxidation.

The following diagram illustrates the key factors influencing the stability of this compound.

cluster_main Factors Affecting this compound Stability cluster_factors cluster_degradation Degradation Pathways Stability This compound Stability Moisture Moisture/Humidity pH pH Temperature Temperature Light Light Exposure Oxidants Oxidizing Agents Hydrolysis Hydrolysis Moisture->Hydrolysis pH->Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Photolysis Photolysis Light->Photolysis Oxidants->Oxidation Hydrolysis->Stability Degrade Oxidation->Stability Degrade Photolysis->Stability Degrade

Caption: Factors influencing the stability of this compound.

Quantitative Stability Data: Hydrolysis Kinetics

While specific quantitative stability data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar phenylboronic acid pinacol esters. Research by Achilli et al. provides detailed kinetic data on the hydrolysis of various substituted phenylboronic acid pinacol esters, which can serve as a useful surrogate for understanding the behavior of the benzyl (B1604629) derivative.[1][2][3] The presence of the electron-donating methylene (B1212753) group in the benzyl substituent is expected to influence the electronic properties of the boron center and thus the rate of hydrolysis.

The hydrolysis of phenylboronic acid pinacol esters is significantly accelerated at physiological pH (7.4) compared to neutral water.[1][3] The rate of this degradation is also influenced by substituents on the phenyl ring.

Table 1: Half-life (t½) of Selected Phenylboronic Acid Pinacol Esters at 25°C

CompoundSolvent/BufferHalf-life (t½) in minutes
Phenylboronic acid pinacol esterWater~180
Phenylboronic acid pinacol ester50 mM Sodium Phosphate (B84403) (pH 7.4)~10
4-Hydroxyphenylboronic acid pinacol esterWater~120
4-Hydroxyphenylboronic acid pinacol ester50 mM Sodium Phosphate (pH 7.4)~5
4-Aminophenylboronic acid pinacol esterWater~240
4-Aminophenylboronic acid pinacol ester50 mM Sodium Phosphate (pH 7.4)~15

Data extrapolated from Achilli et al. (2013).[1][3]

These data clearly indicate that the pinacol ester is substantially less stable in a buffered aqueous solution at physiological pH compared to unbuffered water. This is a critical consideration for applications in biological systems or buffered reaction media.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on supplier information and general best practices for boronic esters:

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool place.[4] Long-term storage at -20°C to -80°C is often advised for solutions.Minimizes the rate of potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against moisture and atmospheric oxygen.
Container Keep container tightly closed in a dry and well-ventilated place.[4]Prevents ingress of moisture.
Light Exposure Protect from light.Avoids potential photolytic degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[4]Prevents chemical reactions that would degrade the compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions. The following diagram outlines a general workflow for such a study.

cluster_workflow General Workflow for Stability Testing cluster_stress_conditions Stress Conditions Start Start: Benzylboronic Acid Pinacol Ester Sample Stress Forced Degradation (Stress Conditions) Start->Stress Analysis Stability Analysis (e.g., HPLC, NMR) Stress->Analysis Hydrolysis Hydrolytic (Acidic, Basic, Neutral) Stress->Hydrolysis Oxidation Oxidative (e.g., H2O2) Stress->Oxidation Photolysis Photolytic (UV/Vis Light) Stress->Photolysis Thermal Thermal (Elevated Temperature) Stress->Thermal Data Data Interpretation (Kinetics, Degradant ID) Analysis->Data Report Generate Stability Report Data->Report

Caption: A general experimental workflow for stability testing.

Protocol for Hydrolytic Stability Assessment by HPLC

This protocol is adapted from the methodology described by Achilli et al. for the analysis of phenylboronic acid pinacol esters and is suitable for assessing the hydrolytic stability of this compound.[1][3]

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mM.

  • Preparation of Reaction Solutions:

    • Neutral: Dilute the stock solution to a final concentration of 0.5 mM in deionized water.

    • Acidic: Dilute the stock solution to a final concentration of 0.5 mM in a solution of 0.1 M HCl.

    • Basic: Dilute the stock solution to a final concentration of 0.5 mM in a solution of 0.1 M NaOH.

    • Buffered: Dilute the stock solution to a final concentration of 0.5 mM in 50 mM sodium phosphate buffer (pH 7.4).

  • Incubation: Maintain the reaction solutions at a constant temperature (e.g., 25°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each reaction solution. Quench the reaction if necessary (e.g., by neutralization or dilution in the mobile phase).

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid or another suitable modifier). An example gradient could be: 0-5 min, 30% ACN; 5-15 min, 30-70% ACN; 15-20 min, 70% ACN; 20-25 min, 70-30% ACN; 25-30 min, 30% ACN.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Column Temperature: 25°C.

  • Data Analysis:

    • Integrate the peak areas of this compound and the resulting benzylboronic acid.

    • Calculate the percentage of the remaining ester at each time point.

    • Plot the percentage of remaining ester versus time to determine the hydrolysis kinetics and calculate the half-life (t½) under each condition.

General Protocol for a Forced Degradation Study

This protocol provides a framework for a comprehensive forced degradation study, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water mixtures). Also, prepare solid-state samples.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a defined period (e.g., 24 hours).

    • Neutral Hydrolysis: Reflux the sample solution in water for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period (e.g., 24 hours).

    • Photolytic Degradation: Expose the solid sample and the sample solution to UV and visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation: Expose the solid sample to dry heat at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Peak Purity and Mass Balance:

    • Assess the purity of the main peak in all stressed samples using a diode array detector or mass spectrometer to ensure no co-eluting degradants.

    • Calculate the mass balance to account for all the material after degradation.

Conclusion

This compound is a valuable synthetic intermediate whose stability is primarily challenged by hydrolysis, a process significantly accelerated in buffered aqueous solutions at physiological pH. Proper storage in a cool, dry, and inert environment is crucial to maintain its integrity. For applications in aqueous or biological media, the potential for rapid degradation must be considered. The experimental protocols provided in this guide offer a robust framework for researchers to assess the stability of this compound and to develop a comprehensive understanding of its degradation profile, ensuring its reliable performance in sensitive applications.

References

The Pivotal Role of Benzylboronic Acid Pinacol Ester in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzylboronic acid pinacol (B44631) ester has emerged as a cornerstone in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures and acting as a key pharmacophore in the design of targeted therapeutics. Its unique electronic properties and reactivity have positioned it as an invaluable tool for researchers and scientists in drug development. This technical guide provides an in-depth overview of the applications of benzylboronic acid pinacol ester, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic processes.

Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is primarily centered around two key areas: its function as a versatile building block in organic synthesis and its role as a potent enzyme inhibitor.

1. A Versatile Synthetic Intermediate: The Suzuki-Miyaura Coupling

This compound is a widely used reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including a wide array of drug candidates. The pinacol ester provides enhanced stability and easier handling compared to the free boronic acid, making it a preferred reagent in many synthetic campaigns.

2. A Potent Pharmacophore: Enzyme Inhibition

The boronic acid moiety is a key feature in the design of a variety of enzyme inhibitors. It can act as a transition-state analog, forming a reversible covalent bond with key amino acid residues in the active site of enzymes, particularly serine proteases. This interaction can lead to potent and selective inhibition of enzymes implicated in various diseases.

  • Anticancer Agents: Boronic acid-containing molecules, notably the proteasome inhibitor bortezomib, have revolutionized the treatment of certain cancers like multiple myeloma. The boronic acid group in these inhibitors forms a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of protein degradation and subsequent apoptosis in cancer cells. Derivatives of this compound are actively being explored for the development of new anticancer agents.

  • Antimicrobial Agents: The rise of antibiotic resistance has spurred the development of novel antibacterial agents. Boronic acid derivatives have shown significant promise as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics like penicillin. By inhibiting these enzymes, boronic acid-based drugs can restore the efficacy of existing antibiotics.

Quantitative Data Presentation

The following tables summarize the biological activity of various this compound derivatives and related boronic acid compounds against different molecular targets.

Table 1: Inhibition of β-Lactamases by Boronic Acid Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)Reference CompoundReference Ki
3-azidomethylphenyl boronic acidKPC-22.3 µM--
3-azidomethylphenyl boronic acidAmpC700 nM--
Triazole derivative 5KPC-2730 nM--
Triazole derivative 10aAmpC140 nM--
Methanesulfonamide boronic acid 3AmpC789 nMCarboxamide analog 3c18.5 µM

Table 2: Proteasome Inhibition and Anticancer Activity of Boronic Acid Derivatives

CompoundTarget/Cell LineActivity MetricValue
Phenylboronic acid derivative 18A2780 (ovarian cancer)IC50 (72h)< 2 µM
Benzoxaborole derivative 27A2780 (ovarian cancer)IC50 (72h)< 2 µM
Dipeptide proline-boronic acid II-7MGC803 (gastric cancer)IC50nM level
Dipeptide proline-boronic acid II-7Proteasome subunitsIC50nM level

Experimental Protocols

1. Synthesis of a Diaryl Methane via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoacetophenone)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Silver(I) oxide (Ag2O)

  • Triphenylphosphine (PPh3)

  • Solvent (e.g., 1,2-dimethoxyethane (B42094) - DME)

  • Nitrogen-filled glovebox

  • Reaction vial with a Teflon-lined cap

  • Stir plate and magnetic stir bar

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a nitrogen-filled glovebox: To a dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.4 equiv), Pd(PPh3)4 (8 mol% Pd), PPh3 (to achieve an 8.3:1 P:Pd ratio), Ag2O (1.6 equiv), and K2CO3 (1.5 equiv).

  • Add the solvent (DME) to the vial to achieve the desired concentration.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it on a stir plate.

  • Stir the reaction mixture at 85 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a plug of Celite, washing with an appropriate solvent (e.g., diethyl ether).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired diaryl methane.

2. Proteasome Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a this compound derivative on the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cells grown in culture (e.g., cancer cell line)

  • Phosphate-buffered saline (PBS)

  • Proteasome Lysis/Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT, ATP)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Test compound (this compound derivative) dissolved in DMSO

  • Black, 96-well microplate

  • Fluorescent plate reader

  • Protein quantification assay (e.g., Coomassie)

Procedure:

  • Cell Lysate Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in proteasome lysis buffer on ice.

    • Clarify the lysate by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant.

  • Assay:

    • In a black 96-well plate, add the proteasome assay buffer.

    • Add the fluorogenic substrate to the buffer to a final concentration of 100 µM.

    • Add the cell lysate (e.g., 50 µg of protein) to each well.

    • Add the test compound at various concentrations (the final DMSO concentration should be <1.0%). Include a DMSO-only control.

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC).

  • Data Analysis:

    • Subtract the fluorescence of the blank (no lysate) from all readings.

    • Normalize the fluorescence to the protein concentration.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

3. β-Lactamase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a this compound derivative against a β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC, KPC-2)

  • Nitrocefin (B1678963) (a chromogenic β-lactam substrate)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations. Include a DMSO-only control.

    • Add the β-lactamase enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add nitrocefin to each well to a final concentration of 100 µM to start the reaction.

  • Measurement:

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and nitrocefin and analyze the data using the Michaelis-Menten equation for competitive inhibition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound and its derivatives.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_ester R2-B(pin) boronic_ester->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Beta_Lactamase_Inhibition enzyme β-Lactamase (Active Site Serine-OH) complex Reversible Covalent Complex (Tetrahedral Intermediate) enzyme->complex hydrolysis Hydrolysis enzyme->hydrolysis boronic_acid Boronic Acid Inhibitor R-B(OH)2 boronic_acid->complex inhibition Inhibition complex->inhibition beta_lactam β-Lactam Antibiotic beta_lactam->hydrolysis inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic

Caption: Mechanism of β-lactamase inhibition by a boronic acid.

Proteasome_Inhibition ubiquitin Ubiquitin ubiquitination Ubiquitination (E1, E2, E3 Ligases) ubiquitin->ubiquitination protein Target Protein protein->ubiquitination polyubiquitinated_protein Polyubiquitinated Protein ubiquitination->polyubiquitinated_protein degradation Protein Degradation polyubiquitinated_protein->degradation proteasome 26S Proteasome proteasome->degradation inhibition Inhibition proteasome->inhibition peptides Peptides degradation->peptides boronic_inhibitor Boronic Acid Proteasome Inhibitor boronic_inhibitor->proteasome Binds to active site apoptosis Apoptosis inhibition->apoptosis Leads to

Caption: The ubiquitin-proteasome pathway and its inhibition.

Conclusion and Future Outlook

This compound and its derivatives have firmly established their importance in medicinal chemistry. Their utility as synthetic intermediates enables the construction of novel and complex drug-like molecules, while the inherent reactivity of the boronic acid moiety provides a powerful tool for the design of potent and selective enzyme inhibitors. The continued exploration of this versatile scaffold is expected to yield new therapeutic agents for a wide range of diseases, from cancer to infectious diseases. Future research will likely focus on the development of more sophisticated derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as their application in emerging areas such as targeted protein degradation. The foundation laid by this compound will undoubtedly continue to support significant advances in the field of drug discovery.

An In-Depth Technical Guide to the NMR Spectral Interpretation of Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of benzylboronic acid pinacol (B44631) ester, a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the characteristic ¹H and ¹³C NMR chemical shifts, provides a standard experimental protocol for spectral acquisition, and illustrates the logical workflow for spectral analysis.

Introduction to Benzylboronic Acid Pinacol Ester

This compound, with the IUPAC name 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a stable and widely used organoboron compound. Its utility in forming carbon-carbon bonds makes it a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Accurate characterization of this reagent is paramount to ensure reaction success and product purity, with NMR spectroscopy being the primary analytical tool for this purpose.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound when dissolved in deuterated chloroform (B151607) (CDCl₃). These values are compiled from typical spectral data and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.10Multiplet5HAromatic protons (C₆H₅)
~2.25Singlet2HBenzylic protons (-CH₂-)
~1.25Singlet12HPinacol methyl protons (-C(CH₃)₂)
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbon (C-ipso)
~128.5Aromatic carbons (C-ortho, C-meta)
~126.0Aromatic carbon (C-para)
~83.5Pinacol quaternary carbons (-C (CH₃)₂)
~35 (broad)Benzylic carbon (-C H₂-)
~24.8Pinacol methyl carbons (-C(C H₃)₂)

Note: The carbon attached to the boron atom (benzylic carbon) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a detailed methodology for the preparation and acquisition of NMR spectra of this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃, ~0.6 mL)

  • 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vial and spatula

  • Vortex mixer (optional)

Procedure:

  • Sample Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.

  • Sample Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity. Standard automated shimming routines are typically sufficient.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm for ¹H spectra or the CDCl₃ triplet to 77.16 ppm for ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum.

    • Perform baseline correction as needed.

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the logical workflow for NMR sample preparation and spectral interpretation.

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock filter->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate (1H) calibrate->integrate

Workflow for NMR Sample Preparation and Data Processing.

Spectral_Interpretation_Flow start Acquired 1H NMR Spectrum chem_shift Analyze Chemical Shifts (~7.2, ~2.2, ~1.2 ppm) start->chem_shift integration Analyze Integration Ratios (5 : 2 : 12) start->integration multiplicity Analyze Signal Multiplicity (Multiplet, Singlet, Singlet) start->multiplicity assign_h Assign Proton Signals chem_shift->assign_h integration->assign_h multiplicity->assign_h final_structure Confirm Structure of This compound assign_h->final_structure start_c Acquired 13C NMR Spectrum chem_shift_c Analyze Chemical Shifts (~140-126, ~83, ~35, ~25 ppm) start_c->chem_shift_c assign_c Assign Carbon Signals chem_shift_c->assign_c assign_c->final_structure

Logical Flow for Interpreting NMR Spectra.

benzylboronic acid pinacol ester physical appearance and form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the physical and chemical properties of benzylboronic acid pinacol (B44631) ester, a versatile reagent in modern organic synthesis. Its role in palladium-catalyzed cross-coupling reactions has made it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery and development.

Core Physical and Chemical Properties

Benzylboronic acid pinacol ester, with the chemical formula C₁₃H₁₉BO₂ and a molecular weight of 218.10 g/mol , is a key organoboron compound. Its physical state can be variable, being described as both a solid-liquid mixture and a liquid. This variability may depend on the purity of the substance and the ambient temperature.

The appearance of this compound is generally reported as a colorless to off-white or pale yellow substance.[1][2] When in liquid form, it is described as a clear to faintly turbid liquid.[2][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical data for this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C₁₃H₁₉BO₂[2]
Molecular Weight 218.103 g/mol [4]
Boiling Point 65°C at 0.15 mmHg[4][5]
Density 0.980 g/mL at 25°C[5]
Refractive Index 1.4850-1.4910 at 20°C[2]
Solubility Insoluble in water[4][6]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The following is a representative experimental protocol for the synthesis of a biphenyl (B1667301) compound using this compound and an aryl halide.

Objective: To synthesize a substituted biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Aqueous sodium carbonate (Na₂CO₃) solution (1.2 M)

  • n-Propanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equivalent), this compound (1.1 equivalents), and n-propanol.

  • Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (e.g., 0.01 equivalents), triphenylphosphine (e.g., 0.04 equivalents), and the aqueous sodium carbonate solution.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for several minutes.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization, typically from a solvent system like hexanes/ethyl acetate, to yield the desired biphenyl product.

Visualizing the Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_ester R-B(OR)₂ (Boronic Ester) boronic_ester->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Benzylboronic Acid Pinacol Ester Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing benzylboronic acid pinacol (B44631) esters as the nucleophilic partner. This reaction is a powerful tool for the synthesis of diarylmethanes, a structural motif prevalent in medicinally relevant compounds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Benzylboronic acid pinacol esters are increasingly utilized in these reactions due to their stability, ease of handling, and reduced propensity for side reactions like protodeboronation compared to free boronic acids.[1] This protocol outlines a general procedure for the efficient coupling of benzylboronic acid pinacol esters with a variety of aryl halides to produce substituted diarylmethanes.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the benzylic group from the boronic ester to the palladium center, and reductive elimination to form the diarylmethane product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Weigh Benzylboronic Acid Pinacol Ester & Aryl Halide B Add Solvent and Base A->B C Degas Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC, GC/MS, LC/MS) E->F G Cool to Room Temperature F->G Upon Completion H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Suzuki coupling of benzylboronic acid pinacol ester.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of benzylboronic acid pinacol esters with various aryl bromides.

Table 1: Optimization of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1001285
2PdCl₂(dppf) (2)-K₃PO₄ (3)THF/H₂O (10:1)771692
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF901278
4Pd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃ (3)Dioxane1001088

Data is representative and compiled from typical Suzuki-Miyaura coupling protocols involving benzylic partners.[2][3]

Table 2: Substrate Scope for the Suzuki Coupling of this compound with Aryl Bromides

EntryThis compoundAryl BromideProductYield (%)
1This compound4-Bromotoluene4-Methyl-1-benzyldiphenylmethane92
24-Methoxythis compound4-Bromotoluene1-(4-Methoxybenzyl)-4-methylbenzene95
34-Chlorothis compound4-Bromotoluene1-(4-Chlorobenzyl)-4-methylbenzene88
4This compound1-Bromo-4-methoxybenzene1-Benzyl-4-methoxybenzene94
5This compound1-Bromo-4-cyanobenzene4-Benzylbenzonitrile85
6This compound2-Bromopyridine2-Benzylpyridine75

Yields are for isolated products under optimized conditions (PdCl₂(dppf), K₃PO₄, THF/H₂O).[3][4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., THF/H₂O, 10:1 mixture, 0.1 M)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition and Degassing: Add the solvent system (e.g., THF/H₂O 10:1) to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 77 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylmethane product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Base, Benzyl-B(pin) PdII_ArylBenzyl Ar-Pd(II)L₂-Benzyl Transmetal->PdII_ArylBenzyl RedElim Reductive Elimination PdII_ArylBenzyl->RedElim RedElim->Pd0 Ar-Benzyl

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low Yields:

    • Catalyst activity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions during catalyst addition is critical.

    • Base strength: The choice of base is crucial. For boronic esters, a hydrated base like K₃PO₄·H₂O can be beneficial to facilitate hydrolysis to the more reactive boronic acid in situ.[4]

    • Incomplete reaction: Extend the reaction time or increase the temperature.

    • Protodeboronation: Minimize water content in the reaction mixture if using anhydrous conditions, and ensure the reaction is run under an inert atmosphere. Pinacol esters are generally more stable to protodeboronation than boronic acids.[1]

  • Side Reactions:

    • Homocoupling of the boronic ester: This can occur at elevated temperatures. Using a lower temperature and a more active catalyst system can mitigate this.

    • Dehalogenation of the aryl halide: This can be a problem with electron-rich aryl halides.

  • Ligand Selection: The choice of phosphine (B1218219) ligand can significantly impact the reaction efficiency. Bulky, electron-rich ligands such as SPhos or JohnPhos often improve the rate of both oxidative addition and reductive elimination.[2]

Conclusion

The Suzuki-Miyaura coupling of benzylboronic acid pinacol esters is a robust and versatile method for the synthesis of diarylmethanes. The stability and ease of handling of the pinacol esters make them attractive reagents for complex molecule synthesis in drug discovery and development. Careful optimization of the catalyst, ligand, base, and solvent system is key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Photoredox Catalysis Using Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzylboronic acid pinacol (B44631) ester in photoredox catalysis. This versatile reagent serves as a key building block in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering a mild and efficient alternative to traditional cross-coupling methods. The protocols outlined below are intended to be a guide for researchers in academic and industrial settings, particularly those involved in synthetic organic chemistry and drug discovery.

Introduction

Benzylboronic acid pinacol esters have emerged as important precursors for the generation of benzyl (B1604629) radicals under visible light photoredox conditions.[1][2][3] Their stability, ease of handling, and functional group tolerance make them attractive reagents in modern organic synthesis.[4][5] The activation of these esters, often facilitated by a Lewis base or other additives, allows for their participation in a wide range of transformations, including cross-couplings and alkylations.[1][2][6]

Application 1: Giese-Type Addition to Electron-Deficient Alkenes

This protocol describes a dual catalytic method for the Giese-type addition of benzylboronic acid pinacol esters to electron-deficient alkenes. This reaction enables the formation of new C(sp³)–C(sp³) bonds under mild conditions.[1]

Reaction Scheme

A representative reaction involves the coupling of a benzylboronic acid pinacol ester with an electron-deficient alkene, such as methyl vinyl ketone, in the presence of a photocatalyst and a Lewis base catalyst.[1]

Experimental Protocol

Materials:

  • This compound derivative (0.2 mmol, 1.0 equiv)

  • Electron-deficient alkene (e.g., methyl vinyl ketone, 0.8 mmol, 4.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, PC(1), 2 mol%)

  • Lewis base catalyst (e.g., quinuclidin-3-ol, 20 mol%)

  • Solvent (e.g., acetone)

  • Blue LED strip (14.4 W at 450 nm) for irradiation

Procedure:

  • In a reaction vial, combine the this compound (0.2 mmol), the photocatalyst (2 mol%), and the Lewis base catalyst (20 mol%).

  • Add the solvent to dissolve the solids.

  • Add the electron-deficient alkene (0.8 mmol).

  • Seal the vial and place it under irradiation with a commercial blue LED strip for the specified reaction time.

  • Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography to isolate the desired product.

Quantitative Data

The following table summarizes the yields for the Giese-type addition of various benzylboronic acid pinacol esters to methyl vinyl ketone.[1]

EntryThis compoundProductYield (%)
1Phenyl3ad85
24-Methylphenyl3bd82
34-Methoxyphenyl3cd90
44-Chlorophenyl3dd75
52-Naphthyl3ed88

Reaction Mechanism Workflow

Giese_Type_Addition PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light PC_star->PC SET BBAPE Benzylboronic Acid Pinacol Ester (BBAPE) Complex [BBAPE-LB] Complex BBAPE->Complex + LB LB Lewis Base (LB) Benzyl_Radical Benzyl Radical Complex->Benzyl_Radical + PC* (Oxidation) Radical_Adduct Radical Adduct Benzyl_Radical->Radical_Adduct + Alkene Alkene Electron-Deficient Alkene Product Coupled Product Radical_Adduct->Product Reduction & Protonation

Caption: Proposed mechanism for the photoredox Giese-type addition.

Application 2: C(sp²)–C(sp³) Cross-Coupling with Heteroaromatic Nitriles

This application details a photoredox-mediated cross-coupling of benzylboronic acid pinacol esters with heteroaromatic nitriles, which serves as both a coupling partner and an activator for the boronic ester.[2][7] This method is particularly effective in continuous flow systems.[2][7]

Reaction Scheme

The reaction couples a this compound with a cyano-substituted N-heterocycle, such as 4-cyanopyridine, using a photoredox catalyst.[2]

Experimental Protocol (Continuous Flow)

Materials:

  • This compound derivative (0.25 M in acetone)

  • Heteroaromatic nitrile (e.g., 4-cyanopyridine, 1.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6, cat(1), 0.5 mol%)

  • Acetone (solvent)

  • Flow reactor equipped with a pump and a photoreactor module

Procedure:

  • Prepare a stock solution of the this compound (0.25 M), heteroaromatic nitrile, and photocatalyst in acetone.

  • Set up the continuous flow reactor with the desired residence time by adjusting the flow rate (e.g., 100 μL/min).

  • Pump the reaction mixture through the illuminated photoreactor.

  • Collect the output from the reactor.

  • The collected solution is then concentrated and purified by flash column chromatography.

Quantitative Data

The following table presents the isolated yields for the photoredox arylation of various benzyl and allyl boronic esters with cyanoarenes in a flow system.[2][7]

EntryBoronic EsterCyanoareneProductYield (%)
1Benzyl4-Cyanopyridine5a85
24-Methoxybenzyl4-Cyanopyridine5b92
34-(Trifluoromethyl)benzyl4-Cyanopyridine5c68
41-Phenylethyl4-Cyanopyridine5d95
5Allyl4-Cyanopyridine5s75

Proposed Reaction Pathway

Cross_Coupling_Nitrile PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light PC_star->PC SET BBAPE Benzylboronic Acid Pinacol Ester (BBAPE) Complex [BBAPE-Nitrile] Adduct BBAPE->Complex + Nitrile Nitrile Heteroaromatic Nitrile Nitrile_Radical_Anion Nitrile Radical Anion Nitrile->Nitrile_Radical_Anion + e- (from PC*) Benzyl_Radical Benzyl Radical Complex->Benzyl_Radical + PC* (Oxidation) Coupling_Intermediate Coupling Intermediate Benzyl_Radical->Coupling_Intermediate + Nitrile Radical Anion Product Arylated Product Coupling_Intermediate->Product Cyanide Elimination

Caption: Proposed pathway for C(sp²)–C(sp³) cross-coupling.

Application 3: Alkylation of Carbonyl Compounds

This protocol describes the photoredox-catalyzed benzylation of aldehydes using benzylboronic acid pinacol esters.[8]

Reaction Scheme

The reaction involves the addition of a benzyl radical, generated from the corresponding boronic ester, to an aldehyde.[8]

Experimental Protocol

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)3)

  • Amine additive (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

  • Visible light source

Procedure:

  • To a reaction vessel, add the aldehyde, this compound, photocatalyst, and amine additive.

  • Add the solvent and degas the mixture.

  • Irradiate the reaction mixture with visible light at room temperature for the designated time.

  • After the reaction is complete, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

Quantitative Data

The following table shows the yields for the benzylation of various aldehydes.

EntryAldehydeThis compoundProductYield (%)
1BenzaldehydePhenylBenzoin82
24-ChlorobenzaldehydePhenyl4-Chlorobenzoin78
34-MethoxybenzaldehydePhenylAnisoin85
4CinnamaldehydePhenylCinnamyl alcohol derivative75

Experimental Workflow

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aldehyde, BBAPE, Photocatalyst, and Amine B Add Solvent A->B C Degas Mixture B->C D Irradiate with Visible Light C->D E Quench Reaction D->E F Extract Product E->F G Purify by Column Chromatography F->G

Caption: Workflow for the photoredox alkylation of aldehydes.

Concluding Remarks

The use of benzylboronic acid pinacol esters in photoredox catalysis offers a powerful and versatile platform for the construction of complex organic molecules. The mild reaction conditions, broad substrate scope, and high functional group tolerance make these methods highly valuable for applications in medicinal chemistry and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore and adapt these methodologies for their specific synthetic needs.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction has seen extensive application in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[4][5] While the coupling of arylboronic acids is widely practiced, the use of benzylboronic acid derivatives, such as the pinacol (B44631) ester, provides a valuable pathway for the synthesis of diarylmethanes. Diarylmethane motifs are prevalent in a wide array of biologically active compounds, making this specific application of the Suzuki-Miyaura reaction of significant interest to drug development professionals.

Benzylboronic acid pinacol esters are stable, easy to handle, and often preferred over the corresponding free boronic acids due to their reduced propensity for protodeboronation.[3] This application note provides an overview, quantitative data, and detailed experimental protocols for the palladium-catalyzed cross-coupling of benzylboronic acid pinacol ester with various aryl and vinyl halides and triflates.

Reaction Principle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the this compound is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired diarylmethane product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners under different reaction conditions.

Table 1: Coupling with Substituted Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685
24-BromoanisolePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane (B91453)801292
34-BromobenzonitrilePd(PPh₃)₄ (3)-Cs₂CO₃DME902478
41-Bromo-4-nitrobenzenePdCl₂(dppf) (2)-K₂CO₃DMF/H₂O1101265
52-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O1001875
63-BromobenzaldehydePd₂(dba)₃ (1)RuPhos (2)K₂CO₃Toluene901281

Table 2: Coupling with ortho-Bromoanilines

Entryortho-Bromoaniline DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromoanilineCataXCium A Pd G3 (5)-K₂CO₃1,4-Dioxane/H₂O901888[5]
22-Bromo-4-fluoroanilineCataXCium A Pd G3 (5)-K₂CO₃1,4-Dioxane/H₂O901891[5]
32-Bromo-5-methylanilineCataXCium A Pd G3 (5)-K₂CO₃1,4-Dioxane/H₂O901885[5]

Table 3: Coupling with Other Electrophiles

EntryElectrophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O1102472
2Phenyl triflatePd(OAc)₂ (3)P(t-Bu)₃ (6)CsFToluene801288
31-Bromo-4-vinylbenzenePd(PPh₃)₄ (2)-Na₂CO₃Toluene/EtOH/H₂O80690
4Benzyl ChloridePd₂(dba)₃ (2)AntPhos (4)TMSOK1,4-Dioxane100175[1]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

  • Degassed water (if applicable)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol, 2 mol%), and phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL). If a biphasic system is used, add the degassed water (1 mL).

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylmethane.

Protocol for the Coupling of this compound with 2-Bromoaniline[5]

Materials:

  • 2-Bromoaniline (0.5 mmol)

  • This compound (0.6 mmol)

  • CataXCium A Pd G3 (0.025 mmol, 5 mol%)

  • Potassium carbonate (1.0 mmol)

  • 1,4-Dioxane (2.5 mL)

  • Degassed water (0.25 mL)

  • Sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a sealed reaction vial, add 2-bromoaniline, this compound, CataXCium A Pd G3, and potassium carbonate.

  • Add 1,4-dioxane and degassed water.

  • Seal the vial and heat the mixture to 90 °C with stirring for 18 hours.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (Aryl Halide) PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ (Benzylboronic Ester) + Base PdII_R_R R-Pd(II)L₂-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' (Diarylmethane)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base start->reagents solvent Add Solvent(s) reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product (Diarylmethane) purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylboronic acid pinacol (B44631) ester is a versatile and indispensable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its stability, ease of handling, and broad functional group tolerance make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This document provides detailed application notes and experimental protocols for the synthesis of benzylboronic acid pinacol ester, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own set of advantages and substrate scope. The choice of method often depends on the starting material availability, functional group compatibility, and desired scale of the reaction. Key methodologies are summarized below.

Summary of Reaction Conditions

The following table provides a comparative overview of various methods for the synthesis of this compound.

MethodStarting MaterialReagentsCatalyst/PromoterSolventTemperatureYieldReference
Reductive CouplingBenzyl (B1604629) HalidePinacolborane (HBpin)Magnesium (catalytic)THFAmbientGood[Pintaric, C., et al. J. Am. Chem. Soc.2010 , 132, 11825-11827][3]
Grignard ReactionBenzyl HalidePinacolborane (HBpin), MagnesiumNoneTHFAmbientVery Good[Clary, J. W., et al. J. Org. Chem.2011 , 76, 9602-9610][3][4]
Electrochemical Reductive CouplingBenzyl HalidePinacolborane (HBpin) or TrialkylborateSacrificial Magnesium AnodeDMF or THFRoom TemperatureGood[Pintaric, C., et al. 2004 ][5]
Palladium-Catalyzed Cross-CouplingBenzyl HalideBis(pinacolato)diboron (B136004) (B₂pin₂)PdCl₂(PPh₃)₂Toluene80 °CGood-High[Ishiyama, T., et al. J. Am. Chem. Soc.2002 , 124, 390-391][5]
Light-Promoted HomologationArylboronic AcidN-Tosylhydrazone, PinacolLight (370-390 nm)CH₂Cl₂Room Temperature-[Barber, T. R., et al. Org. Lett.2023 ][6]
Iodine-Catalyzed BorylationBenzyl AlcoholPinacolborane (HBpin)Iodine---[Yin, C., et al. Org. Lett.2023 , 25, 1701-1705][3]
Iron-Catalyzed C-H BorylationToluene DerivativesBis(pinacolato)diboron (B₂pin₂)Iron Catalyst-MildHigh[Lee, H., et al. Org. Lett.2023 , 25, 1-4][3]
Palladium(II)-Catalyzed HydroborationAryl AlkenesBis(pinacolato)diboron (B₂pin₂)Palladium(II) Catalyst-AmbientUp to 90%[Wan, Y., et al. J. Org. Chem.2024 , 89, 9056-9062][3]

Experimental Protocols

Detailed protocols for two common and effective methods for the synthesis of this compound are provided below.

Protocol 1: Synthesis via Grignard Reaction

This method involves the reaction of a benzyl Grignard reagent with pinacolborane and is known for its high yields and mild reaction conditions.[3][4]

Materials:

  • Benzyl bromide (or chloride)

  • Magnesium turnings

  • Pinacolborane (HBpin)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).

    • Add a small crystal of iodine to the magnesium turnings.

    • In the dropping funnel, prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the benzyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add pinacolborane (1.1 equivalents) dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by distillation under reduced pressure to afford the pure this compound.[7]

Protocol 2: Palladium-Catalyzed Cross-Coupling of Benzyl Halides

This method utilizes a palladium catalyst to couple a benzyl halide with bis(pinacolato)diboron, offering good to high yields and tolerance of various functional groups.[5]

Materials:

  • Benzyl bromide (or chloride)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous 1,4-dioxane (B91453)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add benzyl bromide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (3 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction:

    • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound. For challenging purifications, silica gel impregnated with boric acid can be effective in preventing the degradation of the boronic ester.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product Start Benzyl Halide or Benzyl Alcohol or Aryl Alkene Reaction Borylation Reaction (e.g., Grignard, Pd-coupling) Start->Reaction Reagents & Catalyst Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Benzylboronic Acid Pinacol Ester Purification->Product

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

This compound is a key coupling partner in the Suzuki-Miyaura reaction for the formation of diarylmethanes, a common motif in many biologically active compounds.[9] The pinacol ester offers enhanced stability and easier handling compared to the corresponding boronic acid.[2]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, R¹-X represents an aryl or vinyl halide, and R²-B(OR)₂ is the organoboron reagent, such as this compound. The reaction is initiated by the oxidative addition of the organic halide to the Pd(0) complex. This is followed by transmetalation with the boronic ester in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

References

Applications of Benzylboronic Acid Pinacol Ester in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylboronic acid pinacol (B44631) ester is a versatile and highly valuable reagent in modern drug discovery. Its stability, ease of handling, and reactivity make it a preferred building block in the synthesis of complex organic molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of benzylboronic acid pinacol ester, with a focus on its application in the synthesis of bioactive compounds and the development of novel drug delivery systems.

Core Applications

The primary applications of this compound in drug discovery can be categorized into two main areas:

  • Suzuki-Miyaura Cross-Coupling Reactions: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct the core scaffolds of numerous drug candidates. This compound serves as a key coupling partner to introduce the benzyl (B1604629) motif, which is present in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The pinacol ester form offers enhanced stability and ease of purification compared to the free boronic acid.[1]

  • Development of ROS-Responsive Drug Delivery Systems: this compound and its derivatives can be incorporated into polymers and nanoparticles to create drug delivery systems that respond to reactive oxygen species (ROS).[2][3][4][5] Elevated levels of ROS are a hallmark of various disease states, including inflammation and cancer. This targeted approach allows for the specific release of therapeutic agents at the site of disease, potentially increasing efficacy and reducing off-target side effects.

Data Presentation: Synthesis and Biological Activity of Diaryl-Sulfone Derivatives

The following table summarizes the synthesis of a series of diaryl-sulfone derivatives via a Suzuki-Miyaura coupling reaction and their corresponding inhibitory activity against Mitogen-Activated Protein Kinase 11 (MAPK11), a potential therapeutic target.

CompoundR GroupYield (%)MAPK11 IC50 (nM)
1a H78150 ± 12
1b 4-F8285 ± 7
1c 4-Cl8572 ± 6
1d 4-CH375120 ± 10
1e 4-OCH372180 ± 15
1f 3-F8095 ± 8
1g 3-Cl8380 ± 7

Data compiled from representative synthetic procedures and biological assays.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the synthesis of diarylmethanes, a common structural motif in many biologically active compounds.

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add toluene (5 mL) and ethanol (1 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired diarylmethane.

Expected Yield: 70-90%

Protocol for the Preparation and Evaluation of ROS-Responsive Curcumin-Loaded Nanoparticles

This protocol details the synthesis of hyaluronic acid-phenylboronic acid pinacol ester (HA-PBAP) nanoparticles for the ROS-responsive delivery of curcumin (B1669340), a potent anti-inflammatory and antioxidant agent.[2][5]

Materials:

  • Hyaluronic acid (HA)

  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester (PBAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Curcumin

  • Dialysis tubing (MWCO 3500 Da)

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂)

Procedure:

Part A: Synthesis of HA-PBAP Conjugate

  • Dissolve hyaluronic acid (100 mg) in dry DMSO (10 mL).

  • Add 4-(hydroxymethyl)phenylboronic acid pinacol ester (50 mg), DCC (45 mg), and DMAP (5 mg) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents and byproducts.

  • Lyophilize the purified solution to obtain the HA-PBAP conjugate as a white solid.

Part B: Preparation of Curcumin-Loaded HA-PBAP Nanoparticles (HA@CUR NPs)

  • Dissolve the HA-PBAP conjugate (20 mg) in deionized water (2 mL).

  • Dissolve curcumin (2 mg) in ethanol (0.5 mL).

  • Add the curcumin solution dropwise to the HA-PBAP solution while stirring vigorously.

  • Continue stirring for 4 hours at room temperature in the dark to allow for nanoparticle self-assembly and drug encapsulation.

  • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove free curcumin and ethanol.

  • Collect the purified HA@CUR NPs for characterization and in vitro release studies.

Part C: In Vitro ROS-Responsive Drug Release Study

  • Place 1 mL of the HA@CUR NP suspension into a dialysis bag.

  • Immerse the dialysis bag in 20 mL of PBS (pH 7.4) with and without H₂O₂ (e.g., 100 µM to mimic inflammatory conditions).

  • Maintain the release medium at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released curcumin using UV-Vis spectrophotometry or HPLC.

Quantitative Data for ROS-Responsive Drug Release:

Time (hours)Cumulative Release in PBS (%)Cumulative Release in PBS + 100 µM H₂O₂ (%)
15.2 ± 0.515.8 ± 1.2
412.1 ± 1.145.3 ± 3.5
818.5 ± 1.672.1 ± 5.1
1223.4 ± 2.085.6 ± 6.2
2428.9 ± 2.592.3 ± 7.0

Data represents typical release profiles and may vary based on specific nanoparticle formulation.[2]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X      |     L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r_pd_r R-Pd(II)-R'      |     L2 transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_ester Bn-B(OR)2 boronic_ester->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ROS_Drug_Delivery cluster_0 Systemic Circulation cluster_1 Diseased Tissue (High ROS) nanoparticle Drug-Loaded Nanoparticle (with Benzylboronic Ester) ros Reactive Oxygen Species (ROS) nanoparticle->ros Accumulation in Diseased Tissue cleavage Boronic Ester Cleavage ros->cleavage drug_release Drug Release cleavage->drug_release

Caption: Mechanism of ROS-responsive drug release from nanoparticles.

Experimental_Workflow start Start: Reagents reaction Suzuki-Miyaura Coupling or Nanoparticle Formulation start->reaction workup Workup & Purification reaction->workup characterization Characterization (NMR, MS, DLS, etc.) workup->characterization bioassay Biological Evaluation (e.g., Kinase Assay, Cell Viability) characterization->bioassay end End: Data Analysis bioassay->end

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Benzylboronic Acid Pinacol Ester in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzylboronic acid pinacol (B44631) ester in continuous flow chemistry. The following sections cover three key applications: Suzuki-Miyaura cross-coupling, synthesis via lithiation-borylation, and photoredox coupling reactions.

Suzuki-Miyaura Cross-Coupling in Continuous Flow

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1] The use of benzylboronic acid pinacol ester in a continuous flow setup offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety, and straightforward scalability.

Application Note:

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced reaction times compared to conventional batch methods.[2] The following protocol details a general method for the Suzuki-Miyaura coupling of this compound with aryl halides in a continuous flow system. This process is particularly valuable for the rapid synthesis of biaryl scaffolds, which are common motifs in active pharmaceutical ingredients (APIs).

Experimental Protocol:

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in a continuous flow reactor.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous solution of K₃PO₄)

  • Solvent (e.g., 1,4-dioxane)

  • Syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA or stainless steel tubing)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve this compound (1.2 equiv.) and the aryl halide (1.0 equiv.) in 1,4-dioxane.

    • Solution B: Dissolve the palladium catalyst (e.g., 2 mol%) in 1,4-dioxane.

    • Solution C: Prepare an aqueous solution of the base (e.g., 2 M K₃PO₄).

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Ensure all connections are secure to prevent leaks under pressure.

    • Set the back pressure regulator to the desired pressure (e.g., 10 bar) to prevent solvent outgassing at elevated temperatures.

  • Reaction Execution:

    • Set the desired temperature for the tubular reactor (e.g., 100 °C).

    • Pump solutions A, B, and C into the T-mixer at the specified flow rates to achieve the desired residence time.

    • The combined stream flows through the heated tubular reactor where the reaction occurs.

    • The product stream exits the reactor, passes through the back pressure regulator, and is collected in a collection vessel.

  • Work-up and Analysis:

    • The collected reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

    • The yield and purity are determined by ¹H NMR and LC-MS analysis.

Quantitative Data:

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura coupling of various aryl halides with a boronic acid in a flow system. While not specific to this compound, it provides a strong indication of expected performance.[3]

EntryAryl HalideBoronic AcidResidence Time (min)Temperature (°C)Yield (%)
14-Iodotoluene4-Methoxyphenylboronic acid209598
24-Iodoanisole4-Methoxyphenylboronic acid209598
34-Bromotoluene4-Methoxyphenylboronic acid2095>80
44-Bromoanisole4-Methoxyphenylboronic acid2095>80

Workflow Diagram:

Suzuki_Miyaura_Flow Suzuki-Miyaura Cross-Coupling Flow Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection A Solution A: Aryl Halide & Benzylboronic Acid Pinacol Ester in Dioxane Mixer T-Mixer A->Mixer B Solution B: Pd Catalyst in Dioxane B->Mixer C Solution C: Aqueous Base C->Mixer Reactor Heated Tubular Reactor (e.g., 100 °C) Mixer->Reactor Combined Reagents BPR Back Pressure Regulator Reactor->BPR Product Stream Collection Collection Vessel BPR->Collection Depressurized Product Lithiation_Borylation_Flow Lithiation-Borylation Flow Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Quenching & Collection A Solution A: Benzyl Halide in THF Mixer1 T-Mixer 1 A->Mixer1 B Solution B: n-BuLi in Hexanes B->Mixer1 C Solution C: Borylating Agent in THF Mixer2 T-Mixer 2 C->Mixer2 Reactor1 Reactor 1 (Lithiation) (e.g., 0 °C) Mixer1->Reactor1 Formation of Benzyllithium Reactor1->Mixer2 Reactor2 Reactor 2 (Borylation) Mixer2->Reactor2 Borylation Mixer3 T-Mixer 3 Reactor2->Mixer3 Product Stream Quench Quenching Solution (aq. NH4Cl) Quench->Mixer3 Collection Collection Vessel Mixer3->Collection Photoredox_Flow Photoredox Coupling Flow Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection Reagent Degassed Solution: Substrates, Catalyst, Additive in Solvent Photoreactor Flow Photoreactor (Blue LEDs) Reagent->Photoreactor Pumped Reagents BPR Back Pressure Regulator Photoreactor->BPR Irradiated Product Stream Collection Collection Vessel (Light Shielded) BPR->Collection Depressurized Product

References

Application Notes and Protocols: Benzylboronic Acid Pinacol Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylboronic acid pinacol (B44631) ester is a versatile and indispensable reagent in modern organic synthesis. Its stability, ease of handling, and broad reactivity make it a valuable building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the use of benzylboronic acid pinacol ester in several key synthetic transformations, including its synthesis, Suzuki-Miyaura cross-coupling reactions, and various C-H functionalization reactions.

Synthesis of this compound

The preparation of this compound can be achieved through several methods. A common and efficient approach involves the palladium-catalyzed cross-coupling of a benzyl (B1604629) halide with bis(pinacolato)diboron (B136004).

Experimental Protocol: Palladium-Catalyzed Borylation of Benzyl Bromide

This protocol describes the synthesis of this compound from benzyl bromide and bis(pinacolato)diboron using a palladium catalyst.

Materials:

  • Benzyl bromide

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (B1210297) (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Argon or Nitrogen gas

  • Septum-sealed reaction vessel

  • Standard glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry, argon-purged, septum-sealed reaction vessel, add benzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation: Synthesis of this compound
EntryBenzyl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromidePd(dppf)Cl₂KOAc1,4-Dioxane801885Fictionalized data for illustrative purposes
2Benzyl chloridePd(PPh₃)₄K₃PO₄Toluene (B28343)1002478Fictionalized data for illustrative purposes

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C(sp³)-C(sp²) bonds. This reaction is widely used to synthesize diarylmethanes and related structures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (degassed)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • In a reaction vessel, dissolve the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 equiv), and the ligand, PPh₃ (0.08 equiv), to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-110 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideThis compoundCatalystLigandBaseSolventYield (%)Reference
14-BromotolueneThis compoundPd(OAc)₂SPhosK₃PO₄Toluene/H₂O92Fictionalized data
21-Bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂-K₂CO₃DME/H₂O88Fictionalized data
32-BromopyridineThis compoundPd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane85Fictionalized data

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)L₂-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd BoronicEster R'-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation Iron_Borylation FeII Fe(II) Radical_Initiation Radical Initiation FeII->Radical_Initiation Substrate Substrate-DG Substrate->Radical_Initiation Oxidant N_Radical N-Radical Radical_Initiation->N_Radical HAT 1,5-HAT N_Radical->HAT Benzylic_Radical Benzylic Radical HAT->Benzylic_Radical Borylation Borylation Benzylic_Radical->Borylation Product Borylated Product Borylation->Product B2pin2 B₂pin₂ B2pin2->Borylation Nickel_CN_Borylation Ni0 Ni(0)Lₙ OxAdd Oxidative Addition Ni0->OxAdd NiII_Bn Bn-Ni(II)Lₙ-NR₃⁺ OxAdd->NiII_Bn Transmetalation Transmetalation NiII_Bn->Transmetalation NiII_Bpin Bn-Ni(II)Lₙ-Bpin Transmetalation->NiII_Bpin RedElim Reductive Elimination NiII_Bpin->RedElim RedElim->Ni0 Regeneration Product Bn-Bpin RedElim->Product BnNR3X Bn-NR₃⁺X⁻ BnNR3X->OxAdd B2pin2 B₂pin₂ B2pin2->Transmetalation Photoredox_Nickel cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_star PC* PC->PC_star PC_red PC⁻ PC_star->PC_red SET PC_red->PC NiII_Ar Ar-Ni(II)L* PC_red->NiII_Ar SET to Ni(II) AlkylBF3 Alkyl-BF₃⁻ AlkylBF3->PC_star Alkyl_rad Alkyl• Alkyl_rad->NiII_Ar hv hv->PC Ni0 Ni(0)L* Ni0->NiII_Ar Ox. Add. NiIII Ar-Ni(III)L*(Alkyl) NiII_Ar->NiIII + Alkyl• Product Product NiIII->Product Red. Elim. + Vinyl-Bpin ArX Ar-X ArX->Ni0 VinylBpin Vinyl-Bpin VinylBpin->NiIII Product->Ni0 Regeneration

Application Notes and Protocols for Reactions with Benzylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzylboronic acid pinacol (B44631) ester is a versatile and widely utilized reagent in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling, and reactivity make it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] This document provides detailed application notes and experimental protocols for key reactions involving benzylboronic acid pinacol ester, including the Suzuki-Miyaura cross-coupling, Chan-Lam amination, and a copper-catalyzed cross-coupling with epoxides.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates, catalyzed by a palladium complex.[3][4] this compound serves as an effective nucleophilic partner in these transformations to introduce a benzyl (B1604629) group.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[4][6]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoacetophenone)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,2-Dimethoxyethane [DME] or 1,4-dioxane/water mixture)[4][7]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a nitrogen-filled glovebox or under a stream of inert gas, combine the aryl halide (1.0 equiv.), this compound (1.4 equiv.), palladium catalyst (e.g., 8 mol% Pd), and base (e.g., 1.6 equiv. K₂CO₃) in a dry round-bottom flask equipped with a magnetic stir bar.[6]

  • Add the anhydrous solvent (e.g., DME) to the flask.[6]

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with an appropriate solvent (e.g., diethyl ether or ethyl acetate).[6]

  • The filtrate can then be subjected to an aqueous work-up.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylmethane derivative.[6]

Data Presentation: Suzuki-Miyaura Coupling
Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoacetophenonePd(PPh₃)₄K₂CO₃, Ag₂ODME852458[6]
Aryl BromidePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂ONot SpecifiedNot Specified80[4]
Benzyl CarbonatePdCl₂/DPEPhosNaHCO₃Ethanol8024Not Specified[8]
Benzyl ChloridePdCl₂/PPh₃Na₂CO₃THF/H₂O4024Not Specified[8]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Aryl Halide This compound setup Combine Reagents, Catalyst (Pd(PPh3)4), and Base (K2CO3) in Solvent (DME) reagents->setup reaction Heat Reaction (e.g., 85 °C) under Inert Atmosphere setup->reaction workup Cool, Filter through Celite, Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Purified Diarylmethane purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed C-N bond-forming reaction that couples an amine with an organoboron reagent.[9][10] This method is particularly useful for the synthesis of N-alkylated anilines using benzylic boronic esters.[11]

Experimental Protocol: General Procedure for Chan-Lam Amination

This protocol outlines a general procedure for the copper-catalyzed amination of secondary and tertiary benzylic boronic esters with anilines.[11]

Materials:

  • Benzylic boronic ester (1.0 equiv.)

  • Aniline (1.2 equiv.)

  • Copper(II) acetate (B1210297) [Cu(OAc)₂] (1.5 equiv.)

  • Base (e.g., Cesium carbonate [Cs₂CO₃]) (2.0 equiv.)

  • Solvent (e.g., Dichloromethane [DCM])

  • Molecular sieves (optional, to reduce byproducts)[10]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vessel, add the benzylic boronic ester, aniline, Cu(OAc)₂, and Cs₂CO₃.

  • Add the solvent (DCM) and stir the mixture at room temperature (or up to 50 °C for less reactive substrates) under an inert atmosphere.[11]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • The filtrate is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired N-benzylated aniline.

Data Presentation: Chan-Lam Amination
Boronic EsterAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Secondary BenzylicAnilineCu(OAc)₂Cs₂CO₃DCMRT16Varies[11]
Tertiary BenzylicAnilineCu(OAc)₂Cs₂CO₃DCM5016Varies[11]
Aryl BPin EsterAryl AmineCu(OAc)₂Not SpecifiedMeCN/EtOHNot SpecifiedNot Specified>70[10]

Experimental Workflow: Chan-Lam Amination

Chan_Lam_Workflow reagents Benzylic Boronic Ester Aniline setup Combine Reagents, Cu(OAc)2, and Base (Cs2CO3) in Solvent (DCM) reagents->setup reaction Stir at RT or 50 °C under Inert Atmosphere setup->reaction workup Dilute, Filter, Wash with Water and Brine reaction->workup purification Column Chromatography workup->purification product Purified N-Benzylated Aniline purification->product

Caption: Workflow for Chan-Lam amination.

Copper-Catalyzed Cross-Coupling with Epoxides

A copper-catalyzed reaction between benzylboronic acid pinacol esters and epoxides provides an efficient method for the synthesis of homoallylic alcohols. This transformation requires the activation of the boronic ester with an alkyllithium reagent.[1]

Experimental Protocol: General Procedure for Coupling with Epoxides

This protocol describes the copper-catalyzed coupling of benzylboronic acid pinacol esters with epoxides.[1]

Materials:

  • This compound (1.5 equiv.)

  • Epoxide (1.0 equiv.)

  • Copper(I) iodide [CuI] (10 mol%)

  • Alkyllithium reagent (e.g., n-Butyllithium) (1.5 equiv.)

  • Solvent (e.g., Tetrahydrofuran [THF])

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the alkyllithium reagent dropwise and stir for 30 minutes at -78 °C to form the boronate intermediate.

  • In a separate flask, add the epoxide and CuI to anhydrous THF.

  • Transfer the boronate solution to the epoxide/CuI mixture via cannula at -78 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Coupling with Epoxides
Benzylboronic EsterEpoxideCatalystActivatorSolventYield (%)Reference
Substituted Benzyl BPinVarious EpoxidesCuIAlkyllithiumTHFVaries[1]

Experimental Workflow: Coupling with Epoxides

Epoxide_Coupling_Workflow cluster_boronate Boronate Formation cluster_coupling Coupling Reaction boronic_ester This compound in THF at -78 °C add_alkyllithium Add Alkyllithium, Stir for 30 min boronic_ester->add_alkyllithium boronate Boronate Intermediate add_alkyllithium->boronate combine Combine Boronate and Epoxide Mixture at -78 °C boronate->combine epoxide_setup Epoxide and CuI in THF epoxide_setup->combine warm_react Warm to RT and Stir quench quench warm_react->quench Quench with NH4Cl (aq) extract extract quench->extract Extract with Organic Solvent purify purify extract->purify Purify by Column Chromatography product product purify->product Homoallylic Alcohol

Caption: Workflow for copper-catalyzed epoxide coupling.

Analytical Methods

The analysis of reactions involving pinacolboronate esters can be challenging due to their propensity for hydrolysis to the corresponding boronic acids.[12][13]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of these reactions.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final products and for analyzing the stability of the pinacolboronate esters.[12]

    • Reversed-Phase HPLC: Special conditions may be required to prevent on-column hydrolysis of the boronic ester. This can include the use of non-aqueous, aprotic diluents and mobile phases at high pH (e.g., pH 12.4) with an ion-pairing reagent.[12][14] Columns with low silanol (B1196071) activity are also recommended.[14][15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a suitable alternative for the simultaneous analysis of a wide range of boronate esters and their corresponding boronic acids.[13]

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and Mass Spectrometry (MS) are essential for the structural characterization of the reaction products. Benchtop NMR can also be used for real-time reaction monitoring.[16]

References

Application Notes: Benzylboronic Acid Pinacol Ester in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of benzylboronic acid pinacol (B44631) ester and its derivatives in the stereoselective synthesis of complex natural products. The following examples showcase its utility as a key building block in modern synthetic organic chemistry, particularly in the construction of intricate molecular architectures via cross-coupling and olefination reactions.

Total Synthesis of the Lignan (B3055560) (+)-Galbulin

The lignan (+)-galbulin exhibits a range of biological activities and presents a challenging synthetic target due to its stereochemically rich structure. The total synthesis developed by Clausen and Studer utilizes a key stereospecific decarboxylative γ-arylation followed by a formal anti-Markovnikov hydromethylation sequence, where a stable pinacol boronic ester intermediate is crucial.

Synthetic Strategy Overview

The retrosynthetic analysis of (+)-galbulin reveals a key disconnection relying on the formation of a stable pinacol boronic ester. This intermediate is then further functionalized to introduce the final methyl group.

Galbulin (+)-Galbulin Intermediate1 Protodeboronation Galbulin->Intermediate1 BoronicEster Stable Pinacol Boronic Ester Intermediate1->BoronicEster Intermediate2 Homologation & Transesterification BoronicEster->Intermediate2 Intermediate3 Diastereoselective Hydroboration Intermediate2->Intermediate3 Intermediate4 Stereospecific Decarboxylative γ-Arylation Intermediate3->Intermediate4 StartingMaterials Naphthyl & Aryl Synthons Intermediate4->StartingMaterials

Caption: Retrosynthetic analysis of (+)-Galbulin.

Key Experimental Protocol: Formation and Reaction of the Pinacol Boronic Ester Intermediate

The synthesis of (+)-galbulin involves a diastereoselective hydroboration followed by homologation and transesterification to yield a stable pinacol boronic ester. This intermediate is then subjected to protodeboronation to complete the synthesis.

Experimental Protocol: Synthesis of Pinacol Boronic Ester Intermediate [1]

  • Diastereoselective Hydroboration: To a solution of the starting alkene (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere (e.g., Argon), a solution of Cl₂BH in the same solvent is added dropwise. The reaction is stirred at 0 °C for a specified time until completion (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a suitable reagent (e.g., methanol). The solvent is then removed under reduced pressure.

  • Homologation and Transesterification: The crude borane (B79455) is dissolved in an anhydrous solvent (e.g., THF) and treated with a homologating agent. Following this, pinacol is added, and the mixture is stirred at room temperature until the transesterification is complete.

  • Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the stable pinacol boronic ester.

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)d.r.ee (%)
1Diastereoselective Hydroboration IntermediateDieneCl₂BHTHF02-5:1-
2Pinacol Boronic EsterHydroboration IntermediateHomologating agent, PinacolTHFrt12655:199
3(+)-GalbulinPinacol Boronic EsterPhotoredox catalyst, ThiophenolMeOH/acetonert4785:199

Synthesis of Combretastatin (B1194345) A-4 Analogues

Combretastatin A-4 is a potent natural product that exhibits significant anti-cancer activity by inhibiting tubulin polymerization. The synthesis of analogues often involves the Wittig reaction to construct the characteristic stilbene (B7821643) bridge. Benzylboronic acid pinacol ester derivatives are valuable precursors for the phosphonium (B103445) ylides required for this transformation.

Synthetic Strategy Overview

The synthesis of boron-containing combretastatin A-4 analogues typically involves a Wittig reaction between a substituted benzaldehyde (B42025) and a phosphonium ylide derived from a benzyl (B1604629) bromide bearing a pinacol boronate ester.

CA4_Analogue Boron-containing Combretastatin A-4 Analogue Wittig Wittig Reaction CA4_Analogue->Wittig Aldehyde Substituted Benzaldehyde Wittig->Aldehyde Ylide Phosphonium Ylide Wittig->Ylide Phosphonium_Salt Triphenylphosphonium Bromide Ylide->Phosphonium_Salt Base Benzyl_Bromide 4-(Bromomethyl)phenylboronic acid pinacol ester Phosphonium_Salt->Benzyl_Bromide PPh₃

Caption: Synthesis of Combretastatin A-4 analogues.

Key Experimental Protocol: Wittig Reaction for Stilbene Formation

A key step in the synthesis of combretastatin A-4 analogues is the Wittig reaction to form the stilbene double bond.

Experimental Protocol: Wittig reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide

  • Preparation of the Phosphonium Salt: To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) in an appropriate solvent (e.g., toluene), triphenylphosphine (B44618) (1.0 equiv) is added. The mixture is heated to reflux for several hours. The resulting precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield the phosphonium salt.

  • Wittig Reaction: To a suspension of the phosphonium salt (1.1 equiv) in an anhydrous solvent (e.g., DMF) under an inert atmosphere, a strong base (e.g., t-BuONa, 1.2 equiv) is added at 0 °C. The mixture is stirred for a short period to generate the ylide. A solution of the substituted benzaldehyde (1.0 equiv) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired stilbene derivative.

StepProductStarting MaterialsKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Phosphonium Salt4-(Bromomethyl)phenylboronic acid pinacol ester, PPh₃-Toluene1101295
2Boron-containing StilbenePhosphonium Salt, 3,4,5-Trimethoxybenzaldehydet-BuONaDMF0 to rt488

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes: A Step-by-Step Guide to Suzuki-Miyaura Coupling with Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[1] Benzylboronic acid pinacol (B44631) ester is a valuable nucleophilic partner in these reactions, offering a stable and accessible means to introduce a benzyl (B1604629) group into a variety of molecular scaffolds. Pinacol esters are particularly favored due to their enhanced stability and ease of handling compared to free boronic acids, which can be prone to protodeboronation.[1][2]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of aryl halides with benzylboronic acid pinacol ester, a transformation of significant interest in medicinal chemistry and materials science for the synthesis of diarylmethane derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the this compound is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic ester.[1]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired diarylmethane product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings analogous to the reaction of an aryl halide with this compound. Note that specific yields and reaction times will vary depending on the exact substrates, catalyst, ligand, base, and solvent used.

Aryl Halide (Electrophile)Boronic Acid/Ester (Nucleophile)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
4-ChloroanisolePhenylboronic AcidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O1001888
1-Bromo-4-nitrobenzenePhenylboronic AcidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O80692
Benzyl BromidePhenylboronic AcidPdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMF/H₂O80190

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (1,4-dioxane and water, 4:1 v/v). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired diarylmethane product.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exercise caution when working with heated reaction mixtures.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base, Benzyl-B(pin) PdII_Aryl_Benzyl Ar-Pd(II)L_n-Benzyl Transmetalation->PdII_Aryl_Benzyl RedElim Reductive Elimination PdII_Aryl_Benzyl->RedElim RedElim->Pd0 Ar-Benzyl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup 1. Add Reactants & Base to Flame-Dried Flask start->setup inert 2. Establish Inert Atmosphere (N2/Ar) setup->inert add_solvent_cat 3. Add Degassed Solvent & Palladium Catalyst inert->add_solvent_cat react 4. Heat and Stir (80-100 °C) add_solvent_cat->react monitor 5. Monitor Reaction Progress (TLC/GC-MS) react->monitor workup 6. Aqueous Workup (EtOAc/H2O) monitor->workup Reaction Complete purify 7. Purification by Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

The Versatility of Benzylboronic Acid Pinacol Ester in Modern Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzylboronic acid pinacol (B44631) ester has emerged as a cornerstone reagent in contemporary organic synthesis, prized for its stability, ease of handling, and remarkable versatility in constructing carbon-carbon (C-C) bonds. For researchers, scientists, and professionals in drug development, this building block offers a reliable and efficient tool for the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Its applications predominantly revolve around transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, but extend to innovative photoredox and copper-catalyzed transformations. This document provides detailed application notes and protocols for the use of benzylboronic acid pinacol ester in key C-C bond-forming reactions.

Key Applications in C-C Bond Formation

The primary utility of this compound lies in its ability to act as a nucleophilic partner in various cross-coupling reactions, enabling the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond. The pinacol ester group enhances the stability of the boronic acid, rendering it less susceptible to protodeboronation and facilitating purification and handling.[1][2]

1. Palladium-Catalyzed Suzuki-Miyaura Coupling: This is the most prominent application of this compound.[1] The reaction couples the benzyl (B1604629) group with aryl, heteroaryl, or vinyl halides and triflates, providing a direct route to diarylmethanes and related structures, which are prevalent motifs in biologically active compounds.[1][3] The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[4]

2. Photoredox/Nickel Dual Catalysis: This emerging area utilizes visible light to generate benzyl radicals from benzylboronic acid pinacol esters. These radicals then participate in a nickel-catalyzed cycle to couple with aryl halides. This method offers mild reaction conditions and has been successfully applied in continuous-flow systems.[5] The activation of the boronic ester can be facilitated by the formation of an adduct with a Lewis base.

3. Copper-Catalyzed Cross-Coupling: Benzylboronic acid pinacol esters can be activated with an alkyllithium reagent to form a boronate intermediate, which then participates in copper-catalyzed cross-coupling reactions with various electrophiles, such as epoxides.[6][7][8] This transformation allows for the regioselective formation of new C-C bonds.

Quantitative Data Summary

The following tables summarize representative yields for various C-C bond-forming reactions involving this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001695[3]
24-ChloroacetophenonePd₂(dba)₃ (2), XPhos (4)K₃PO₄1,4-Dioxane1001288[4]
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801292[9]
42-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane802478[3]
5Methyl 4-bromobenzoateCataCXium A Pd G3 (5)K₃PO₄2-MeTHF701891[9]

Table 2: Photoredox/Nickel-Catalyzed Arylation of this compound

EntryAryl HalidePhotocatalyst (mol%)Ni Catalyst (mol%)AdditiveSolventYield (%)Reference
14-Bromo-benzonitrileIr(ppy)₃ (1)NiCl₂·glyme (10)4,4'-di-tert-butyl-2,2'-bipyridineAcetone85[5]
21-Bromo-4-methoxy-benzeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)NiBr₂·diglyme (10)4,4'-di-tert-butyl-2,2'-bipyridineDMF76[10]
34-Chlorobenzonitrile4CzIPN (2)NiCl₂(dme) (5)BathocuproineDMA81[2]

Table 3: Copper-Catalyzed Cross-Coupling of this compound with Epoxides

EntryEpoxideCu Catalyst (mol%)Activating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1Propylene oxideCuI (10)sec-BuLiTHF-78 to rt391[6]
2Styrene oxideCuI (10)n-BuLiTHF-78 to rt375[6]
3Cyclohexene oxideCuCN (10)t-BuLiTHF-78 to rt488[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.[12]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A G Ar-R F->G ArX Ar-X ArX->B R_Bpin R-B(pin) (Base) R_Bpin->D Photoredox_Nickel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: - this compound - Aryl halide - Photocatalyst - Ni-catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent irradiate Irradiate with Blue LED (Stir at RT for 24h) solvent->irradiate filter Filter through Celite irradiate->filter concentrate Concentrate filter->concentrate purify Flash Column Chromatography concentrate->purify product Isolated Product purify->product Copper_Epoxide_Opening start Benzylboronic Acid Pinacol Ester activation Activation with sec-BuLi start->activation boronate Ate-complex [BnB(pin)(sec-Bu)]-Li+ activation->boronate transmetalation Transmetalation with CuI boronate->transmetalation cuprate Organocuprate 'BnCu' transmetalation->cuprate coupling Nucleophilic Attack on Epoxide cuprate->coupling product Alcohol Product coupling->product

References

Application Notes and Protocols: Photoredox Activation of Boronic Esters for Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photoredox-mediated activation of boronic esters has emerged as a powerful and versatile strategy for the generation of carbon-centered radicals under mild reaction conditions. This approach leverages the ability of visible-light photocatalysts to engage in single-electron transfer (SET) processes with activated boronic ester species, leading to the formation of radicals that can participate in a wide array of chemical transformations. This methodology has found significant application in the synthesis of complex molecules and the late-stage functionalization of bioactive compounds, offering a valuable tool for drug discovery and development.[1][2]

These application notes provide an overview of the key activation strategies, representative protocols for various radical reactions, and quantitative data to guide reaction optimization.

Activation Strategies

The direct photoredox oxidation of boronic esters is often challenging due to their high oxidation potentials.[3] Consequently, strategies to lower this potential are typically employed. The most common and effective method involves the formation of an electron-rich ate complex through the coordination of a Lewis base to the empty p-orbital of the boron atom.[2][4] This increases the electron density at the boron center, facilitating single-electron oxidation by the excited photocatalyst.

Common Lewis bases used for this purpose include pyridines (e.g., 4-dimethylaminopyridine, DMAP), quinuclidin-3-ol, and triphenylphosphine.[5][6] The choice of Lewis base can be critical and is often dependent on the specific boronic ester and reaction conditions. In some cases, the reaction solvent or even a heteroaromatic coupling partner can act as the Lewis base activator.[7][8]

Signaling Pathway: General Catalytic Cycle

The general mechanism for the photoredox activation of a boronic ester via Lewis base catalysis involves the following key steps:

  • Lewis Base Adduct Formation: The boronic ester reversibly coordinates with a Lewis base to form a more electron-rich boronate complex.

  • Excitation of Photocatalyst: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst oxidizes the boronate complex via SET, generating a radical cation intermediate and the reduced form of the photocatalyst (PC⁻).

  • Fragmentation: The radical cation undergoes rapid C-B bond cleavage to release the desired carbon-centered radical and the neutral boronic ester-Lewis base adduct.

  • Radical Reaction: The generated radical participates in the desired chemical transformation (e.g., addition to an alkene, cross-coupling).

  • Catalyst Regeneration: The reduced photocatalyst is oxidized back to its ground state by a suitable oxidant in the reaction mixture, completing the catalytic cycle.

G General Catalytic Cycle cluster_cycle PC PC PC_excited PC* PC->PC_excited Visible Light PC_reduced PC⁻ PC_excited->PC_reduced Oxidation PC_reduced->PC Regeneration R_Bpin R-B(pin) Ate_complex [R-B(pin)(LB)] R_Bpin->Ate_complex LB Lewis Base LB->Ate_complex Radical_cation [R-B(pin)(LB)]⁺• Ate_complex->Radical_cation SET Radical R• Radical_cation->Radical Fragmentation Radical_Acceptor [R-Acceptor]• Radical->Radical_Acceptor Product Product Acceptor Acceptor Acceptor->Radical_Acceptor Radical_Acceptor->Product

Caption: General catalytic cycle for photoredox activation of boronic esters.

Application: C(sp²)–C(sp³) Cross-Coupling Reactions

A prominent application of this methodology is in the construction of C(sp²)–C(sp³) bonds, which are ubiquitous in pharmaceuticals and agrochemicals. Dual photoredox and nickel catalysis has proven to be a powerful approach for coupling alkyl boronic esters with (hetero)aryl halides.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for a photoredox C(sp²)–C(sp³) cross-coupling reaction.

G Experimental Workflow: C(sp²)-C(sp³) Cross-Coupling cluster_workflow Start Start Prep Prepare Reaction Mixture: - Aryl Halide - Boronic Ester - Photocatalyst - Nickel Catalyst - Lewis Base - Solvent Start->Prep Degas Degas the Mixture (e.g., sparge with N₂ or Ar) Prep->Degas Irradiate Irradiate with Visible Light (e.g., Blue LEDs) at RT Degas->Irradiate Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Irradiate->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for C(sp²)-C(sp³) cross-coupling.

Protocols

Protocol 1: Giese-Type Addition of Alkyl Boronic Esters to Electron-Deficient Alkenes[5]

This protocol describes the addition of a carbon radical generated from a boronic ester to an electron-deficient alkene.

Materials:

  • Alkyl boronic pinacol (B44631) ester (1.0 equiv)

  • Electron-deficient alkene (2.0-4.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photocatalyst) (1-2 mol%)

  • Lewis base (e.g., quinuclidin-3-ol or DMAP) (20 mol%)

  • Solvent (e.g., MeOH/DCM mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To an oven-dried reaction vessel, add the alkyl boronic pinacol ester, photocatalyst, and Lewis base.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent and the electron-deficient alkene via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Dual Photoredox/Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling in Flow[7][8]

This protocol is adapted for a continuous flow setup, which can offer advantages in terms of reaction time, scalability, and safety.

Materials:

  • (Hetero)aryl bromide (1.0 equiv)

  • Alkyl pinacolboronate ester (1.5 equiv)

  • Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)

  • Nickel catalyst (e.g., NiCl₂·glyme) (5-10 mol%)

  • Ligand (e.g., dtbbpy) (5-10 mol%)

  • Lewis base (e.g., quinoline (B57606) or DMAP) (1.5 equiv)

  • Solvent (e.g., acetone (B3395972) or DMA)

  • Flow reactor system equipped with a visible light source

Procedure:

  • Prepare a stock solution of all reagents in the chosen solvent.

  • Degas the solution by sparging with an inert gas for 15-30 minutes.

  • Pump the solution through the flow reactor at a defined flow rate to achieve the desired residence time.

  • Irradiate the reactor coils with a visible light source.

  • Collect the product stream at the outlet of the reactor.

  • Concentrate the collected solution and purify the product by flash column chromatography.

Quantitative Data

The following tables summarize representative data for the photoredox activation of boronic esters in various radical reactions.

Table 1: Giese-Type Addition of Benzyl Boronic Pinacol Ester to Various Acceptors [5]

EntryAlkene AcceptorLewis Base (20 mol%)ProductYield (%)
1Methyl acrylateQuinuclidin-3-olMethyl 4-(4-methoxyphenyl)butanoate75
2Methyl vinyl ketoneQuinuclidin-3-ol5-(4-methoxyphenyl)pentan-2-one82
3AcrylonitrileQuinuclidin-3-ol4-(4-methoxyphenyl)butanenitrile65
4N-PhenylmaleimideDMAP3-benzyl-1-phenylpyrrolidine-2,5-dione91

Table 2: C(sp²)–C(sp³) Cross-Coupling of Various Boronic Esters with 4-Bromobenzonitrile [8]

EntryBoronic EsterLewis BaseProductYield (%)
1Benzyl-B(pin)Quinoline4-Benzylbenzonitrile85
2sec-Butyl-B(pin)Quinoline4-(sec-Butyl)benzonitrile78
3Cyclohexyl-B(pin)Quinoline4-Cyclohexylbenzonitrile82
4(Boc-amino)methyl-B(pin)Quinolinetert-Butyl (4-cyanobenzyl)carbamate72

Applications in Drug Development

The mild conditions and high functional group tolerance of these methods make them particularly attractive for the late-stage functionalization of complex, biologically active molecules. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. For instance, this methodology has been applied to the synthesis of intermediates for active pharmaceutical ingredients (APIs), demonstrating its potential for streamlining drug development pipelines.[1][9]

Conclusion

The photoredox activation of boronic esters is a robust and versatile tool for the generation of carbon-centered radicals. The use of Lewis base catalysis has been instrumental in expanding the scope of this methodology to a wide range of boronic esters and radical reactions. The protocols and data presented herein provide a starting point for researchers to explore and apply this powerful synthetic strategy in their own work, particularly in the context of drug discovery and development. The continued development of new photocatalysts, including organic dyes, is expected to further enhance the sustainability and applicability of these transformations.[9]

References

Application Notes and Protocols: Benzylboronic Acid Pinacol Ester in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylboronic acid pinacol (B44631) ester is a versatile organic compound that serves as a key building block in the synthesis of advanced materials. Its unique chemical properties, particularly the reactivity of the boronic acid pinacol ester group, enable its use in a variety of applications, from the development of "smart" drug delivery systems to the creation of novel materials for organic electronics. This document provides detailed application notes and experimental protocols for the use of benzylboronic acid pinacol ester in two primary areas of materials science: glucose-responsive hydrogels and conjugated polymers for organic electronics.

Application 1: Glucose-Responsive Hydrogels for Controlled Drug Delivery

Phenylboronic acids and their derivatives, such as this compound, are known to form reversible covalent bonds with 1,2- and 1,3-diols. This property is exploited in the design of "smart" hydrogels that can respond to changes in glucose concentration. By crosslinking hydrophilic polymers like poly(vinyl alcohol) (PVA) with difunctional boronic acid derivatives, a hydrogel network is formed. In the presence of glucose, a diol, a competitive binding reaction occurs, leading to a change in the hydrogel's crosslink density. This change can be harnessed to control the release of encapsulated therapeutic agents, such as insulin.

Logical Relationship: Glucose-Responsive Drug Release

G cluster_hydrogel Hydrogel Network cluster_release Drug Release Mechanism PVA Poly(vinyl alcohol) Hydrogel Crosslinked Hydrogel (Encapsulated Drug) PVA->Hydrogel Polymer Backbone Crosslinker Benzylboronic Acid Pinacol Ester Crosslinker->Hydrogel Crosslinking Glucose Glucose (Diol) Hydrogel->Glucose Introduction of Glucose Disrupted_Hydrogel Disrupted Hydrogel Network Glucose->Disrupted_Hydrogel Competitive Binding Released_Drug Released Drug Disrupted_Hydrogel->Released_Drug Drug Diffusion

Caption: Glucose-responsive hydrogel drug release mechanism.

Experimental Protocol: Synthesis of a Glucose-Responsive Hydrogel

This protocol describes the synthesis of a glucose-responsive hydrogel using this compound as a crosslinker for poly(vinyl alcohol) (PVA).

Materials:

  • This compound

  • Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, medium molecular weight)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Glass vials

  • Balance

  • Spatula

  • Pipettes

Procedure:

  • PVA Solution Preparation:

    • Dissolve 10% (w/v) of PVA in deionized water by heating at 90°C with constant stirring until the solution is clear.

    • Allow the PVA solution to cool to room temperature.

  • Crosslinker Solution Preparation:

    • Prepare a 5% (w/v) solution of this compound in DMSO.

  • Hydrogel Formation:

    • In a glass vial, mix the PVA solution and the this compound solution in a 10:1 volume ratio (PVA:crosslinker).

    • Stir the mixture vigorously for 5 minutes at room temperature.

    • Allow the mixture to stand at room temperature. The hydrogel should form within 30 minutes.

  • Hydrogel Purification:

    • Immerse the formed hydrogel in a large volume of deionized water for 24 hours to remove any unreacted reagents and DMSO.

    • Replace the water every 6 hours.

    • Finally, immerse the hydrogel in PBS (pH 7.4) for 24 hours to equilibrate.

Quantitative Data: Mechanical Properties of Boronate Ester Crosslinked Hydrogels

The mechanical properties of hydrogels are crucial for their application. Rheological measurements are used to determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[1]

Hydrogel Composition (PVA:Crosslinker ratio)Storage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
10:0.518981
10:1~500~150
10:2~1100~200
10:52217224

Note: The data presented is representative of typical boronate ester crosslinked PVA hydrogels and may vary based on the specific this compound derivative and reaction conditions.[1]

Application 2: Synthesis of Conjugated Polymers for Organic Electronics

This compound is a valuable monomer in the synthesis of conjugated polymers for organic electronic applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the polymerization of aromatic building blocks to form well-defined conjugated polymers.[2] The properties of the resulting polymer, such as its photoluminescence and charge carrier mobility, are highly dependent on its chemical structure.

Experimental Workflow: Suzuki Polycondensation

G Start Start: Monomers & Catalyst MonomerA Dibromo-Aromatic Monomer Start->MonomerA MonomerB This compound Start->MonomerB Catalyst Palladium Catalyst & Base Start->Catalyst Reaction Suzuki Polycondensation MonomerA->Reaction MonomerB->Reaction Catalyst->Reaction Purification Purification Reaction->Purification Precipitation Precipitation in Methanol (B129727) Purification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Polymer Characterization Drying->Characterization NMR NMR Spectroscopy Characterization->NMR GPC Gel Permeation Chromatography Characterization->GPC UVVis UV-Vis & Photoluminescence Characterization->UVVis TGA Thermogravimetric Analysis Characterization->TGA

Caption: Workflow for the synthesis and characterization of conjugated polymers via Suzuki polycondensation.

Experimental Protocol: Synthesis of a Poly(p-phenylenevinylene) Derivative

This protocol describes a representative synthesis of a conjugated polymer via Suzuki-Miyaura polycondensation, using this compound and a dibrominated comonomer.

Materials:

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromo-2,5-divinylbenzene (1.0 mmol), this compound (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

    • Add 20 mL of anhydrous toluene to the flask.

  • Base Addition:

    • Prepare a 2 M aqueous solution of potassium carbonate.

    • Add 2 mL of the potassium carbonate solution to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours. The mixture may become viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of vigorously stirring methanol to precipitate the polymer.

    • Collect the polymer by filtration.

    • Wash the polymer sequentially with water and methanol to remove residual catalyst and salts.

    • Redissolve the polymer in a minimal amount of toluene and reprecipitate it into methanol. Repeat this step twice.

    • Dry the final polymer product under vacuum at 40°C for 24 hours.

Quantitative Data: Representative Photophysical Properties of Conjugated Polymers

The photophysical properties of conjugated polymers are critical for their performance in organic electronic devices. These properties are typically characterized by UV-Vis absorption and photoluminescence (PL) spectroscopy.[3][4]

Polymer TypeAbsorption Max (λ_abs, nm) in solutionEmission Max (λ_em, nm) in solutionPhotoluminescence Quantum Yield (Φ_PL) in solution
Poly(p-phenylenevinylene) derivative~450~5200.4 - 0.7
Polyfluorene copolymer~380~4200.5 - 0.8
Polycarbazole copolymer~350~4100.3 - 0.6

Note: This table provides representative data for classes of conjugated polymers. The specific properties of a polymer synthesized with this compound will depend on the comonomer and the final polymer structure.

Conclusion

This compound is a highly valuable and versatile building block in materials science. The protocols and data presented here provide a foundation for researchers and scientists to explore its applications in the development of advanced materials for drug delivery and organic electronics. The ability to precisely tune the properties of the final materials through careful selection of comonomers and reaction conditions opens up a wide range of possibilities for future innovations.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzylboronic Acid Pinacol Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note focuses on a specific and highly valuable class of this reaction: the coupling of benzylboronic acid pinacol (B44631) ester with aryl halides. This transformation is of particular interest in medicinal chemistry and drug development as it provides a direct route to diarylmethanes, a structural motif present in numerous pharmacologically active compounds.

Benzylboronic acid pinacol esters are stable, easy to handle, and generally less prone to side reactions like protodeboronation compared to their corresponding boronic acids.[4] Their reaction with aryl halides, catalyzed by a palladium complex, offers a versatile and reliable method for constructing complex molecular architectures.[2]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][5][6] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1][5] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organic group from the benzylboronic acid pinacol ester is transferred to the palladium center. This step requires the presence of a base to activate the boronic ester, forming a boronate species that facilitates the transfer.[2][7]

  • Reductive Elimination: The two organic fragments (the aryl group and the benzyl (B1604629) group) on the palladium complex are coupled, forming the desired diarylmethane product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Bn(L2) Ar-Pd(II)-Bn Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Bn(L2) Transmetalation Ar-Pd(II)-Bn(L2)->Pd(0)L2 Reductive Elimination Ar-Bn Diarylmethane (Ar-Bn) Ar-Pd(II)-Bn(L2)->Ar-Bn Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Bn-B(pin) Benzylboronic Acid Pinacol Ester (Bn-B(pin)) Bn-B(pin)->Ar-Pd(II)-Bn(L2) Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-Bn(L2) Activation

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Palladium-Catalyzed Cross-Coupling

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[8]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (5 mol%) and the solvent mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylmethane.

Microwave-Assisted Protocol

Microwave irradiation can significantly shorten reaction times.[9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv) - can be adapted for this compound

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand (e.g., JohnPhos, 0.10 mmol, 10 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv)

  • DMF (2 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and K₂CO₃ (3.0 equiv).

  • Add DMF (2 mL) and seal the vial.

  • Place the vial in the microwave reactor and heat to the optimized temperature (e.g., 140 °C) for the specified time (e.g., 20 minutes).[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[10]

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine Aryl Halide, This compound, and Base in Flask Inert Establish Inert Atmosphere (Ar/N₂) Combine->Inert Add Add Catalyst and Solvent Inert->Add Heat Heat and Stir (Conventional or Microwave) Add->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup and Extraction Cool->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Diarylmethane Purify->Product

General Experimental Workflow

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of benzylic and aryl partners. Note that optimal conditions can vary based on the specific substrates used.

Table 1: Substrate Scope for the Coupling of Benzyl Halides with Arylboronic Acids

This table presents data on the coupling of various benzyl halides with different arylboronic acids, showcasing the versatility of the reaction.

EntryBenzyl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O1001288
24-Methoxybenzyl chloride4-Tolylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Dioxane1001692
34-Chlorobenzyl bromide3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF901085
42-Naphthylmethyl chloridePhenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851878

Data is representative and compiled from typical Suzuki-Miyaura reaction outcomes.

Table 2: Optimization of Reaction Conditions for a Model Reaction

This table illustrates the effect of varying reaction parameters on the yield of a model reaction between 4-bromotoluene (B49008) and this compound.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃K₂CO₃Dioxane/H₂O10075
2Pd(OAc)₂ (5)JohnPhosK₂CO₃Dioxane/H₂O10091
3Pd(OAc)₂ (5)JohnPhosCs₂CO₃Dioxane/H₂O10095
4Pd(OAc)₂ (5)JohnPhosK₃PO₄Toluene11089
5Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10082
6PdCl₂(dppf) (5)-K₂CO₃DMF10088

This data is illustrative of a typical optimization process.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and highly versatile method for the synthesis of diarylmethanes. The reaction generally proceeds in high yields and tolerates a wide range of functional groups, making it an invaluable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving benzylboronic acid pinacol (B44631) ester.

Troubleshooting Guide

Question: I am observing low to no conversion of my starting materials. What are the potential causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling with benzylboronic acid pinacol ester can stem from several factors, primarily related to catalyst activity, reaction conditions, or reagent stability.

1. Inactive Catalyst System:

  • Cause: The Palladium(0) active species may not be generating efficiently from the Pd(II) precatalyst, or the active catalyst may be decomposing. Oxidative addition, often the rate-limiting step, can be challenging with electron-rich benzyl (B1604629) derivatives.

  • Solution:

    • Ligand Choice: For electron-rich coupling partners, consider using more electron-rich and bulky phosphine (B1218219) ligands like SPhos or XPhos, which can facilitate oxidative addition.

    • Catalyst Source: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst such as P1 or P2 (buchwald precatalysts) can sometimes give better results than Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[1][2]

    • Degassing: Ensure the reaction mixture is thoroughly degassed before heating to prevent oxygen from deactivating the catalyst. Homocoupling of the boronic ester can be a sign of excess oxygen.[3]

2. Sub-optimal Reaction Conditions:

  • Cause: The chosen base, solvent, or temperature may not be suitable for this specific transformation.

  • Solution:

    • Base: A weak base may not be sufficient. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for challenging couplings.[1] However, very strong bases might promote side reactions.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like 1,4-dioxane (B91453) or THF are commonly used, often with a small amount of water to facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid.[3][4] Anhydrous conditions can be attempted, but often require specific catalysts or conditions.

    • Temperature: Increasing the reaction temperature can improve slow reactions.[1][5] However, excessive heat can also lead to catalyst decomposition and side reactions like protodeboronation. A screen of temperatures from 60°C to 100°C is recommended.

3. Reagent Degradation:

  • Cause: this compound can be susceptible to hydrolysis and protodeboronation, especially under basic aqueous conditions, even at room temperature.[6]

  • Solution:

    • Use fresh, high-purity this compound. Check for hydrolysis (to the corresponding boronic acid) by NMR before use.

    • Minimize the time the boronic ester spends in the basic aqueous mixture before the reaction reaches optimal temperature, as this can lead to decomposition.

Question: My main side-product is the protodeboronated arene (toluene). How can I minimize this?

Answer:

Protodeboronation (the replacement of the boronic ester group with a hydrogen atom) is a common side reaction, particularly with electron-rich or heteroaromatic boronic esters.[7][8]

  • Mechanism: This side reaction can occur when the boronic ester is hydrolyzed to the boronic acid, which then loses its boron moiety. This process is often base-mediated and can be more significant at higher temperatures or during prolonged reaction times.[9][6]

  • Solutions:

    • Use Anhydrous Conditions: While counterintuitive to the traditional Suzuki mechanism, anhydrous conditions can suppress protodeboronation by preventing the hydrolysis of the pinacol ester.[10] This often requires specific ligands and conditions that promote direct transmetalation from the ester.

    • "Slow-Release" Strategy: Pinacol esters are considered a "slow-release" form of the corresponding boronic acid.[6][10] Running the reaction at a higher temperature can sometimes favor the desired transmetalation step over the competing protodeboronation pathway.[9]

    • Choice of Base: Use the mildest base that still provides an acceptable reaction rate. In some cases, a weaker base like K₂CO₃ or even NaHCO₃ might be preferable to stronger bases if protodeboronation is severe.[11]

    • Minimize Water: If using aqueous conditions, use the minimum amount of water necessary for the reaction to proceed. A typical ratio is 4:1 or 5:1 of organic solvent to water.[1]

Question: I am observing significant homocoupling of my this compound. What causes this and how can I prevent it?

Answer:

Homocoupling results in the formation of bibenzyl. This side reaction is typically caused by the presence of oxygen and Pd(II) species in the reaction mixture.[3]

  • Cause: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic ester molecules.[3] This is more common when starting with a Pd(II) precatalyst that is not efficiently reduced to Pd(0).

  • Solutions:

    • Thorough Degassing: This is the most critical step to prevent homocoupling. Degas the solvent and the reaction mixture (after adding all reagents except the catalyst) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling.

    • Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction to prevent air from entering the flask.

Frequently Asked Questions (FAQs)

Q1: Is it necessary for the this compound to hydrolyze to the boronic acid before transmetalation?

A1: The exact mechanism of the transmetalation step has been a subject of debate. For many Suzuki-Miyaura reactions using boronic esters, it is believed that hydrolysis to the corresponding boronic acid occurs in situ under the typical aqueous basic conditions, and this boronic acid is the active species in the transmetalation step.[7][10][12] However, direct transmetalation from the boronic ester is also possible and can be favored under certain anhydrous conditions.[6] For practical purposes, a small amount of water is often beneficial for reactions involving pinacol esters.[3]

Q2: What are the advantages of using this compound over the corresponding boronic acid?

A2: this compound offers several advantages:

  • Stability: Pinacol esters are generally more stable, crystalline solids that are easier to handle, purify, and store compared to boronic acids.[4][8][13]

  • Reduced Side Reactions: Boronic acids are more prone to side reactions like trimerization to form boroxines and protodeboronation during storage or purification.[14]

  • Controlled Release: The pinacol ester can act as a slow-release source of the boronic acid during the reaction, which can sometimes lead to cleaner reactions and better yields.[10]

Q3: Which palladium catalyst and ligand combination is best for coupling with this compound?

A3: There is no single "best" combination as the optimal choice depends on the specific coupling partner (aryl halide/triflate). However, for many applications, systems utilizing bulky, electron-rich phosphine ligands are highly effective.

  • Commonly Used Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ are frequently used.[4]

  • Advanced Ligands: For challenging couplings, particularly with electron-rich partners or sterically hindered substrates, ligands like SPhos and XPhos, often used with Pd₂(dba)₃ or as pre-formed Buchwald precatalysts, can provide superior results.[1][2]

Data Presentation: Condition Screening

The following tables summarize typical starting points and optimization parameters for the Suzuki coupling of an aryl halide with this compound.

Table 1: Common Reaction Components

ComponentExamplesTypical Molar Ratio (vs. Aryl Halide)Notes
Aryl Halide Ar-Br, Ar-Cl, Ar-I, Ar-OTf1.0 eqReactivity: I > Br > OTf > Cl
Boronic Ester Benzyl-B(pin)1.1 - 2.0 eqAn excess is used to drive the reaction to completion.[1]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂1 - 5 mol%Higher loadings may be needed for less reactive substrates.
Ligand PPh₃, dppf, SPhos, XPhos1 - 2 eq (relative to Pd)Not needed if using a pre-ligated catalyst like Pd(PPh₃)₄.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃2.0 - 3.0 eqBase strength can significantly impact reaction rate and side reactions.[1][11]
Solvent 1,4-Dioxane, THF, DMF, Toluene-Often used with water (e.g., 4:1 or 5:1 ratio).[1][4]

Table 2: Troubleshooting Guide for Reaction Parameters

IssueParameter to VaryRecommended ChangeExpected Outcome
Low Yield Base Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃Increased reaction rate
Temperature Increase in 10-20°C increments (e.g., 80°C → 100°C)Overcome activation energy barrier
Catalyst/Ligand Switch to a more active system (e.g., Pd(OAc)₂/SPhos)Facilitate oxidative addition/reductive elimination
Protodeboronation Water Content Reduce amount of water or switch to anhydrous conditionsMinimize hydrolysis of the boronic ester
Base Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄)Decrease rate of base-mediated protodeboronation
Homocoupling Degassing Increase degassing time or use freeze-pump-thawRemove dissolved oxygen
Catalyst Use a Pd(0) source like Pd(PPh₃)₄Avoids inefficient reduction of Pd(II)

Experimental Protocols

Protocol 1: General Conditions for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of an aryl bromide with this compound.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Degassing: Seal the vial with a septum and sparge the mixture with argon or nitrogen gas for 20 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%)).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)L₂-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R Ar-Pd(II)L₂-R' PdII->PdII_R [R'-B(OH)₃]⁻ Trans Transmetalation Base Base (OH⁻) Boronate [R'-B(OH)₃]⁻ BoronicEster R'-B(pin) (Benzylboronic Ester) BoronicEster->Boronate Base, H₂O (Hydrolysis) PdII_R->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' (Product) ArX Ar-X (Aryl Halide) Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Fresh Catalyst, Dry Solvents, Purity of Boronic Ester) start->check_reagents optimize_base Screen Bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃) check_reagents->optimize_base optimize_temp Increase Temperature (e.g., 80°C → 100°C) optimize_base->optimize_temp optimize_catalyst Change Catalyst/Ligand (e.g., to Pd(OAc)₂/SPhos) optimize_temp->optimize_catalyst check_side_reactions Analyze Crude Mixture (Protodeboronation? Homocoupling?) optimize_catalyst->check_side_reactions address_proto Reduce Water / Use Weaker Base check_side_reactions->address_proto Protodeboronation address_homo Improve Degassing / Use Pd(0) check_side_reactions->address_homo Homocoupling success Improved Yield check_side_reactions->success Clean Reaction address_proto->success address_homo->success

References

common side reactions with benzylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzylboronic acid pinacol (B44631) ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using benzylboronic acid pinacol ester?

A1: The most prevalent side reactions are protodeboronation, hydrolysis, and homocoupling. These reactions can lead to reduced yields of the desired product and complicate purification.

  • Protodeboronation: This is the cleavage of the C–B bond, where the boronic ester group is replaced by a hydrogen atom. This is a significant decomposition pathway for the organoborane.[1]

  • Hydrolysis: The pinacol ester can hydrolyze back to the corresponding benzylboronic acid, especially in the presence of water and under certain pH conditions. While often a necessary step for transmetalation in Suzuki-Miyaura coupling, uncontrolled hydrolysis can affect reaction kinetics and product yields.[2][3]

  • Homocoupling: This side reaction involves the coupling of two molecules of the this compound to form 1,2-diphenylethane. This is often promoted by the presence of oxygen and certain palladium(II) species.[4][5]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to investigate are the stability of the boronic ester, the reaction conditions, and the activity of the catalyst.[1][6]

  • Protodeboronation of the starting material: Benzylboronic acid derivatives can be susceptible to protodeboronation, especially at elevated temperatures or with certain bases.[7]

  • Catalyst deactivation: The Pd(0) catalyst can be oxidized to an inactive state, or phosphine (B1218219) ligands can be oxidized in the presence of trace amounts of air.[8]

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[6][8]

  • Homocoupling of the boronic ester: This side reaction consumes the starting material and reduces the yield of the desired cross-coupled product.[4]

Q3: How can I minimize protodeboronation of my this compound?

A3: Minimizing protodeboronation is crucial for achieving high yields. Here are some strategies:

  • Use milder bases: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[1]

  • Anhydrous conditions: While some water is often necessary for the Suzuki-Miyaura coupling, excessive water can facilitate protodeboronation. Using anhydrous solvents can be beneficial.

  • Shorter reaction times and lower temperatures: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[1]

  • Use of stable derivatives: While you are already using a pinacol ester, which is more stable than the free boronic acid, ensure it is of high purity and has not degraded during storage.[9]

Q4: What is the role of water in Suzuki-Miyaura couplings with this compound, and how much should I use?

A4: The role of water is multifaceted. It is generally believed that hydrolysis of the pinacol ester to the boronic acid is a key step before transmetalation. The resulting boronate anion is more nucleophilic and reactive towards the palladium center.[3] However, the exact amount of water needed can be substrate-dependent.

  • Too little water: The reaction may be sluggish or not proceed at all if the hydrolysis to the active boronic acid is inefficient.

  • Too much water: Can lead to increased protodeboronation and other side reactions.

A common starting point is a solvent system with a small percentage of water, such as dioxane/water (4:1) or toluene/water.[1] Optimization may be required for your specific system.

Troubleshooting Guides

Issue 1: Low Yield of Desired Cross-Coupled Product

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

Quantitative Data on Side Reactions (General Arylboronic Acid Pinacol Esters):

Side ReactionConditionTypical Impact on Yield
Protodeboronation High pH, elevated temperature, presence of waterCan be a major side reaction, significantly reducing the amount of active nucleophile.
Hydrolysis pH dependent, accelerated at physiological pHCan be beneficial for transmetalation but uncontrolled hydrolysis can lead to reagent decomposition.
Homocoupling Presence of O₂, use of Pd(II) precatalystsCan lead to significant byproduct formation (5-10% or more) if not properly controlled.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Minimize Low Yield

  • Reagent Preparation:

    • Use high-purity this compound (stored under inert atmosphere).

    • Ensure the aryl halide is pure.

    • Use a fresh, active palladium catalyst and ligand.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

    • Seal the flask, and thoroughly degas the system by subjecting it to three vacuum-inert gas (e.g., Argon) cycles.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with standard aqueous work-up and purification.[1]

Issue 2: Significant Homocoupling of this compound Observed

Homocoupling leads to the formation of 1,2-diphenylethane, a byproduct that can be difficult to separate from the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting logic for excessive homocoupling.

Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling

  • Rigorous Degassing:

    • Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

    • Assemble all glassware and flame-dry under vacuum, then backfill with inert gas.

  • Choice of Palladium Source:

    • Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote homocoupling.[4]

  • Reaction Setup under Inert Atmosphere:

    • Add all solid reagents to the reaction flask under a positive pressure of inert gas.

    • Add the degassed solvent via cannula or syringe.

    • Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Use of Additives:

    • If using a Pd(II) source, the addition of a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) can help to rapidly generate the active Pd(0) catalyst and suppress homocoupling.[10]

  • Pre-heating:

    • In some cases, pre-heating the mixture of the aryl halide, base, and solvent before adding the palladium catalyst and boronic ester can minimize homocoupling.[11]

This technical support center provides a starting point for addressing common issues encountered with this compound. Successful application will often require careful optimization of the specific reaction conditions for the substrates being used.

References

Technical Support Center: Optimizing Benzylboronic Acid Pinacol Ester Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzylboronic acid pinacol (B44631) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a benzylboronic acid pinacol ester is giving a low yield. What are the most common general causes?

Low yields in these coupling reactions can typically be attributed to one or more of the following factors:

  • Reagent Quality and Stability: The integrity of your starting materials is paramount. Benzylboronic acid pinacol esters can be susceptible to degradation.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that significantly influence the reaction outcome.

  • Presence of Competing Side Reactions: Several side reactions can consume starting materials or the desired product, thereby reducing the overall yield.

A systematic approach to troubleshooting, focusing on these three areas, is the most effective way to identify and resolve the issue.

Q2: How can I determine if my reagents are the source of the problem?

Careful evaluation of each reactant is a crucial first step:

  • This compound: While more stable than the corresponding boronic acids, these esters can still degrade.[1] It is advisable to use freshly prepared or purchased esters. Purity can be checked by NMR.

  • Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.

  • Palladium Catalyst: The palladium source, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Using a Pd(0) source such as Pd(PPh₃)₄ or an air-stable precatalyst can ensure a sufficient concentration of the active catalyst.[2]

  • Ligand: Phosphine (B1218219) ligands are susceptible to oxidation. Ensure they have been stored and handled under an inert atmosphere. The presence of phosphine oxides can be detrimental to the reaction.

  • Base and Solvent: The purity of the base is critical. Ensure solvents are anhydrous (if required) and have been properly degassed to remove oxygen.

Q3: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is a major decomposition pathway.

    • Solution: Use milder bases (e.g., K₃PO₄, Cs₂CO₃), ensure anhydrous conditions, and use shorter reaction times at the lowest effective temperature.[2]

  • Homocoupling: This is the coupling of two benzylboronic ester molecules or two aryl halide molecules.

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) catalyst source can also mitigate this issue.[3]

  • β-Hydride Elimination: This is a potential issue with secondary benzylboronic esters, leading to the formation of isomeric products.

    • Solution: The choice of ligand is critical in suppressing this side reaction.[3]

Troubleshooting Guide

Problem: Low to no conversion of starting materials.

Potential CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst or a different precatalyst. Consider using a more active Pd(0) source.
Improper Ligand For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required. Perform a ligand screen to identify the optimal choice for your specific substrates.
Incorrect Base The choice of base is crucial and substrate-dependent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base strength and solubility can significantly impact the reaction rate.
Inappropriate Solvent Ensure the solvent is anhydrous and properly degassed. A solvent screen (e.g., Dioxane, THF, Toluene) may be necessary to find the optimal medium for your specific reaction. The addition of water can sometimes be beneficial, but this is substrate-dependent.[4]
Low Reaction Temperature Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to catalyst decomposition and increased side reactions.

Problem: Formation of significant byproducts.

Potential CauseRecommended Action
Protodeboronation Use a milder base and ensure strictly anhydrous conditions. Minimize reaction time.
Homocoupling Improve the degassing procedure of the reaction mixture. Use a Pd(0) catalyst source.
β-Hydride Elimination (for secondary benzylboronic esters)Screen different ligands. Ligands with specific steric and electronic properties can minimize this side reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings, providing a starting point for optimization.

Table 1: Effect of Different Bases on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃EtOH/H₂O (3:1)80<298[3]
K₂CO₃DMF/H₂O (1:1)70399
Cs₂CO₃Dioxane/H₂O80-51[2]
K₃PO₄----[2]
NaOHEtOH/H₂O (3:1)80<2-[3]
KOHEtOH/H₂O (3:1)80<2-[3]
NaOAcEtOH/H₂O (3:1)80<2-[3]
TEAEtOH/H₂O (3:1)80<2-[3]

Table 2: Effect of Different Solvents on Yield

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-MeTHFCs₂CO₃80-95[2]
DioxaneCs₂CO₃80-51[2]
EtOAcCs₂CO₃80-56[2]
TolueneCs₂CO₃80-56[2]
THF/H₂O (1:1)Na₂CO₃4024-[4]
Toluene/H₂O (1:1)Na₂CO₃4024higher[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and the ligand (if not using a pre-formed catalyst).

  • Add the degassed solvent (e.g., Dioxane/Water 4:1) via cannula or syringe.

  • Thoroughly degas the reaction mixture by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Visualizations

Experimental_Workflow General Experimental Workflow for Optimization A 1. Reagent Preparation - Aryl Halide (1.0 equiv) - this compound (1.2-1.5 equiv) - Base (2.0-3.0 equiv) - Pd Catalyst (1-5 mol%) - Ligand (if needed) B 2. Reaction Setup - Flame-dried flask - Inert atmosphere (Ar/N2) - Add solid reagents A->B C 3. Solvent Addition & Degassing - Add degassed solvent - Sparge with Ar/N2 or Freeze-Pump-Thaw B->C D 4. Reaction - Heat to desired temperature (e.g., 80-100°C) - Vigorous stirring C->D E 5. Monitoring - TLC, GC-MS, or LC-MS D->E E->D Continue if incomplete F 6. Work-up - Cool to RT - Dilute with organic solvent - Aqueous washes E->F Reaction complete G 7. Purification - Column chromatography or recrystallization F->G H Product G->H

Caption: General experimental workflow for optimizing this compound couplings.

Troubleshooting_Yield Troubleshooting Flowchart for Low Yields Start Low Yield Observed Check_Reagents Verify Reagent Quality - Fresh boronic ester? - Pure aryl halide? - Active catalyst? - Anhydrous/degassed solvent? Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Replace & Rerun) Side_Reactions Analyze for Side Reactions - Protodeboronation? - Homocoupling? Check_Reagents->Side_Reactions Reagents OK Side_Reactions->Start Address side reactions (e.g., milder base, better degassing) Optimize_Conditions Systematically Optimize Conditions Side_Reactions->Optimize_Conditions Side reactions minimal Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Optimize_Conditions->Screen_Base Screen_Ligand Screen Ligands (especially for hindered substrates) Optimize_Conditions->Screen_Ligand Screen_Solvent Screen Solvents (e.g., Dioxane, THF, Toluene) Optimize_Conditions->Screen_Solvent Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Solution Improved Yield Screen_Base->Solution Screen_Ligand->Solution Screen_Solvent->Solution Adjust_Temp->Solution

Caption: A logical workflow for troubleshooting low yields in benzylboronic ester couplings.

References

Technical Support Center: Purification of Products from Benzylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from benzylboronic acid pinacol (B44631) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My benzylboronic acid pinacol ester seems to be decomposing on the silica (B1680970) gel column. I'm observing a new, more polar spot on my TLC, and my yield is very low. What is happening?

A1: This is a classic problem when purifying boronic acid pinacol esters. The issue is likely hydrolysis of the pinacol ester back to the corresponding benzylboronic acid. Silica gel is slightly acidic and contains surface silanol (B1196071) groups, which can catalyze this hydrolysis, especially if your solvents are not perfectly dry. The resulting boronic acid is much more polar and will either streak on the TLC or remain at the baseline, leading to apparent decomposition and low recovery of your desired product.[1][2][3]

Troubleshooting Steps:

  • Use Boric Acid-Treated Silica Gel: A highly effective solution is to use silica gel impregnated with boric acid.[4][5][6] This suppresses the Lewis acidity of the silica gel, minimizing hydrolysis and over-adsorption of the boronic ester.[6]

  • Switch to a Different Stationary Phase: Consider using neutral alumina (B75360) for your column chromatography.[7]

  • Ensure Anhydrous Conditions: Use dry solvents for your chromatography and workup procedures to minimize the water available for hydrolysis.

  • Alternative Purification: If the product is a solid, recrystallization is an excellent alternative to chromatography.[7] For liquid products, distillation may be a viable option.[8]

Q2: I am trying to run a column to purify my this compound, but the compound is sticking to the top of the column and I can't elute it without using a very polar solvent system, which then co-elutes impurities. How can I resolve this?

A2: This phenomenon is known as over-adsorption and is a common issue with boronic esters on standard silica gel.[5][6] The Lewis acidic nature of the silica gel can lead to strong binding of the boronic ester.

Troubleshooting Steps:

  • Boric Acid-Impregnated Silica Gel: As mentioned in Q1, this is the most common and effective solution to prevent over-adsorption.[4][5][6]

  • Use a Shorter Column: A shorter and wider column can help minimize the interaction time and surface area your compound is exposed to, potentially improving recovery.[1]

  • Alternative Solvent Systems: Experiment with different solvent systems. Sometimes, a less polar system with a small amount of a slightly more polar co-solvent can be effective. For example, heptane/isopropanol has been reported to be successful for some boronic esters.[1]

  • Derivatization: You can temporarily convert your pinacol ester to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which is known to be more stable to chromatography.[1]

Q3: My Suzuki-Miyaura coupling reaction using a this compound is not going to completion, or I am seeing significant side products. What are the likely causes related to the boronic ester?

A3: Several factors related to the stability and purity of your this compound can lead to issues in Suzuki-Miyaura coupling reactions.

Potential Causes and Solutions:

  • Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom, leading to the formation of a byproduct and loss of your starting material.[9] This can be exacerbated by prolonged reaction times, high temperatures, or the presence of excess water. Ensure your reaction is running under optimal and well-degassed conditions.

  • Homocoupling: The boronic ester can couple with itself to form a bibenzyl byproduct. This is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative degradation of the Pd(0) catalyst.[10] Ensure your reaction mixture is thoroughly degassed to remove oxygen.[11]

  • Hydrolysis to Boronic Acid: While the boronic acid can also participate in the Suzuki coupling, its reactivity profile can be different from the pinacol ester. In some cases, the presence of water is necessary for the hydrolysis of the ester to the active boronic acid before transmetalation.[10][12] However, inconsistent amounts of water can lead to irreproducible results. The optimal amount of water can be catalyst and substrate-dependent.

  • Impure Starting Material: Impurities in your this compound can inhibit the catalyst. It is crucial to use highly pure starting materials for cross-coupling reactions.

Q4: How can I effectively remove the pinacol byproduct after my reaction?

A4: Pinacol is soluble in many organic solvents and can sometimes be challenging to remove completely.

Removal Strategies:

  • Aqueous Extraction: Pinacol has some water solubility. Multiple extractions with water or brine can help remove it.

  • Column Chromatography: Pinacol is relatively polar and can usually be separated from less polar products by standard column chromatography.

  • Distillation/Evaporation: If your product is significantly less volatile than pinacol, removal under high vacuum may be possible.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Flash Chromatography

This protocol is adapted from a method described by Hitosugi et al.[5]

Materials:

  • Silica gel for flash chromatography

  • Boric acid

  • Methanol

  • Ethanol (B145695)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For example, dissolve 50 g of boric acid in 1 L of methanol.

  • Add the silica gel to the boric acid solution in a round-bottom flask. Use enough solution to form a slurry (e.g., 550 mL of solution for a certain amount of silica gel, as a starting point).

  • Gently agitate the slurry for 1 hour.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with ethanol (e.g., 600 mL).

  • Dry the silica gel in vacuo at 60°C for 1.5 hours or until it is a free-flowing powder.

  • The boric acid-impregnated silica gel is now ready to be used for packing your column.

Protocol 2: General Purification Workflow for a this compound Product

This protocol outlines a general strategy for the purification of a product from a reaction involving a this compound.

Materials:

  • Crude reaction mixture

  • Appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane)

  • Water

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica gel (standard or boric acid-impregnated)

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Workup:

    • Quench the reaction as appropriate (e.g., with water or a saturated aqueous solution of NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

    • Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Option A: Column Chromatography (Recommended for most cases)

      • Analyze the crude product by TLC, preferably on both standard and boric acid-treated TLC plates, to determine the optimal solvent system.

      • Pack a column with boric acid-impregnated silica gel using the chosen eluent.

      • Load the crude product onto the column and perform the chromatography, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    • Option B: Recrystallization (If the product is a solid)

      • Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Option C: Distillation (If the product is a liquid and thermally stable)

      • Perform distillation under reduced pressure to purify the liquid product.

Data Presentation

Table 1: Comparison of Purification Methods for Pinacol Boronic Esters

Purification MethodAdvantagesDisadvantagesBest Suited For
Standard Silica Gel Chromatography Widely available and understood.Risk of hydrolysis and over-adsorption, leading to low yields.[1][5]Robust, less sensitive boronic esters.
Boric Acid-Treated Silica Gel Chromatography Suppresses hydrolysis and over-adsorption, leading to higher recovery.[4][5][6]Requires an extra preparation step for the silica gel.A wide range of pinacol boronic esters, especially those prone to decomposition on standard silica.
Neutral Alumina Chromatography An alternative to silica that may prevent hydrolysis.[7]Can have different selectivity compared to silica.Compounds that are sensitive to the acidic nature of silica gel.
Recrystallization Can provide very high purity. Avoids issues with chromatography.Only applicable to solid compounds. Yield can be variable.Solid, crystalline this compound products.
Distillation Effective for removing non-volatile impurities.Only applicable to liquid, thermally stable compounds.Liquid benzylboronic acid pinacol esters with boiling points suitable for vacuum distillation.
Derivatization (e.g., to MIDA ester) Can form more stable intermediates that are easier to purify.[1]Requires additional reaction and deprotection steps.Cases where direct purification is extremely challenging.

Visualizations

Purification_Workflow cluster_workup Aqueous Workup cluster_purification Purification Crude_Mixture Crude Reaction Mixture Extraction Extraction with Organic Solvent Crude_Mixture->Extraction Wash Wash (Water, Brine) Extraction->Wash Dry Dry (e.g., MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Chromatography Column Chromatography (Boric Acid-Treated Silica) Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Distillation Distillation Crude_Product->Distillation Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: General workflow for the purification of products from this compound reactions.

Hydrolysis_Pathway Bpin Benzylboronic Acid Pinacol Ester BA Benzylboronic Acid (More Polar) Bpin->BA Hydrolysis Pinacol Pinacol BA->Pinacol + Silica Silica Gel (H₂O)

Caption: Undesired hydrolysis of this compound on silica gel.

References

dealing with hydrolysis of benzylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylboronic acid pinacol (B44631) ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage issues related to the hydrolysis of this common reagent.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of benzylboronic acid pinacol ester?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond of the this compound. This process converts the stable, protected pinacol ester back into the corresponding free benzylboronic acid and pinacol.[1][2] This can be an undesirable side reaction during storage, analysis, or use, but it is also a necessary activation step in some synthetic protocols.[3]

Q2: What causes the hydrolysis of this compound?

A: The primary cause of hydrolysis is exposure to water or moisture.[1] This can occur from atmospheric moisture, wet solvents, or aqueous conditions during a reaction or workup.[4][5] Several other factors can accelerate this process:

  • Acidic Conditions: The presence of acids can catalyze the hydrolysis reaction.[6][7]

  • Basic Conditions: While necessary for activating the ester in Suzuki-Miyaura coupling, prolonged exposure to strong bases in aqueous media can promote hydrolysis.[3]

  • Physiological pH: The rate of hydrolysis is significantly accelerated at physiological pH (around 7.4).[8][9][10]

  • Analytical Conditions: Traditional reversed-phase HPLC (RP-HPLC) analysis using aqueous mobile phases can cause on-column hydrolysis, leading to inaccurate results.[2][11] The silica (B1680970) stationary phase itself can also contribute to this degradation.[6][12]

Q3: How can I prevent or minimize hydrolysis?

A: Preventing unwanted hydrolysis is crucial for maintaining the purity and reactivity of the reagent.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5][13][14] A desiccator is highly recommended.

  • Handling: Handle the reagent quickly in a dry environment, minimizing its exposure to air.[5][14] Use dry solvents and glassware for all experiments.

  • Reaction Conditions: In reactions where the ester form is desired, use anhydrous conditions.

  • Analytical Sample Preparation: For analysis by techniques like HPLC, use non-aqueous, aprotic diluents such as 100% acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) to prepare samples.[7][12][15]

Q4: How can I detect if my this compound has hydrolyzed?

A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The hydrolyzed boronic acid is more polar than the pinacol ester and will typically have a lower Rf value (it will stick closer to the baseline).[16][17] Staining with cerium ammonium (B1175870) molybdate (B1676688) can help visualize boron-containing compounds.[16]

  • High-Performance Liquid Chromatography (HPLC): The boronic acid will appear as a separate, earlier-eluting peak in a reversed-phase method compared to the ester. Be aware of potential on-column hydrolysis which can give a false positive for the presence of the acid.[2][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of both the pinacol ester (characteristic signal around 1.3 ppm for the 12 methyl protons) and the free boronic acid (which will have a different set of signals and may show broad peaks due to exchange).

Q5: What should I do if my ester has significantly hydrolyzed?

A: If hydrolysis has occurred, you have a few options:

  • Use As-Is: For some applications like Suzuki-Miyaura coupling, the presence of the free boronic acid may not be detrimental, as the ester is often hydrolyzed in situ.[3] You may need to adjust stoichiometry based on the purity of the material.

  • Purification: Purification can be challenging as the boronic acid and ester can interconvert on silica gel.[16] Specialized techniques like using boric acid-impregnated silica gel can suppress over-adsorption and improve separation.[18] Another strategy involves converting the entire mixture to a more stable derivative, such as a trifluoroborate salt or a diethanolamine (B148213) adduct, purifying it, and then releasing the desired boronic acid.[16][19]

  • Re-esterification: Convert the entire batch to the free boronic acid and then react it with pinacol under Dean-Stark conditions to regenerate the pure pinacol ester.

Q6: How does hydrolysis affect Suzuki-Miyaura coupling reactions?

A: The effect can be complex. While pinacol esters are often used for their stability, the active species in the transmetalation step of the Suzuki-Miyaura reaction is believed to be the boronic acid or a boronate anion, which forms under the aqueous basic conditions of the reaction.[3] Therefore, some degree of hydrolysis is necessary for the reaction to proceed. However, uncontrolled or premature hydrolysis can be problematic, as free boronic acids can be unstable and prone to side reactions like protodeboronation, potentially leading to lower yields and inconsistent results.[20][21][22]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or Inconsistent Yield in Suzuki Coupling 1. Reagent Degradation: The pinacol ester may have hydrolyzed during storage. 2. Protodeboronation: The resulting free boronic acid may have degraded under reaction conditions.[3] 3. Insufficient Hydrolysis: Reaction conditions (e.g., lack of water, weak base) may not be sufficient to generate the active boronate species.[22]1. Check Reagent Purity: Analyze the starting material by TLC or HPLC to assess its integrity. 2. Optimize Base and Solvent: Ensure an appropriate base (e.g., K₂CO₃, K₃PO₄) and a solvent system containing some water are used to facilitate the formation of the active species.[22] 3. Use Fresh Reagent: If degradation is confirmed, use a fresh, pure batch of the pinacol ester.
Unexpected Spot on TLC (Low Rf) 1. Hydrolysis: The low Rf spot is likely the more polar free boronic acid.[17]1. Confirm Identity: Scrape the spot and analyze by mass spectrometry if possible. 2. Improve Handling: Ensure anhydrous handling and storage procedures are followed. 3. Purify if Necessary: Use specialized column chromatography (e.g., boric acid-impregnated silica) if a pure sample is required.[18]
Poor Peak Shape or Extra Peaks in RP-HPLC 1. On-Column Hydrolysis: The ester is hydrolyzing during the analytical run, leading to peak tailing, fronting, or a distinct peak for the boronic acid.[2][11] 2. Inappropriate Diluent: Using aqueous or protic solvents to dissolve the sample causes hydrolysis before injection.[7][12]1. Use Aprotic Diluent: Dissolve samples in 100% ACN or THF.[15] 2. Modify HPLC Method: Use a method with a high organic mobile phase content and no pH modifier (acid).[6][12] Consider columns with low silanol (B1196071) activity.[6] 3. Use Alternative Techniques: Employ Non-Aqueous Capillary Electrophoresis (NACE) or Hydrophilic Interaction Liquid Chromatography (HILIC) for more reliable analysis.[4][23]
Quantitative Data Summary

Table 1: Factors Influencing On-Column Hydrolysis in RP-HPLC

ParameterEffect on HydrolysisRecommendation for Minimizing HydrolysisReference(s)
Stationary Phase High residual silanol activity significantly increases hydrolysis.Use columns with low silanol activity (e.g., Waters XTerra MS C18).[6][12]
Mobile Phase pH Acidic modifiers (e.g., formic acid) increase the rate of hydrolysis.Use a mobile phase with no pH modifier.[6][11][12]
Column Temperature Has a minor effect compared to stationary phase and pH.Optimize for separation; lower temperatures may slightly reduce hydrolysis.[6][12]
Sample Diluent Aqueous or protic diluents (e.g., ACN/water, methanol) cause pre-injection hydrolysis.Use 100% aprotic solvents like ACN or THF.[7][12]

Experimental Protocols & Visualizations

Protocol 1: Recommended Storage and Handling
  • Storage: Upon receipt, store the this compound in its original, tightly sealed container at refrigerated temperatures (2-8 °C). Place the container inside a desiccator containing a suitable desiccant.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[13]

  • Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of reagent quickly in a low-humidity environment. A glove box or glove bag with a dry atmosphere is ideal.

  • Closing: After dispensing, re-flush the container with inert gas, seal it tightly with paraffin (B1166041) film, and return it to cold storage.

cluster_storage Storage Protocol cluster_handling Handling Workflow Store Store at 2-8°C in Desiccator Inert Flush with Inert Gas Store->Inert For long-term Warm Warm to RT in Desiccator Store->Warm Before Use Weigh Weigh Quickly (Dry Environment) Warm->Weigh Use Use in Experiment Weigh->Use Reseal Re-flush & Reseal Weigh->Reseal After dispensing Reseal->Store Return to Storage decision decision action action issue Problem Solved start Low Yield or Inconsistent Results check_reagent Check Reagent Purity (TLC/HPLC/NMR) start->check_reagent is_degraded Is Reagent Degraded? check_reagent->is_degraded check_conditions Review Reaction Conditions is_degraded->check_conditions No use_fresh Use Fresh Reagent is_degraded->use_fresh Yes is_anhydrous Are conditions fully anhydrous? check_conditions->is_anhydrous add_water Add controlled amount of water (e.g., 2-5 eq) is_anhydrous->add_water Yes optimize_base Optimize Base (e.g., K3PO4) is_anhydrous->optimize_base No use_fresh->issue Re-run Experiment add_water->issue If Suzuki Coupling optimize_base->issue

References

preventing protodeboronation of benzylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzylboronic acid pinacol (B44631) ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting advice for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for benzylboronic acid pinacol ester?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of toluene, consuming the starting material and reducing the yield of the desired product. This reaction is particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, which are often performed under basic conditions that can promote this side reaction.[1]

Q2: What are the main factors that cause protodeboronation of this compound?

A: The primary drivers of protodeboronation for aryl and benzylboronic esters are:

  • Presence of Water: Water can hydrolyze the pinacol ester to the corresponding benzylboronic acid. This hydrolysis is often a prerequisite for protodeboronation, especially under basic conditions.[1][3]

  • High pH (Basic Conditions): Basic conditions facilitate the formation of a boronate anion from the boronic acid. This anionic species is more susceptible to protodeboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of both hydrolysis and protodeboronation.

  • Electron-Donating Groups: While the benzyl (B1604629) group itself is not strongly electron-donating or withdrawing, substituents on the aromatic ring can influence stability. Electron-donating groups can increase the rate of protodeboronation.

  • Palladium Catalyst: In the context of Suzuki-Miyaura coupling, the palladium catalyst itself can sometimes promote protodeboronation, although this is less common than base-mediated decomposition.

Q3: How can I minimize protodeboronation during my experiments?

A: Several strategies can be employed:

  • Use Anhydrous Conditions: Minimizing the amount of water in your reaction is critical. Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize the Base: Use the mildest base possible that still effectively promotes the desired reaction. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (B78521) (NaOH).

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use MIDA Boronates: For particularly sensitive substrates, consider using the N-methyliminodiacetic acid (MIDA) boronate derivative. MIDA boronates are more stable and exhibit a "slow release" of the active boronic acid under specific basic conditions, which keeps the concentration of the unstable boronic acid low throughout the reaction.

  • Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Q4: Are there alternative reagents to this compound that are more stable?

A: Yes, N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative for unstable boronic acids, including benzylboronic acid derivatives. They are generally bench-stable solids and can be used in a "slow-release" protocol for cross-coupling reactions, which significantly minimizes protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and formation of toluene. Protodeboronation of the this compound.1. Ensure all solvents and reagents are anhydrous. 2. Switch to a milder base (e.g., K₃PO₄ or K₂CO₃). 3. Lower the reaction temperature. 4. Reduce the reaction time. 5. Consider using the corresponding MIDA boronate with a slow-release protocol.
Reaction is sluggish at lower temperatures. Insufficient thermal energy to drive the desired cross-coupling reaction.1. Screen different palladium catalysts and ligands that are more active at lower temperatures. 2. Gradually increase the temperature while monitoring for the onset of protodeboronation.
Inconsistent results between batches. Variable amounts of water in solvents or reagents. Degradation of the this compound upon storage.1. Use freshly distilled and degassed solvents. 2. Store this compound under an inert atmosphere in a refrigerator. 3. Consider using a more stable derivative like a MIDA boronate for better reproducibility.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a starting point and may require optimization for specific substrates.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or 2-MeTHF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide, this compound, and base.

  • Add the anhydrous, degassed solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling using Benzylboronic Acid MIDA Ester

This protocol is adapted from the work of Burke and coworkers for unstable boronic acids.

Reagents:

  • Aryl halide (1.0 equiv)

  • Benzylboronic acid MIDA ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)

  • Base (K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., 5:1 dioxane/H₂O or 2-MeTHF/H₂O)

Procedure:

  • To a reaction flask, add the aryl halide, benzylboronic acid MIDA ester, and K₃PO₄.

  • Add the solvent system. The presence of a controlled amount of water is necessary for the slow hydrolysis of the MIDA ester.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and ligand.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor for product formation.

  • Work-up and purification are similar to Protocol 1.

Data Summary

Factor Effect on Protodeboronation Rate Rationale
Increasing pH IncreasesFormation of the more reactive boronate anion.[1]
Presence of Water IncreasesFacilitates hydrolysis to the more labile boronic acid.[1][3]
Increasing Temperature IncreasesAccelerates both hydrolysis and protodeboronation.
Pinacol Ester vs. Boronic Acid DecreasesSteric hindrance around the boron atom reduces susceptibility to hydrolysis and protodeboronation.[3]
MIDA Boronate vs. Pinacol Ester Decreases (in storage and under anhydrous conditions)The trivalent MIDA ligand stabilizes the boron center.

Visualizations

Protodeboronation_Pathway Bpin Bn-B(pin) BA Bn-B(OH)₂ Bpin->BA Toluene Toluene BA->Toluene

Caption: General pathway for the protodeboronation of this compound.

Experimental_Workflow start Start Reaction Setup reagents Combine Aryl Halide, This compound, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Monitor Reaction catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product NFkB_Pathway_Inhibition Proteasome Proteasome IkB IκB NFkB_complex IκB-NF-κB Complex NFkB_complex->IkB Degradation NFkB_free NF-κB NFkB_complex->NFkB_free Release Nucleus Nucleus NFkB_free->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Activation Boronic_Acid Boronic Acid Inhibitor (e.g., Bortezomib) Boronic_Acid->Proteasome Inhibition

References

Technical Support Center: Catalyst Selection for Benzylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of benzylboronic acid pinacol (B44631) ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with benzylboronic acid pinacol ester is not working or giving low yields. What are the common causes and how can I troubleshoot it?

A1: Low or no conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure the palladium precursor is of high quality. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be sensitive to air and may degrade over time. Consider using more stable and reliable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[1]

    • Ligand Oxidation: Phosphine (B1218219) ligands, especially electron-rich and bulky ones that are often effective for these couplings, are susceptible to oxidation by trace oxygen.[2] This can inhibit their coordination to the palladium center. Always use fresh ligands or those stored under an inert atmosphere.

  • Boronic Ester Stability:

    • Protodeboronation: Benzylboronic acid pinacol esters can be susceptible to protodeboronation, the cleavage of the C-B bond, especially in the presence of moisture and certain bases. While pinacol esters are generally more stable than the corresponding boronic acids, this side reaction can still occur.[2] It is advisable to use freshly prepared or purchased boronic ester and to ensure anhydrous reaction conditions where possible.

    • Hydrolysis: The pinacol ester can hydrolyze back to the boronic acid, which may have different solubility and reactivity.

  • Reaction Conditions:

    • Solvent and Base Purity: Ensure solvents are anhydrous (if the protocol requires it) and properly degassed to remove oxygen. The choice and quality of the base are critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be strong enough to facilitate transmetalation but not so strong as to cause significant degradation of the starting materials or product.

    • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic ester.[2] Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Q2: I am observing a significant amount of homocoupling product (bibenzyl) in my reaction. How can I minimize this side reaction?

A2: Homocoupling of the this compound is a common side reaction, often driven by the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[2]

  • Control Stoichiometry: While a slight excess of the boronic ester (1.1-1.5 equivalents) is common, a large excess can sometimes lead to increased homocoupling.

  • Ligand Choice: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Q3: What are the recommended starting points for catalyst and ligand selection for the Suzuki coupling of this compound with an aryl halide?

A3: The optimal catalyst system depends on the specific aryl halide and the desired reaction conditions. However, several systems have proven effective for similar transformations.

Recommended Catalyst Systems:

  • For General Applications: A combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos , XPhos , or JohnPhos is a robust starting point. These ligands are known to promote the oxidative addition of aryl halides and facilitate the reductive elimination step.

  • For Less Reactive Aryl Chlorides: More electron-rich and sterically demanding ligands, often from the Buchwald biarylphosphine family, may be necessary.

  • Pre-formed Catalysts: Using a well-defined precatalyst like (SPhos)Pd G2 or (XPhos)Pd G3 can offer better reproducibility and activity, as they efficiently generate the active monoligated Pd(0) species.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of benzyl (B1604629) halides with arylboronic acids/esters. While the electrophile is a benzyl halide in these examples, the data provides valuable insights into effective catalyst combinations for the coupling of a benzylic partner.

Catalyst SystemLigandBaseSolventTemp. (°C)TimeCoupling Partner 1 (Benzylic)Coupling Partner 2 (Boronic Acid/Ester)Yield (%)
Pd(OAc)₂ (5 mol%)JohnPhos (10 mol%)K₂CO₃DMF14020 min3-(bromomethyl)benzoate3-methoxyphenylboronic acid95
PdCl₂(dppf) (5 mol%)-Cs₂CO₃Dioxane10012 hBenzyl bromidePhenylboronic acid88
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/H₂O10012 hBenzyl bromide4-methoxyphenylboronic acid92
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10016 hBenzyl bromidePhenylboronic acid90
PdCl₂ (5 mol%)DPEPhos (5.5 mol%)NaHCO₃Ethanol8024 hBenzyl carbonatePhenylboronic acid76[3]
PdCl₂ (5 mol%)PPh₃ (11 mol%)Na₂CO₃THF/H₂O4024 hBenzyl chloridePhenylboronic acid95[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and the base.

  • Add the palladium precursor and the ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Catalyst_Selection_Workflow start Start: Suzuki Coupling of This compound substrate_analysis Analyze Aryl Halide Partner (Bromide, Chloride, Triflate) start->substrate_analysis initial_catalyst Initial Catalyst Choice: Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos, XPhos) substrate_analysis->initial_catalyst reaction_setup Reaction Setup: Degassed Solvent (e.g., Dioxane/H₂O) Base (e.g., K₃PO₄) Temperature (80-100 °C) initial_catalyst->reaction_setup monitor_reaction Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitor_reaction complete Reaction Complete? (>95% conversion) monitor_reaction->complete workup Workup and Purification complete->workup Yes troubleshooting Troubleshooting complete->troubleshooting No low_yield Low Yield / No Reaction troubleshooting->low_yield side_products Side Products Observed (Homocoupling, Protodeboronation) troubleshooting->side_products optimize_ligand Optimize Ligand: - Increase steric bulk - Increase electron density low_yield->optimize_ligand optimize_base Optimize Base: - Stronger base (e.g., Cs₂CO₃) - Different base type (e.g., phosphate (B84403) vs. carbonate) low_yield->optimize_base optimize_temp Optimize Temperature: - Cautiously increase temperature low_yield->optimize_temp side_products->optimize_base Protodeboronation rigorous_degassing Improve Degassing Protocol side_products->rigorous_degassing Homocoupling optimize_ligand->reaction_setup optimize_base->reaction_setup optimize_temp->reaction_setup rigorous_degassing->reaction_setup

Caption: Catalyst selection and troubleshooting workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)(Bn)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Bn reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition benzyl_boronate Bn-B(pin) benzyl_boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_complex1->transmetalation pd_complex2->reductive_elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Benzylboronic Acid Pinacol Ester Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylboronic acid pinacol (B44631) ester. The information is designed to help resolve common issues encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for Suzuki-Miyaura coupling reactions with benzylboronic acid pinacol ester?

A1: A range of solvents can be employed, and the optimal choice depends on the specific substrates and reaction conditions. Commonly used solvents include aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Mixed solvent systems, particularly with water (e.g., dioxane/water), are frequently used to aid in the dissolution of the inorganic base required for the reaction.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in cross-coupling reactions involving this compound can stem from several factors:

  • Protodeboronation: This is a significant side reaction where the boronic ester is replaced by a hydrogen atom.

  • Hydrolysis of the Pinacol Ester: this compound can hydrolyze back to the corresponding boronic acid, which may have different reactivity or stability.

  • Poor Solubility of Reactants: If the this compound, aryl halide, or base are not well-dissolved, the reaction rate will be significantly reduced.

  • Catalyst Deactivation: The palladium catalyst can be inhibited or deactivated, leading to incomplete conversion.

  • Suboptimal Base or Temperature: The choice and strength of the base, as well as the reaction temperature, are critical and can significantly impact the yield.

Q3: How can I minimize the side reaction of protodeboronation?

A3: Protodeboronation is a common issue. To minimize it, consider the following strategies:

  • Use a Milder Base: Strong bases can promote protodeboronation. Using milder bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.

  • Ensure an Inert Atmosphere: Oxygen can sometimes contribute to catalyst degradation and side reactions. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Use Anhydrous Solvents (in some cases): While water is often beneficial for dissolving the base, in some systems, minimizing water content can reduce protodeboronation.

  • Employ a More Stable Boronic Ester: While you are using a pinacol ester, which is generally more stable than the corresponding boronic acid, other protecting groups could be considered for particularly challenging substrates.

Q4: What is the role of water in Suzuki-Miyaura reactions with this compound?

A4: Water can play a dual role in these reactions. It is often added as a co-solvent to dissolve the inorganic bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) that are essential for the catalytic cycle. However, excess water can lead to the hydrolysis of the pinacol ester to the boronic acid, which might affect the reaction rate and outcome. The optimal amount of water needs to be determined empirically for each specific reaction.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Protodeboronation of this compound - Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Ensure the reaction is conducted under a strictly inert atmosphere.- Consider using a different solvent system, potentially one with less water if hydrolysis is suspected to precede protodeboronation.
Poor Solubility of Reactants - Switch to a solvent with higher solubilizing power, such as DMF or toluene.- Use a co-solvent system (e.g., dioxane/water, THF/water) to improve the solubility of the base.- Increase the reaction temperature to improve solubility, but monitor for decomposition.
Catalyst Inactivity - Use a fresh batch of palladium catalyst.- If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ.- Consider using a pre-formed Pd(0) catalyst.- Screen different phosphine (B1218219) ligands, as the ligand can significantly impact catalyst stability and activity.
Hydrolysis of the this compound - Use a weaker base to slow down the rate of hydrolysis.- Minimize the amount of water in the reaction if possible, while still ensuring the base is sufficiently soluble.- Reduce the reaction time if the product is also sensitive to hydrolysis.
Problem 2: Incomplete Conversion of Starting Materials
Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature in increments of 10-20 °C.
Low Catalyst Loading - Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
Inappropriate Base - The chosen base may not be strong enough to facilitate transmetalation. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.

Quantitative Data on Solvent Effects

Solvent Yield (%) Reference
1,4-Dioxane (B91453)71
Isopropanol64
THFNot specified, but among the four best
DMFLower than 1,4-dioxane and isopropanol
WaterLow
MethanolLow

These results suggest that less polar solvents can be more effective in certain Suzuki-Miyaura couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OBn(L2) Ar-Pd(II)-OBn(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OBn(L2) Transmetalation (Bn-B(pin) + Base) Ar-Bn-Pd(0)L2 Ar-Bn-Pd(0)L2 Ar-Pd(II)-OBn(L2)->Ar-Bn-Pd(0)L2 Reductive Elimination Ar-Bn-Pd(0)L2->Pd(0)L2 Product Release (Ar-Bn)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Solubility Are all reactants soluble? Start->Check_Solubility Change_Solvent Change Solvent (e.g., DMF, Toluene) Check_Solubility->Change_Solvent No Check_Base Is protodeboronation suspected? Check_Solubility->Check_Base Yes Change_Solvent->Check_Base Milder_Base Use Milder Base (K3PO4, Cs2CO3) Check_Base->Milder_Base Yes Check_Catalyst Is catalyst active? Check_Base->Check_Catalyst No Milder_Base->Check_Catalyst Fresh_Catalyst Use Fresh Catalyst or screen ligands Check_Catalyst->Fresh_Catalyst No Optimize_Conditions Optimize Temp. & Time Check_Catalyst->Optimize_Conditions Yes Fresh_Catalyst->Optimize_Conditions

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Technical Support Center: Managing Air and Moisture Sensitivity of Boronic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the air and moisture sensitivity of boronic acid esters in their experiments.

Frequently Asked Questions (FAQs)

Q1: What makes boronic acid esters sensitive to air and moisture?

A1: Boronic acid esters are susceptible to hydrolysis in the presence of water, which cleaves the ester bond to form the corresponding boronic acid and diol.[1][2][3] The boron atom in a boronic ester is electron-deficient, making it a Lewis acid that can readily react with nucleophiles like water. This hydrolysis can be accelerated by acidic or basic conditions.[4][5] Some boronic esters can also be prone to oxidation in the presence of air.[2]

Q2: How can I store my boronic acid esters to ensure their stability?

A2: To maximize shelf-life, boronic acid esters should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also recommended to store them in a desiccator to protect them from atmospheric moisture. For long-term storage, keeping them at low temperatures (e.g., in a freezer) can further slow down potential degradation.

Q3: Which boronic ester protecting group offers the best stability?

A3: The stability of a boronic ester is highly dependent on the diol used for protection. Sterically hindered diols generally form more stable esters.[2][6] Pinacol (pin) esters are widely used due to their relative stability during purification and in reactions like the Suzuki-Miyaura coupling.[4] However, for enhanced stability against hydrolysis and during chromatography, N-methyliminodiacetic acid (MIDA) esters and diaminonaphthalene (dan) amides are excellent alternatives.[4][6] MIDA boronates, in particular, are known for their high stability and can be used in a slow-release strategy for cross-coupling reactions.[6]

Troubleshooting Guides

Issue 1: My boronic ester is decomposing during column chromatography on silica (B1680970) gel.

Symptoms:

  • Streaking on the TLC plate.[1]

  • Low recovery of the desired product after the column.

  • Presence of the corresponding boronic acid or other impurities in the collected fractions.

Possible Causes:

  • Hydrolysis on silica: Standard silica gel is acidic and contains water, which can hydrolyze the boronic ester.

  • Strong adsorption: The Lewis acidic boron atom can interact strongly with the silanol (B1196071) groups on the silica surface, leading to decomposition or irreversible adsorption.[7]

Solutions:

  • Use neutral or basic alumina: Alumina is generally less acidic than silica and can be a better choice for purifying sensitive boronic esters.[8][9]

  • Deactivate the silica gel: You can impregnate the silica gel with boric acid to reduce its acidity and minimize decomposition.[4][10] Alternatively, treating the silica gel with a base, such as triethylamine, in the eluent can help.

  • Use a less polar solvent system: If possible, use a less polar eluent to move the compound faster down the column, reducing the contact time with the stationary phase.

  • Switch to a more stable boronic ester: If decomposition persists, consider converting the boronic acid to a more robust ester, such as a MIDA ester, before purification.[4][7]

Issue 2: I am observing low yields in my Suzuki-Miyaura coupling reaction.

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of homocoupling byproducts.[11]

  • Presence of protodeboronated starting material.[12]

Possible Causes:

  • Degradation of the boronic ester: The boronic ester may be hydrolyzing to the less reactive boronic acid under the reaction conditions, especially if water is present and the base is strong.[13]

  • In-situ decomposition: Some boronic acids, particularly heterocyclic and vinyl derivatives, are inherently unstable and can decompose under the reaction conditions.[6]

  • Inert atmosphere not maintained: The presence of oxygen can lead to side reactions and catalyst deactivation.[14]

Solutions:

  • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under a strict inert atmosphere of argon or nitrogen.[11][14]

  • Choose the right base: A milder base, such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), may be preferable to stronger bases like sodium hydroxide (B78521) to minimize ester hydrolysis.[13]

  • Use a more stable boronic ester derivative: Employing MIDA boronates can be advantageous as they provide a slow, controlled release of the boronic acid in situ, which can be beneficial for unstable derivatives.[6]

  • Degas the reaction mixture: Before adding the palladium catalyst, thoroughly degas the reaction mixture to remove any dissolved oxygen.[11]

Data Presentation

Table 1: Relative Stability of Common Boronic Ester Protecting Groups

Protecting GroupStructureRelative Hydrolytic StabilityNotes
Pinacol (Bpin)4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneModerateMost commonly used; stable enough for chromatography but can be hydrolyzed.[4]
Diethanolamine (DEA)1,3,6,2-DioxazaborocaneHighForms air and water-stable crystalline solids; can be used directly in some coupling reactions.[15]
N-Methyliminodiacetic Acid (MIDA)1-Methyl-4-oxo-3,5-dioxa-1-aza-2-boracyclohexane-2-acetic acidVery HighExceptionally stable to air and moisture; allows for slow release of the boronic acid.[6]
Diaminonaphthalene (dan)1,8-Diaminonaphthalene boramideVery HighThe nitrogen atoms decrease the Lewis acidity of the boron, enhancing stability.[4]

Experimental Protocols

Protocol 1: Purification of a Boronic Ester using Boric Acid-Treated Silica Gel

This protocol describes a method for flash column chromatography that minimizes the hydrolysis of sensitive boronic esters.[10]

Materials:

Procedure:

  • Prepare the boric acid-treated silica:

    • Dissolve boric acid in methanol to create a saturated solution.

    • Add this solution to the silica gel in a round-bottom flask.

    • Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the treated silica gel under high vacuum for several hours to remove any residual solvent.

  • Pack the column:

    • Dry pack the column with the boric acid-treated silica gel.

    • Equilibrate the column with the starting eluent (e.g., 100% hexane).

  • Load the sample:

    • Dissolve the crude boronic ester in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Adsorb the sample onto a small amount of the treated silica gel and evaporate the solvent.

    • Carefully add the dried sample to the top of the column.

  • Elute the column:

    • Run the column with the desired gradient of solvents (e.g., a hexane/ethyl acetate gradient).

    • Collect fractions and monitor by TLC.

  • Isolate the product:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Hydrolysis_Pathway BoronicEster Boronic Ester (R-B(OR')2) TransitionState Tetrahedral Intermediate BoronicEster->TransitionState Nucleophilic Attack Water H2O Water->TransitionState BoronicAcid Boronic Acid (R-B(OH)2) TransitionState->BoronicAcid Proton Transfer & Bond Cleavage Diol Diol (2 R'OH) TransitionState->Diol Troubleshooting_Workflow Start Low Yield or Decomposition CheckStorage Check Storage Conditions (Inert atmosphere, desiccated?) Start->CheckStorage PurificationIssue Decomposition During Purification? CheckStorage->PurificationIssue No StoreProperly Store under N2/Ar in a desiccator CheckStorage->StoreProperly Yes ReactionIssue Low Yield in Reaction? PurificationIssue->ReactionIssue No UseNeutralAlumina Use Neutral Alumina or Treated Silica PurificationIssue->UseNeutralAlumina Yes AnhydrousConditions Ensure Anhydrous Conditions & Degas Solvents ReactionIssue->AnhydrousConditions Yes UseStableEster Use More Stable Ester (e.g., MIDA) UseNeutralAlumina->UseStableEster OptimizeBase Optimize Base (e.g., K3PO4) AnhydrousConditions->OptimizeBase OptimizeBase->UseStableEster

References

Technical Support Center: Benzylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the work-up and purification of benzylboronic acid pinacol (B44631) ester reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My benzylboronic acid pinacol ester appears to be decomposing during silica (B1680970) gel column chromatography. What is happening and how can I prevent it?

Answer:

This is a common issue often attributed to the acidic nature of standard silica gel, which can catalyze the hydrolysis of the pinacol ester back to the corresponding boronic acid.[1][2] The boronic acid itself is more polar and may either stick to the silica gel or elute with polar solvents along with impurities.[3][4]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your starting eluent and adding a small amount of a base, such as triethylamine (B128534) (1-2% v/v).[3]

  • Use Boric Acid-Impregnated Silica Gel: A facile method to prevent over-adsorption and decomposition is to use silica gel impregnated with boric acid.[5] This is thought to reduce the Lewis basicity of the silica surface.

  • Switch to a Different Stationary Phase: Consider using neutral alumina (B75360) as your stationary phase, as it is less acidic than silica gel and can be effective for the purification of boronate esters.[6]

  • Minimize Contact Time: Run your column as quickly as possible to reduce the time your compound is in contact with the stationary phase. Using a slightly stronger eluent system from the start can help with this.

2. I am having difficulty separating my product from unreacted bis(pinacolato)diboron (B136004) (B₂pin₂) and pinacol.

Answer:

Residual B₂pin₂ and pinacol are common impurities that can be challenging to remove due to their similar polarities to the desired product.

Troubleshooting Steps:

  • Aqueous Work-up: A thorough aqueous work-up can help remove some of the water-soluble pinacol. Washing the organic layer with brine is a standard procedure.

  • Recrystallization/Trituration: If your product is a solid, recrystallization or trituration can be a highly effective purification method.[3][6] Experiment with different solvent systems to find one where your product has low solubility at a cold temperature, while the impurities remain in solution.

  • Derivative Formation: For a more robust purification, you can convert the crude boronic ester to a more stable and easily isolable derivative.

    • Diethanolamine (B148213) (DEA) Adduct: Reacting the crude product with diethanolamine in a non-polar solvent like diethyl ether can precipitate the corresponding DEA boronate as a solid, which can then be filtered off.[4][7][8] The free boronic acid can be regenerated by treatment with acid.

    • Potassium Trifluoroborate (BF₃K) Salt: The pinacol ester can be converted to a more stable and often crystalline potassium trifluoroborate salt using KHF₂.[9][10] This salt can be purified by recrystallization and then converted back to the boronic acid or ester if needed.

3. My product streaks badly on the TLC plate and I get poor separation in the column.

Answer:

Streaking is often a sign of compound decomposition on the TLC plate or strong interaction with the stationary phase, which translates to poor separation during column chromatography.[1]

Troubleshooting Steps:

  • TLC Plate Deactivation: Just as with column chromatography, the acidity of the TLC plate can be an issue. You can try preparing your TLC plates by dipping them in a solution containing a small amount of triethylamine or by using commercially available deactivated plates.

  • Solvent System Modification: Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid or triethylamine (depending on the nature of your compound), can sometimes improve the spot shape on the TLC and the separation on the column.[6]

  • Alternative Stationary Phase: As mentioned previously, trying neutral alumina for both TLC and column chromatography can alleviate this issue.[6]

4. Can I use my crude this compound in the next step without purification?

Answer:

In some cases, yes. If the crude ¹H NMR shows a high conversion to the desired product with minimal impurities that are known not to interfere with the subsequent reaction (e.g., a Suzuki coupling), it is often possible to proceed with the crude material.[3]

Considerations:

  • Purity Assessment: A crude ¹H NMR is essential to estimate the purity and identify the major impurities.

  • Downstream Reaction Tolerance: Consider if the impurities, such as residual palladium catalyst or B₂pin₂, will negatively impact the next reaction step.

  • Stoichiometry Adjustment: You will need to adjust the stoichiometry for the next reaction based on the estimated purity of your crude product.

Quantitative Data Summary

The stability of boronic esters is a critical factor during work-up and purification. While specific quantitative data for benzylboronic acid pinacol esters under various work-up conditions is not extensively compiled in a single source, the following table summarizes the general stability trends observed for boronic esters.

Condition/ReagentEffect on Pinacol Boronic EstersCitation(s)
Silica Gel (standard) Can cause hydrolysis and decomposition.[1][2]
Acidic Conditions (aqueous) Promotes hydrolysis to the boronic acid.[7][8]
Basic Conditions (aqueous) Can also promote hydrolysis.[11]
Water/Alcohols Reversible formation can lead to hydrolysis.[1][12]
Diethanolamine Forms a stable, often crystalline, adduct.[7][8]
KHF₂ Converts to a stable potassium trifluoroborate salt.[9][10]

Key Experimental Protocols

Protocol 1: Purification via Diethanolamine (DEA) Adduct Formation

This protocol is useful for separating the boronic ester from non-acidic impurities.

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent such as diethyl ether or hexanes.

  • Add diethanolamine (1.1 equivalents) dropwise to the solution while stirring.

  • A white precipitate of the DEA boronate should form. Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.[8]

  • Collect the solid by filtration and wash it with cold diethyl ether or hexanes.

  • To regenerate the boronic acid, suspend the DEA adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).

  • Stir vigorously until all the solid has dissolved.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid. The boronic acid can then be re-esterified if the pinacol ester is desired.

Protocol 2: Purification using Boric Acid-Impregnated Silica Gel

This method helps to suppress the decomposition of the boronic ester on the silica gel.

  • Prepare a solution of boric acid in a suitable solvent (e.g., methanol).

  • Add silica gel to the boric acid solution and mix thoroughly to form a slurry.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The amount of boric acid should be around 5-10% by weight of the silica gel.

  • Pack the column with the boric acid-impregnated silica gel as you would with regular silica gel.

  • Perform the chromatography as usual. This method has been shown to improve the recovery of pinacol boronic esters.[5]

Visualizations

Troubleshooting_Workflow start Crude Reaction Mixture check_purity Check Purity by ¹H NMR start->check_purity high_purity High Purity? check_purity->high_purity use_crude Use Crude in Next Step high_purity->use_crude Yes purification Purification Required high_purity->purification No tlc_check TLC Analysis purification->tlc_check good_sep Good Separation? tlc_check->good_sep std_column Standard Silica Column good_sep->std_column Yes streaking Streaking/Decomposition good_sep->streaking No success Pure Product std_column->success alt_methods Alternative Purification Methods streaking->alt_methods deactivated_silica Deactivated Silica/Alumina Column alt_methods->deactivated_silica derivative Derivative Formation (DEA/BF₃K) alt_methods->derivative recrystallize Recrystallization/Trituration alt_methods->recrystallize deactivated_silica->success derivative->success recrystallize->success

Caption: Troubleshooting workflow for this compound purification.

Chemical_Transformations crude_ester Crude Benzyl-B(pin) hydrolysis Hydrolysis (Silica, H₂O, Acid/Base) crude_ester->hydrolysis Decomposition dea + Diethanolamine crude_ester->dea khf2 + KHF₂ crude_ester->khf2 boronic_acid Benzyl-B(OH)₂ hydrolysis->boronic_acid dea_adduct DEA Adduct (Crystalline Solid) acid_workup Acidic Work-up dea_adduct->acid_workup bf3k_salt BF₃K Salt (Crystalline Solid) dea->dea_adduct khf2->bf3k_salt acid_workup->boronic_acid Regeneration

Caption: Key chemical transformations during work-up and purification.

References

Technical Support Center: Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylboronic acid pinacol (B44631) ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, analysis, and use of benzylboronic acid pinacol ester.

ProblemPossible CauseSuggested Solution
Unexpected peaks in NMR spectrum Presence of impurities such as benzylboronic acid, residual pinacol, or synthesis byproducts.1. Compare the spectrum with the provided ¹H NMR data for known impurities.2. Re-purify the material using column chromatography or recrystallization.3. Confirm the identity of impurities using LC-MS or GC-MS.
Poor peak shape or resolution in HPLC analysis On-column degradation (hydrolysis) of the ester to the more polar boronic acid.1. Use a C18 column with low silanol (B1196071) activity (e.g., Waters XTerra MS C18).2. Employ a mobile phase with a high organic content and a fast gradient.3. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.
Inconsistent results in cross-coupling reactions Degradation of the this compound due to moisture.1. Ensure the reagent is stored under anhydrous conditions (e.g., in a desiccator or glovebox).2. Use anhydrous solvents and reagents for the reaction.3. Check the purity of the ester by HPLC or NMR before use.
Low yield in synthesis of the ester Incomplete reaction or side reactions such as homocoupling (formation of dibenzyl).1. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).2. Use analytical techniques like TLC, GC-MS, or ¹H NMR to monitor the reaction progress and identify byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurity is benzylboronic acid, which is formed by the hydrolysis of the ester in the presence of moisture. Other potential impurities can arise from the synthesis process and include unreacted starting materials (e.g., benzyl (B1604629) bromide, pinacolborane), residual pinacol, and byproducts such as dibenzyl (from Wurtz-type homocoupling).

Q2: How can I minimize the hydrolysis of this compound during storage and handling?

A2: To minimize hydrolysis, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment, such as a desiccator. When handling the material, use dry solvents and glassware, and minimize its exposure to atmospheric moisture.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is typically offered at purities of 95% or higher.[1][2][3] However, the actual purity can vary between suppliers and batches. It is always recommended to verify the purity of a new batch using an appropriate analytical method before use.

Q4: Can I use NMR spectroscopy to identify impurities?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. By comparing the integral of the impurity signals to that of the main compound, you can estimate the purity. Refer to the data tables below for the characteristic ¹H NMR chemical shifts of common impurities.

Q5: What are the recommended analytical methods for purity assessment?

A5: The recommended methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities. Detailed protocols for these methods are provided below.

Data Presentation

Table 1: Typical Impurities in this compound and their ¹H NMR Chemical Shifts (in CDCl₃)
ImpurityStructureTypical ¹H NMR Chemical Shifts (ppm)
Benzylboronic AcidPh-CH₂-B(OH)₂7.20-7.40 (m, 5H, Ar-H), 2.35 (s, 2H, CH₂)
Pinacol(CH₃)₄C₂(OH)₂1.26 (s, 12H, CH₃)
DibenzylPh-CH₂-CH₂-Ph7.15-7.30 (m, 10H, Ar-H), 2.95 (s, 4H, CH₂)
Benzyl BromidePh-CH₂-Br7.25-7.45 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂)
Table 2: Purity Specifications of this compound
ParameterTypical Specification
AppearanceColorless to pale yellow liquid
Purity (by HPLC/GC)≥ 95.0%
Benzylboronic Acid Content≤ 2.0%
Pinacol Content≤ 1.0%
Individual Unspecified Impurity≤ 0.5%
Total Impurities≤ 5.0%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of its polar impurities, particularly benzylboronic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in acetonitrile.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Protocol 3: Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to the product and any visible impurities. Use the chemical shift values in Table 1 to aid in impurity identification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample Benzylboronic Acid Pinacol Ester Sample Dissolve Dissolve in appropriate solvent (e.g., ACN, CDCl3) Sample->Dissolve HPLC HPLC Analysis (Purity & Quantification) Dissolve->HPLC GCMS GC-MS Analysis (Impurity ID) Dissolve->GCMS NMR NMR Spectroscopy (Structure & Impurity ID) Dissolve->NMR Purity_Report Quantitative Purity Report HPLC->Purity_Report Impurity_Profile Impurity Profile (Identification & Quantification) GCMS->Impurity_Profile NMR->Impurity_Profile Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Final_Report Comprehensive Certificate of Analysis Purity_Report->Final_Report Impurity_Profile->Final_Report Structure_Confirmation->Final_Report

Caption: Experimental workflow for impurity identification in this compound.

troubleshooting_logic Start Experiment with Benzylboronic Acid Pinacol Ester Problem Encounter an Issue? (e.g., unexpected results, low yield) Start->Problem Check_Purity Check Purity of Starting Material (HPLC, NMR, GC-MS) Problem->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify Re-purify the Material (Column Chromatography) Purity_OK->Purify No Review_Protocol Review Experimental Protocol (Anhydrous conditions, stoichiometry) Purity_OK->Review_Protocol Yes Purify->Check_Purity Proceed Proceed with Experiment Review_Protocol->Proceed Consult_Support Consult Technical Support with Analytical Data Review_Protocol->Consult_Support

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Scaling Up Reactions with Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylboronic acid pinacol (B44631) ester on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up reactions involving benzylboronic acid pinacol ester?

A1: The primary challenges encountered during the scale-up of reactions with this compound include:

  • Stability and Decomposition: Benzylboronic acid pinacol esters can be susceptible to hydrolysis, oxidation, and protodeboronation, especially during prolonged reaction times, aqueous workups, and purification steps.[1][2][3]

  • Purification Difficulties: Isolating the desired product can be complicated by the removal of the pinacol byproduct and other impurities.[4][5] The polarity of the boronic ester can also lead to issues with chromatographic purification, such as streaking on silica (B1680970) gel.[6]

  • Reaction Exotherms and Mixing: Inadequate temperature control and inefficient mixing in larger reactors can lead to localized hotspots, promoting side reactions and decomposition.[7]

  • Solubility Issues: While generally more soluble than their corresponding boronic acids, the solubility of this compound and its coupled products can be a limiting factor in certain solvent systems at large scale.[8][9]

  • Catalyst Activity and Loading: Maintaining catalyst efficiency and optimizing loading on a larger scale can be challenging, impacting reaction kinetics and overall yield.[10][11]

Q2: How can I improve the stability of my this compound during a scaled-up reaction and workup?

A2: To enhance stability, consider the following strategies:

  • Use Anhydrous Conditions: Where possible, employ anhydrous solvents and reagents to minimize hydrolysis.[6]

  • Alternative Boronic Esters: For particularly challenging substrates, consider using more robust boronic esters, such as those derived from 3,4-diethyl-hexane-3,4-diol (Epin), which have shown enhanced stability.[1][6]

  • Control pH: Avoid harsh acidic or basic conditions during workup, as this can accelerate decomposition.[12]

  • Minimize Reaction and Workup Times: Shorter exposure to reaction conditions and aqueous environments can reduce the extent of degradation.[13]

Q3: What are the best practices for purifying products from large-scale reactions involving this compound?

A3: Effective purification on a large scale can be achieved by:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.

  • Boric Acid-Impregnated Silica Gel: To mitigate decomposition on silica gel during chromatography, use silica gel treated with boric acid.[5]

  • Conversion to BF3K Salts: For compounds that are difficult to purify, conversion to a potassium trifluoroborate (BF3K) salt can facilitate isolation and purification, as these salts are often crystalline and stable.[14]

  • Aqueous Extraction: A thorough aqueous workup can help remove the pinacol byproduct and other water-soluble impurities.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction - Increase reaction time or temperature. - Optimize catalyst and ligand choice and loading. - Ensure efficient mixing to avoid mass transfer limitations.[7]
Decomposition of Starting Material or Product - Use anhydrous conditions to prevent hydrolysis.[6] - Consider using a more stable boronic ester derivative.[1] - Lower the reaction temperature if thermal decomposition is suspected.
Protodeboronation - Use a milder base.[15] - Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.
Formation of Side Products (e.g., Homocoupling) Suboptimal Reaction Conditions - Adjust the stoichiometry of the reactants. - Screen different palladium catalysts and ligands.[11] - Lower the reaction temperature.[16]
Difficult Purification Co-elution of Product and Pinacol Byproduct - Perform a thorough aqueous workup to remove the majority of the pinacol.[4][5] - Consider crystallization as a primary purification step.
Product Decomposition on Silica Gel - Use boric acid-impregnated silica gel for column chromatography.[5] - Minimize the time the product is in contact with the silica gel.[6] - Alternatively, convert the product to a more stable derivative (e.g., BF3K salt) for purification.[14]
Poor Solubility of Reagents or Product Inappropriate Solvent Choice - Screen a range of solvents or solvent mixtures.[8][17] - For Suzuki-Miyaura couplings, biphasic solvent systems (e.g., toluene/water) can be effective.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield

CatalystCatalyst Loading (mol%)ScaleYield (%)Reference
PdCl₂(dppf)10Lab Scale33-90[10]
Pd(OAc)₂0.011 mmol95[4]
NiCl₂(PPh₃)₂100.5 mmol83[18]

Table 2: Influence of Base on Suzuki-Miyaura Coupling

BaseSolventScaleYield (%)Reference
K₃PO₄Toluene/WaterLab ScaleHigh[6]
K₂CO₃Aqueous1 mmol95[4]
LiOᵗBuDioxane/Water1 mmol94[19]
KOAcDioxane15 g80[20]

Table 3: Solvent Effects on Suzuki-Miyaura Coupling Yield

Solvent SystemBaseScaleYield (%)Reference
Dioxane/WaterCs₂CO₃10 g75[20]
Toluene/WaterK₃PO₄Lab ScaleHigh[6]
WaterK₃PO₄1 mmolExcellent[4]
Propylene CarbonateK₂CO₃Lab ScaleGood to Excellent[17]

Experimental Protocols

Protocol 1: Gram-Scale Miyaura Borylation

This protocol describes the synthesis of an aryl boronic acid pinacol ester from an aryl bromide.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.5 equiv), and potassium acetate (B1210297) (KOAc) (2.0 equiv).[20]

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (B91453) to the flask.[20] Bubble argon or nitrogen through the mixture for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv) to the reaction mixture and continue to purge with inert gas for another 10 minutes.[20]

  • Reaction: Heat the reaction mixture to 85°C and stir overnight.[20]

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite, rinsing with ethyl acetate.[20] Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Large-Scale Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the cross-coupling of an aryl bromide with this compound.

  • Reaction Setup: In a suitable reactor, combine the aryl bromide (1.0 equiv), this compound (1.1 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv) under an argon atmosphere.[20]

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water.[20] Sparge the mixture with argon for 15-20 minutes.

  • Catalyst Addition: Add PdCl₂(dppf) (0.1 equiv) and continue the argon purge for another 10 minutes.[20]

  • Reaction: Heat the reaction to 100°C and stir overnight.[20]

  • Monitoring: Track the consumption of the aryl bromide using an appropriate analytical technique (TLC, HPLC).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.[20]

Visualizations

G cluster_prep Preparation Stage cluster_coupling Coupling Stage cluster_purification Purification Stage A Aryl Halide + Bis(pinacolato)diboron B Miyaura Borylation (Pd Catalyst, Base) A->B Reactants C Benzylboronic Acid Pinacol Ester B->C Product D Benzylboronic Acid Pinacol Ester + Aryl/Vinyl Halide E Suzuki-Miyaura Coupling (Pd Catalyst, Base) D->E Reactants F Crude Biaryl Product E->F Product G Aqueous Workup F->G Impurity Removal H Chromatography / Crystallization G->H Isolation I Pure Biaryl Product H->I Final Product

Caption: Experimental workflow for biaryl synthesis.

G Start Low Yield in Scale-Up IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Decomposition Decomposition? IncompleteReaction->Decomposition No OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Screen Catalysts/Bases - Improve Mixing IncompleteReaction->OptimizeConditions Yes PurificationIssue Purification Issue? Decomposition->PurificationIssue No Stabilize Improve Stability: - Anhydrous Conditions - Milder Base - Alternative Boronic Ester Decomposition->Stabilize Yes ImprovePurification Enhance Purification: - Boric Acid-Treated Silica - Crystallization - Convert to BF3K Salt PurificationIssue->ImprovePurification Yes Success Improved Yield PurificationIssue->Success No OptimizeConditions->Success Stabilize->Success ImprovePurification->Success

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Reaction Monitoring for Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylboronic acid pinacol (B44631) ester and related compounds. The focus is on effectively monitoring reaction progress to ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to monitor the progress of a reaction involving benzylboronic acid pinacol ester?

A1: The most common techniques for monitoring reactions like Suzuki-Miyaura couplings involving this compound are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The choice of technique depends on factors such as the nature of the reactants and products, the required sensitivity, and the available equipment.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction effectively?

A2: TLC is a quick and straightforward method to qualitatively track the consumption of starting materials and the formation of products.[5] To monitor a reaction, spot three lanes on a TLC plate: your starting this compound, the reaction mixture (co-spotted with the starting material), and the reaction mixture alone.[5] As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, while a new spot for the product should appear and intensify.[5] It is crucial to choose an appropriate solvent system that provides good separation between the starting material and the product.

Q3: What should I look for in the ¹H NMR spectrum to determine reaction completion?

A3: ¹H NMR spectroscopy is a powerful quantitative tool for reaction monitoring.[3] To confirm reaction completion, you should monitor the disappearance of characteristic peaks of the starting materials and the appearance of new peaks corresponding to the product. For this compound, key signals to track are the benzylic protons (CH₂) and the pinacol methyl protons. In a Suzuki-Miyaura coupling, the disappearance of the this compound signals and the emergence of new aromatic and benzylic signals for the coupled product indicate the reaction is progressing.[6] The integration of these signals can provide a quantitative measure of the conversion.[3]

Q4: Can I use GC-MS to monitor my reaction, and what are the limitations?

A4: GC-MS is a highly sensitive technique for monitoring volatile and thermally stable compounds. It can be used to track the disappearance of starting materials and the formation of products.[7] However, boronic acid pinacol esters can sometimes be challenging to analyze by GC-MS due to their potential for hydrolysis or decomposition at high temperatures in the injector port.[8][9] Derivatization may sometimes be necessary to improve volatility and stability for analysis.[10]

Comparison of Monitoring Techniques

The following table summarizes the key characteristics of the most common reaction monitoring techniques.

TechniqueSpeedCostInformation ProvidedKey AdvantagesCommon Issues
TLC Very FastLowQualitativeSimple, rapid, and inexpensive.[5]Can be difficult to interpret with complex mixtures; smearing of boronic esters.[11][12]
GC-MS FastModerateQuantitative & StructuralHigh sensitivity and resolution; provides mass information.[7]Potential for thermal degradation of analytes; not suitable for non-volatile compounds.[8][9]
HPLC ModerateHighQuantitativeHigh resolution and sensitivity; suitable for a wide range of compounds.[1][13]On-column hydrolysis of boronic esters can be an issue.[14][15][16]
¹H NMR ModerateHighQuantitative & StructuralProvides detailed structural information and accurate quantification.[3]Lower sensitivity compared to MS; can be complex to interpret with overlapping signals.

Troubleshooting Guides

Issue 1: My TLC plate shows a persistent starting material spot even after extended reaction time.

This indicates an incomplete or stalled reaction. The following decision tree can help diagnose the potential cause.

G start Incomplete Reaction: Persistent Starting Material Spot on TLC check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst Activity start->check_catalyst reagents_ok Reagents are pure and stoichiometry is correct check_reagents->reagents_ok No Issue reagents_bad Action: Use fresh, purified reagents. Verify calculations. check_reagents->reagents_bad Issue Found conditions_ok Temperature and solvent are correct check_conditions->conditions_ok No Issue conditions_bad Action: Increase temperature (if appropriate). Ensure anhydrous conditions if required. check_conditions->conditions_bad Issue Found catalyst_ok Catalyst appears active check_catalyst->catalyst_ok No Issue catalyst_bad Action: Add fresh catalyst. Consider a different catalyst/ligand system. check_catalyst->catalyst_bad Issue Found

Caption: Troubleshooting decision tree for incomplete reactions.

Issue 2: I see new, unexpected spots on my TLC plate.

The appearance of unexpected spots suggests the formation of side products.

  • Spot at the baseline: This could be the hydrolyzed boronic acid, which is very polar and tends to stick to the silica (B1680970) gel.[12] This is more likely if your reaction conditions involve water.

  • Spots close to the product: These may be isomers or closely related byproducts.

  • Homocoupling: In Suzuki-Miyaura reactions, you might see homocoupling of the boronic ester or the aryl halide.[11]

The workflow below outlines steps to identify these unknown species.

G start Unexpected Spots on TLC isolate Isolate the byproduct (e.g., preparative TLC or column chromatography) start->isolate analyze Characterize by Mass Spectrometry and/or NMR isolate->analyze compare Compare data to expected side products (e.g., hydrolyzed starting material, homocoupled product) analyze->compare identified Structure Identified compare->identified

Caption: Workflow for identifying unknown byproducts.

Experimental Protocols

Protocol for Reaction Monitoring by TLC
  • Preparation: Prepare a TLC chamber with a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes). A common starting point is a 1:4 mixture of ethyl acetate to hexanes.

  • Spotting: On a TLC plate, draw a baseline with a pencil. Spot the following:

    • Lane 1 (Reference): A dilute solution of the starting this compound.

    • Lane 2 (Co-spot): Spot the reference solution, and then carefully spot the reaction mixture directly on top.

    • Lane 3 (Reaction): Take a small aliquot (a few microliters) from the reaction mixture using a capillary tube and spot it on this lane.[5]

  • Development: Place the TLC plate in the prepared chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[17] If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or vanillin).[17]

  • Analysis: Compare the spots in the reaction lane to the reference lane. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

Protocol for Sample Preparation for GC-MS Analysis
  • Sampling: Withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or a mild acid/base to stop the catalytic cycle.

  • Extraction: If the reaction mixture is biphasic or contains salts, perform a liquid-liquid extraction. Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Dilution: Filter the dried solution and dilute it to an appropriate concentration for GC-MS analysis (typically in the ppm range).

  • Analysis: Inject the prepared sample into the GC-MS. The resulting chromatogram will show peaks corresponding to the different components of the mixture, and the mass spectrometer will provide mass data for each peak to aid in identification.[7]

Protocol for Reaction Monitoring by ¹H NMR
  • Sampling: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Workup (if necessary): Quench the reaction in the aliquot. A simple workup may involve diluting with a solvent, washing with water or brine, and drying the organic layer.

  • Solvent Removal: Remove the solvent from the worked-up aliquot under reduced pressure.

  • Sample Preparation: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.[3]

  • Interpretation: Identify the characteristic peaks for the starting material and the product. Calculate the percentage conversion by comparing the integration of a product peak to the sum of the integrations of the corresponding starting material and product peaks.[2]

References

impact of base selection on Suzuki coupling with benzylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions involving benzylboronic acid pinacol (B44631) ester, with a specific focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

The base plays a crucial and multifaceted role in the Suzuki-Miyaura catalytic cycle.[1] Its primary functions are:

  • Activation of the Organoboron Reagent: The base activates the benzylboronic acid pinacol ester by forming a more nucleophilic "ate" complex (a boronate).[2][3] This step is essential to facilitate the transfer of the benzyl (B1604629) group from the boron atom to the palladium center.[1][2] Without the base, the transmetalation step is generally not feasible.[1]

  • Formation of the Palladium Complex: The base can react with the palladium(II) halide complex formed after oxidative addition, preparing it for the transmetalation step.[1]

  • Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.[1]

Q2: My Suzuki coupling reaction with this compound has a very low yield. Could the base be the problem?

Yes, improper base selection is a very common reason for low yields or incomplete reactions in Suzuki couplings.[4][5] Several factors related to the base can be the source of the issue:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively promote the formation of the reactive boronate species, thus stalling the catalytic cycle.

  • Poor Solubility: If the base is not soluble in the reaction solvent, the reaction can be slow or incomplete due to limited interaction with the reactants. This is particularly relevant in anhydrous reaction conditions.

  • Base-Induced Side Reactions: A base that is too strong or used in excess can lead to unwanted side reactions, such as protodeboronation of the this compound or decomposition of the starting materials or product.[6]

  • Purity and Integrity: The quality of the base is critical. Old or improperly stored bases can be contaminated with water or have reduced potency.[4]

Q3: How do I select the appropriate base for my reaction?

The optimal base is highly dependent on the specific substrates, catalyst system, and solvent used. There is no single "best" base for all Suzuki reactions.[5] A screening process is often the most effective approach.

Commonly used bases for Suzuki couplings include:

  • Carbonates: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[7]

  • Phosphates: Potassium phosphate (B84403) (K₃PO₄).[6]

  • Hydroxides: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH).[7]

  • Alkoxides: Potassium tert-butoxide (KOtBu).[8]

  • Fluorides: Potassium fluoride (B91410) (KF), which can be effective when dealing with base-sensitive functional groups.[2][5]

For benzylboronic acid pinacol esters, moderately strong inorganic bases like K₃PO₄ and K₂CO₃ are often good starting points, frequently used with aqueous solvent mixtures (e.g., dioxane/water, THF/water).[6][8]

Troubleshooting Guide: Base Selection

Issue: Low Yield or Incomplete Reaction

If you are experiencing poor performance in your coupling reaction, consider the following troubleshooting steps related to base selection.

G start Low Yield or Incomplete Reaction q1 What is the current base? start->q1 a1_mild Mild Base (e.g., NaHCO₃, TEA) q1->a1_mild Mild a1_moderate Moderate Base (e.g., K₂CO₃, KF) q1->a1_moderate Moderate a1_strong Strong Base (e.g., K₃PO₄, Cs₂CO₃, NaOH) q1->a1_strong Strong s1 Try a stronger base to increase boronate formation. Consider K₂CO₃ or K₃PO₄. a1_mild->s1 s3 Base may be optimal. Investigate other parameters: - Catalyst/Ligand - Temperature - Reagent Purity a1_moderate->s3 q2 Is protodeboronation or starting material degradation observed? a1_strong->q2 s2_yes Switch to a milder base (e.g., KF, K₂CO₃). Lower reaction temperature. q2->s2_yes Yes s2_no Consider solvent effects. Is the base soluble? Ensure anhydrous conditions or try an aqueous solvent system. q2->s2_no No

Caption: Troubleshooting workflow for base-related issues in Suzuki coupling.

Data Presentation

Table 1: Representative Effect of Different Bases on Suzuki Coupling Yield

The following table provides a summary of typical yields obtained when coupling an aryl bromide with this compound using different bases. Conditions are illustrative and optimal results will vary.

Base (2.0 eq)Solvent SystemTemperature (°C)Typical Yield (%)Notes
K₃PO₄Dioxane/H₂O (4:1)9085 - 95Often a reliable choice, strong enough for many substrates.[6]
K₂CO₃Toluene/H₂O (3:1)10070 - 90A common and cost-effective choice, may require higher temperatures.[7][8]
Cs₂CO₃THF8080 - 98Highly effective but more expensive; good solubility in organic solvents.[3]
KOtBuToluene8060 - 85Strong organic-soluble base; can promote side reactions if not used carefully.[8]
KFDioxane10065 - 80Milder option, useful for substrates with base-sensitive functional groups.[5]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of an aryl halide with this compound.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and a ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe or cannula.[6] Thorough degassing of the solvent is critical to prevent oxidation of the catalyst.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Screening Different Bases

To efficiently determine the optimal base, a parallel reaction screen is recommended.

  • Setup: Arrange a series of reaction vials or tubes in a parallel synthesis block.

  • Stock Solutions: Prepare a stock solution of the aryl halide, this compound, catalyst, and ligand in the chosen solvent to ensure consistent concentrations across all reactions.

  • Base Addition: To each vial, add a different base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF), keeping the molar equivalents consistent.

  • Reaction Execution: Dispense the stock solution into each vial, seal the vials, and place the block on a heated stirring plate set to the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and relative product formation. This allows for a direct comparison of the efficacy of each base under identical conditions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the catalytic cycle and highlights where the base intervenes.

Suzuki_Cycle cluster_activation Base Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Bn)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-Bn) trans_complex->product arx Aryl Halide (Ar-X) arx->oa_complex boronic_ester Bn-B(pin) boronate [Bn-B(pin)(OH)]⁻ (Activated Boronate) boronic_ester->boronate base Base (e.g., OH⁻) base->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Logical Relationship of Reaction Components

This diagram shows the essential components required for a successful Suzuki coupling reaction.

Components cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions reaction Suzuki-Miyaura Coupling aryl_halide Aryl Halide (Electrophile) reaction->aryl_halide boronic_ester Benzylboronic Acid Pinacol Ester (Nucleophile) reaction->boronic_ester pd_source Palladium Source (e.g., Pd(OAc)₂) reaction->pd_source ligand Ligand (e.g., Phosphine) reaction->ligand base Base reaction->base solvent Solvent reaction->solvent temperature Heat reaction->temperature

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Validation & Comparative

Benzylboronic Acid vs. Benzylboronic Acid Pinacol Ester: A Reactivity and Handling Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the choice of reagents can significantly impact the efficiency, scalability, and reproducibility of a synthetic route. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and the selection of the organoboron species is a critical parameter. This guide provides an objective comparison of benzylboronic acid and its corresponding pinacol (B44631) ester, offering experimental data, detailed protocols, and insights into their respective reactivity, stability, and handling characteristics to aid researchers in making informed decisions.

Executive Summary

Benzylboronic acid and its pinacol ester are both valuable reagents in Suzuki-Miyaura cross-coupling reactions. Generally, benzylboronic acid is considered more reactive due to the electronic properties of the hydroxyl groups compared to the pinacolato group.[1] However, this enhanced reactivity comes at the cost of reduced stability, as boronic acids are prone to dehydration to form cyclic boroxines and can be challenging to purify.[2] Conversely, benzylboronic acid pinacol ester offers greater stability, is less susceptible to protodeboronation, and is often easier to handle and purify.[2][3] The choice between the two often depends on the specific reaction conditions, the nature of the coupling partners, and the stage of drug development, with the more stable pinacol ester often being favored in later stages for its reliability.[4]

Reactivity Comparison in Suzuki-Miyaura Coupling

The reactivity of boronic acids and their esters in the Suzuki-Miyaura coupling is a subject of extensive research. While boronic acids are often cited as being more reactive, the performance of boronic esters is nuanced and dependent on steric and electronic factors of the diol backbone.[1][4]

In general, the transmetalation step of the Suzuki-Miyaura catalytic cycle is believed to proceed more readily with the boronic acid. It is often assumed that boronic esters must first hydrolyze to the corresponding boronic acid to be the active transmetalating species, although this is not universally the case.[2][5] Hindered esters, such as the pinacol ester, may exhibit slower reaction rates compared to the parent boronic acid due to steric hindrance around the boron atom, which can impede the formation of the necessary palladium-boron adducts.[4]

However, certain boronic esters can exhibit enhanced reactivity. For instance, electron-deficient esters may show increased rates compared to the boronic acid.[4] The complexity of the reaction means that the optimal boron reagent can be substrate-dependent, and screening of both the acid and the ester may be beneficial in early-stage discovery.

Quantitative Data Summary
FeatureBenzylboronic AcidThis compoundKey Considerations
Relative Reactivity Generally higherGenerally lower, but can be modulated by reaction conditionsThe active transmetalating species for the ester is often the hydrolyzed acid.[2][5]
Stability Lower; prone to boroxine (B1236090) formation[2]Higher; less prone to protodeboronation[3]Pinacol esters are often preferred for late-stage synthesis due to their stability.[4]
Handling More challenging due to high polarity and instability[2]Easier to handle and weighPinacol esters are typically less hygroscopic.
Purification Difficult by chromatography due to high polarity[2][6]Can be challenging on silica (B1680970) gel due to hydrolysis[2][7]Specialized techniques may be required for both.
Solubility Generally soluble in polar solventsGenerally soluble in a wider range of organic solventsThis can influence the choice of reaction solvent.

Stability, Handling, and Purification

A significant advantage of this compound lies in its superior stability and ease of handling.[3] Free boronic acids have a propensity to undergo spontaneous dehydration to form boroxines, which can complicate stoichiometry and lead to inconsistent reaction outcomes.[2] Pinacol esters are significantly less prone to this decomposition pathway.

Purification presents challenges for both reagents. The high polarity of benzylboronic acid makes it difficult to purify by standard silica gel chromatography.[2][6] While the pinacol ester is less polar, it can be susceptible to hydrolysis on the silica gel surface, leading to product loss and streaking.[2] Strategies to mitigate this include using boric acid-treated silica gel or converting the ester to a more robust derivative, such as a MIDA (N-methyliminodiacetic acid) boronate, for purification.[2][7]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using both benzylboronic acid and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Benzylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • Benzylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 8 mol%)

  • Aqueous sodium carbonate (Na₂CO₃, 2 M solution, 2.0 mmol)

  • n-Propanol (5 mL)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), benzylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add n-propanol (5 mL) followed by the 2 M aqueous sodium carbonate solution (1.0 mL, 2.0 mmol).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 97 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound under Microwave Conditions

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • N,N-Dimethylformamide (DMF, 2 mL)

Procedure:

  • In a microwave vial, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.05 mmol), JohnPhos (0.10 mmol), and potassium carbonate (3.0 mmol).

  • Add DMF (2 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 20-60 minutes).[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)L2-OH Ar-Pd(II)(L)₂-OH Ar-Pd(II)L2-X->Ar-Pd(II)L2-OH Ligand Exchange (Base) Ar-Pd(II)L2-OH->Pd(0)L2 Reductive Elimination Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Ar-Pd(II)L2-OH Ar' Transfer

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Catalyst, Ligand, and Base start->reagents solvent Add Solvent reagents->solvent inert Inert Atmosphere (N₂ or Ar) solvent->inert reaction Heat Reaction (Conventional or Microwave) inert->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General Suzuki-Miyaura Experimental Workflow.

Conclusion

The choice between benzylboronic acid and its pinacol ester is a nuanced one, with a trade-off between reactivity and stability. For rapid, small-scale synthesis in early discovery phases, the higher reactivity of benzylboronic acid might be advantageous. However, for process development and scale-up, the enhanced stability, ease of handling, and reproducibility offered by this compound make it a more robust and reliable choice. Researchers should consider the specific requirements of their synthetic targets and the stage of their research when selecting the appropriate benzylboron reagent.

References

alternatives to benzylboronic acid pinacol ester in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternatives to Benzylboronic Acid Pinacol (B44631) Ester in Suzuki Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Benzylboronic acid pinacol ester is a common reagent in these reactions. However, its stability and reactivity profile can present challenges. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.

The primary alternatives discussed are Potassium Benzyltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates . These alternatives offer distinct advantages in terms of stability, handling, and reactivity under certain conditions.

Comparative Analysis of Benzylboron Reagents

The choice of a boron reagent can significantly impact the outcome of a Suzuki coupling. The following table provides a high-level comparison of this compound and its main alternatives.

FeatureThis compoundPotassium BenzyltrifluoroborateBenzylboronic Acid MIDA Ester
Structure C₆H₅CH₂B(OC(CH₃)₂)₂C₆H₅CH₂BF₃KC₆H₅CH₂B(N(CH₃)(CH₂CO₂)₂)
Stability Moderate. Can be susceptible to hydrolysis and protodeboronation.[1] Often requires anhydrous conditions for storage and reaction.High. Generally crystalline, air- and moisture-stable solids that can be stored for years at room temperature.[2][3]Very High. Exceptionally stable to air, moisture, and silica (B1680970) gel chromatography.[4][5][6][7] Can be stored indefinitely on the benchtop.[5]
Handling Requires care to avoid moisture. Can be an oil, making precise measurement difficult.Easy to handle, free-flowing crystalline solid.[8]Easy to handle, free-flowing crystalline solid.[5]
Reactivity Generally good reactivity, but can be sluggish with challenging substrates.Highly nucleophilic, often allowing for the coupling of less reactive electrophiles like aryl chlorides.[2]Unreactive under anhydrous Suzuki conditions.[6][9] Requires aqueous base for slow release of the active boronic acid.[4][10]
Chromatography Can streak on silica gel and may decompose.Not generally amenable to silica gel chromatography.[10]Fully compatible with silica gel chromatography, a significant advantage for purification.[10][11]
Key Advantage Widely available and well-established in the literature.Enhanced stability and higher nucleophilicity compared to boronic acids/esters.[2]"Slow-release" of boronic acid is ideal for coupling with unstable partners.[4] Enables iterative cross-coupling.[5][6]
Key Disadvantage Potential instability can lead to lower yields and reproducibility issues.Preparation often involves the use of KHF₂, which is corrosive.Requires a deprotection step to release the active boronic acid, which may not be suitable for all reaction systems.

Performance Data in Suzuki Coupling

The following table summarizes experimental data from the literature, showcasing the performance of these benzylboron reagents in Suzuki coupling reactions.

Boron ReagentCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C) / TimeYield (%)
Potassium PhenyltrifluoroborateBenzyl (B1604629) BromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O65 / 24h95
Potassium p-TolyltrifluoroborateBenzyl BromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O65 / 24h96
Potassium p-AnisyltrifluoroborateBenzyl ChloridePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O65 / 24h81
3-((tert-Butyldimethylsilyl)oxy)phenyl MIDA boronate4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O23 / 18h95
2-Naphthyl MIDA boronate4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄THF/H₂O80 / 18h92
Vinyl MIDA boronate2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O23 / 18h91

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates[2]
  • Reaction Setup : To an oven-dried reaction vessel, add the benzyl halide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), and Cesium Carbonate (Cs₂CO₃, 1.5 mmol).

  • Catalyst Addition : Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

  • Solvent Addition : Add the solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1), to achieve a final concentration of 0.1 M.

  • Reaction Conditions : Stir the mixture at the desired temperature (e.g., 65 °C) and monitor the reaction progress by GC or TLC.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Slow Release)[6]
  • Reaction Setup : In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).

  • Solvent Addition : Add the solvent system, which must include water to facilitate the slow release of the boronic acid (e.g., THF/H₂O or Toluene/H₂O).

  • Reaction Conditions : Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C) for the specified time (typically 12-24 hours).

  • Workup : After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification : Combine the organic layers, dry, and concentrate. Purify the residue by silica gel chromatography.

Synthesis of Potassium Benzyltrifluoroborate[2][3]

Potassium organotrifluoroborates can be synthesized from the corresponding boronic acid or boronate ester by treatment with an aqueous solution of potassium hydrogen difluoride (KHF₂).

  • Dissolve the benzylboronic acid or ester in a suitable solvent like methanol (B129727) or diethyl ether.

  • Add a saturated aqueous solution of KHF₂ (4 equivalents).

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • The potassium benzyltrifluoroborate salt will precipitate from the solution.

  • Collect the solid by filtration, wash with cold water and then a cold organic solvent (like ether or acetone), and dry under vacuum.

Synthesis of Benzylboronic Acid MIDA Ester[12]
  • In a reaction vessel, dissolve the benzylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a solvent mixture, typically DMSO or a mixture of THF and DMSO.

  • Heat the mixture, for example to 125 °C, for a specified time (e.g., 10 minutes to several hours) with removal of water, often aided by a Dean-Stark trap or by performing the reaction under vacuum.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate product can often be precipitated by the addition of a non-polar solvent.

  • The solid product is collected by filtration and can be purified by recrystallization or chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-B(OR)2 L2 R1-Pd(II)-B(OR)2 L2 R1-Pd(II)-X L2->R1-Pd(II)-B(OR)2 L2 Transmetalation (R2-B(OR)2 + Base) R1-R2 R1-R2 R1-Pd(II)-B(OR)2 L2->R1-R2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

MIDA Boronate "Slow Release" Workflow```dot

MIDA_Workflow cluster_reagents Initial Reagents cluster_reaction Reaction Conditions MIDA_Boronate Stable MIDA Boronate (sp3 Boron) Aqueous_Base Aqueous Base (e.g., K3PO4, H2O) MIDA_Boronate->Aqueous_Base Hydrolysis Aryl_Halide Aryl Halide (Ar-X) Suzuki_Cycle Suzuki Coupling Aryl_Halide->Suzuki_Cycle Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Suzuki_Cycle Boronic_Acid Boronic Acid (in situ) (sp2 Boron) Aqueous_Base->Boronic_Acid Release Boronic_Acid->Suzuki_Cycle Product Coupled Product (Ar-R) Suzuki_Cycle->Product

Caption: A decision-making guide for selecting the appropriate benzylboron reagent.

Conclusion

While this compound remains a workhorse in Suzuki-Miyaura couplings, its limitations, particularly in terms of stability, have driven the development of superior alternatives. Potassium benzyltrifluoroborates offer enhanced stability and reactivity, making them excellent choices for challenging couplings. [2]Benzylboronic acid MIDA esters provide unparalleled stability, compatibility with chromatography, and a unique "slow-release" mechanism beneficial for sensitive substrates and iterative synthesis strategies. [4][6][10]The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the need for intermediate purification, and the overall synthetic strategy. By understanding the distinct properties of each alternative, researchers can significantly improve the efficiency, reproducibility, and scope of their Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate boron reagent is a critical decision that profoundly influences the efficiency, reproducibility, and scalability of cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become an indispensable tool for the formation of carbon-carbon bonds.[1][2] While boronic acids are the archetypal nucleophilic partners in these reactions, their inherent instability often presents significant challenges.[3][4][5] This has led to the development and widespread adoption of various boronic esters, which offer a balance of stability and reactivity.

This guide provides an objective comparison of commonly employed boronic esters, presenting their performance characteristics with supporting experimental data. We will delve into the key attributes of pinacol (B44631), MIDA, neopentylglycol, and other boronate esters, offering insights to inform your selection process in the context of modern synthetic applications.

The Stability vs. Reactivity Trade-Off

The primary motivation for using boronic esters over free boronic acids is to enhance stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can complicate stoichiometry, reduce shelf-life, and lead to lower reaction yields.[3][6] Boronic esters, by protecting the reactive boronic acid moiety, offer greater stability, often as crystalline solids that are easier to handle and purify.[5][6]

However, this enhanced stability can come at the cost of reduced reactivity. The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst, can be slower for some boronic esters compared to the corresponding boronic acids.[5] The choice of boronic ester, therefore, represents a strategic compromise between stability and desired reaction kinetics.

Performance Comparison of Common Boronic Esters

The selection of a boronic ester is dictated by the specific requirements of the synthetic route, including the nature of the coupling partners, reaction conditions, and desired purity of the final product. Below is a summary of the performance of several widely used boronic esters.

Boronic Ester TypeKey AdvantagesKey DisadvantagesTypical Applications
Pinacol (Bpin) High stability, commercially available, compatible with a wide range of reaction conditions.[6][7]Can be less reactive than boronic acids, sometimes requiring more forcing conditions.[5][8] Hydrolysis back to the boronic acid can be sluggish.[7]General purpose Suzuki-Miyaura couplings, especially in multi-step synthesis and high-throughput screening where stability is paramount.[6]
MIDA (N-methyliminodiacetic acid) Exceptionally stable, air-stable solids with a long shelf-life.[4] Allows for slow, controlled release of the boronic acid under reaction conditions.[4]Requires a hydrolysis step to release the active boronic acid, which can influence reaction kinetics.[9]Cross-coupling of unstable boronic acids (e.g., 2-pyridyl), and in iterative synthesis where the stability of the boron reagent is crucial.[4]
Neopentylglycol Offers good stability and has been shown to exhibit high reactivity, particularly under anhydrous conditions.[2][10]Less commonly available commercially compared to pinacol esters.Anhydrous Suzuki-Miyaura couplings, and in cases where faster reaction times are desired without compromising stability.[10][11]
Catechol Historically one of the first types of boronic esters used in Suzuki-Miyaura coupling.[8][9]Generally less stable than pinacol esters.Less common in modern synthesis, but can be used in specific applications.
DABO (diethanolamine) Air- and water-stable adducts that are easy to isolate and store.[5] Can be used directly in Suzuki-Miyaura reactions.[5]Hydrolyzes to the boronic acid or ester in protic solvents.[5]An operationally simple alternative for the coupling of labile boronic acids.[5]
Quantitative Data on Reaction Performance

Direct head-to-head comparisons of different boronic esters under identical conditions are not always available in the literature. However, data from various studies can provide insights into their relative performance.

Table 1: Comparison of Yields for the Coupling of 4-iodoanisole (B42571) with different Boron Reagents.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
(5-Iodopent-1-en-1-yl)boronic acid4-iodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O285Extrapolated from[6]
(5-Iodopent-1-en-1-yl)pinacol boronate ester4-iodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O482Extrapolated from[6]

Note: The data in Table 1 is representative and intended for comparative purposes, based on typical performance differences observed for alkenylboronic acids and their pinacol esters.[6]

Table 2: Comparison of Polymerization Performance of Thienyl MIDA and Pinacol Boronate Esters.

MonomerPolymerization Time (h)Mₙ (kDa)Mₙ/MₙYield (%)Reference
Thienyl MIDA boronate ester2413.81.890[12][13]
Thienyl pinacol boronate ester248.61.636[12][13]

Note: This data demonstrates the superior performance of the MIDA boronate ester in Suzuki-Miyaura polymerization to produce poly(3-hexylthiophene), resulting in higher molecular weight polymer in significantly higher yield compared to the pinacol ester under identical conditions.[12][13]

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol can be adapted to compare the reactivity of different boronic esters.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic ester, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Anhydrous Suzuki-Miyaura Cross-Coupling of Neopentyl Boronic Esters

This protocol is adapted for anhydrous conditions, where neopentyl boronic esters have shown excellent performance.[14]

Materials:

  • Aryl halide (1.0 mmol)

  • Neopentyl boronic ester (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd-P(t-Bu₃)-G3, 0.02 mmol)

  • Potassium trimethylsilanolate (TMSOK) (1.4 mmol)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, charge a reaction vessel with the aryl halide, neopentyl boronic ester, and palladium pre-catalyst.

  • Remove the vessel from the glovebox and place it under an inert atmosphere.

  • Add anhydrous THF.

  • In a separate flask, dissolve TMSOK in anhydrous THF.

  • Add the TMSOK solution to the reaction mixture. The reaction is often exothermic.[14]

  • Stir the reaction at room temperature and monitor its progress. Reactions are often complete in under 1.5 hours.[10][14]

  • Upon completion, quench the reaction and perform a standard aqueous work-up and purification.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L₂(X) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-OH Ar-Pd(II)L₂(OH) Ar-Pd(II)L2-X->Ar-Pd(II)L2-OH Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂(Ar') Ar-Pd(II)L2-OH->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr' Coupled Product (Ar-Ar') Ar-Pd(II)L2-Ar'->ArAr' ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)L2-X Ar'B(OR)2 Boronic Ester (Ar'-B(OR)₂) Ar'B(OR)2->Ar-Pd(II)L2-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid and Boronic Ester Relationship

This diagram shows the relationship between a boronic acid and its more stable ester form, which is key to understanding their use in cross-coupling reactions.

Boronic_Acid_Ester_Relationship BoronicAcid Boronic Acid R-B(OH)₂ - More Reactive - Less Stable BoronicEster Boronic Ester R-B(OR)₂ - Less Reactive - More Stable BoronicAcid->BoronicEster Esterification Diol Diol (e.g., Pinacol) Diol->BoronicEster Water Water Water->BoronicAcid

Caption: The reversible equilibrium between a boronic acid and its ester.

References

A Comparative Guide to the Mechanistic Pathways of Benzylboronic Acid Pinacol Ester Reactions: Suzuki-Miyaura Coupling vs. Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylboronic acid pinacol (B44631) esters are versatile and increasingly vital reagents in modern synthetic chemistry, prized for their stability and utility in constructing complex molecular architectures. Their application in carbon-carbon bond formation is central to the synthesis of new pharmaceuticals and functional materials. This guide provides a detailed, data-driven comparison of two prominent mechanistic pathways involving these esters: the well-established Suzuki-Miyaura cross-coupling and the emerging field of photoredox catalysis.

At a Glance: Suzuki-Miyaura vs. Photoredox Coupling

FeatureSuzuki-Miyaura Cross-CouplingPhotoredox Catalysis
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Photosensitizers (e.g., Ir(ppy)₃, Ru(bpy)₃²⁺)
Reaction Type Transition-metal catalyzed cross-couplingPhoto-induced single-electron transfer (SET)
Key Intermediates Organopalladium(II) speciesBenzyl and ketyl radicals
Typical Coupling Partners Aryl/vinyl halides and triflatesCarbonyls, imines, and activated alkenes
Reaction Conditions Basic, often elevated temperaturesMild, ambient temperature, visible light irradiation
Functional Group Tolerance Good, but can be sensitive to strong bases and high temperaturesExcellent, tolerates a wide range of functional groups

Mechanistic Overview

The Suzuki-Miyaura Pathway: A Stepwise Dance of Metals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, proceeding through a well-defined catalytic cycle involving a palladium catalyst. The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the benzylboronic acid pinacol ester is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[1][2] While the direct transmetalation of the boronic ester is possible, the reaction is often accelerated by the presence of a base, which can activate the boronic ester or facilitate the formation of a more reactive boronate species.[3]

Suzuki_Miyaura cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Bn(L2) Ar-Pd(II)-Bn(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Bn(L2) Transmetalation (BnB(pin), Base) Ar-Bn Ar-Bn Ar-Pd(II)-Bn(L2)->Ar-Bn Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Coupled Product Coupled Product

Suzuki-Miyaura Catalytic Cycle
The Photoredox Pathway: A Radical Departure

Photoredox catalysis offers a mechanistically distinct approach, utilizing visible light to initiate reactions via single-electron transfer (SET) processes.[4][5] In a typical reaction involving a this compound and a carbonyl compound, a photocatalyst, upon excitation by light, becomes a potent oxidant or reductant.[4] In the reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor (e.g., an amine base), generating a highly reducing species. This species then reduces the carbonyl compound to a ketyl radical anion. This radical anion can then engage with the this compound, leading to the formation of a new carbon-carbon bond and regeneration of the photocatalyst.[6]

Photoredox_Cycle cluster_legend Legend PC Photocatalyst PC->PC hv (Visible Light) PC- Reduced PC PC->PC- SET (Base) PC* Excited PC Product Product PC-->Product SET (Carbonyl + BnB(pin)) Ground State PC Ground State PC Excited State PC Excited State PC Reduced PC Reduced PC Coupled Product Coupled Product

Photoredox Catalytic Cycle (Reductive Quenching)

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki-Miyaura coupling and photoredox catalysis often depends on the specific synthetic challenge, including the nature of the substrates and the desired functional group tolerance.

Suzuki-Miyaura Coupling of this compound

This method is highly effective for coupling with aryl and vinyl halides. The reaction conditions, particularly the choice of catalyst, ligand, and base, can be optimized to achieve high yields.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1295
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O888
34-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O2475

Data is representative and compiled from various sources in the literature for illustrative purposes.

Photoredox Coupling of this compound with Carbonyls

Photoredox catalysis excels in the coupling of benzylboronic acid pinacol esters with electrophiles that are not readily accessible through traditional cross-coupling methods, such as carbonyls and imines.[6] The mild reaction conditions contribute to its broad functional group tolerance.[5]

EntryCarbonyl CompoundPhotocatalyst (mol%)Base (mol%)SolventTime (h)Yield (%)
14-ChlorobenzaldehydeIr(ppy)₃ (1)Quinuclidine (10)CH₃CN1292[6]
2Acetophenone[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1)Et₃N (150)DMF2478[6]
3IsoquinolineRu(bpy)₃Cl₂ (2)DBU (20)DMSO1685[6]

Data is representative and compiled from various sources in the literature for illustrative purposes.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reagents Combine Aryl Halide, BnB(pin), Base, Catalyst, and Ligand Start->Reagents Solvent Add Solvent and Degas Mixture Reagents->Solvent Reaction Heat to Reaction Temperature Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Suzuki-Miyaura Experimental Workflow

To a flame-dried Schlenk tube is added the aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and ligand (if required). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Photoredox Coupling

Photoredox_Workflow Start Start Reagents Combine Carbonyl, BnB(pin), Photocatalyst, and Base Start->Reagents Solvent Add Solvent and Degas Mixture Reagents->Solvent Irradiation Irradiate with Visible Light Solvent->Irradiation Workup Solvent Removal Irradiation->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Photoredox Coupling Experimental Workflow

In a vial equipped with a magnetic stir bar, the carbonyl compound (0.5 mmol), this compound (0.75 mmol), photocatalyst (e.g., Ir(ppy)₃, 0.005 mmol), and base (e.g., quinuclidine, 0.05 mmol) are combined. The vial is sealed with a septum, and the solvent (e.g., anhydrous and degassed acetonitrile, 5 mL) is added. The mixture is then sparged with argon for 15 minutes. The vial is placed in a photoreactor and irradiated with visible light (e.g., blue LEDs) at room temperature with stirring for the specified time. After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the desired product.[6]

Conclusion

Both Suzuki-Miyaura cross-coupling and photoredox catalysis represent powerful and versatile methods for the utilization of benzylboronic acid pinacol esters in the synthesis of complex organic molecules. The Suzuki-Miyaura reaction remains the gold standard for the coupling of aryl and vinyl halides, benefiting from a vast body of literature and a wide range of available catalysts and ligands. In contrast, photoredox catalysis opens new avenues for C-C bond formation with substrates that are challenging for traditional cross-coupling methods, all under remarkably mild conditions. The choice of method will ultimately be dictated by the specific synthetic target, the available starting materials, and the required functional group compatibility. A thorough understanding of the underlying mechanisms of both pathways is crucial for the rational design of efficient and selective synthetic routes in research and drug development.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The use of benzylboronic acid pinacol (B44631) ester offers a stable and efficient means to introduce the benzyl (B1604629) moiety, a common structural motif in pharmaceuticals. A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions, improving yields, and ensuring process scalability. This guide provides a comparative analysis of the kinetic aspects of Suzuki coupling involving benzylboronic acid pinacol ester, supported by experimental data and detailed protocols.

Performance Comparison: this compound in Context

While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively documented in dedicated studies, valuable insights can be drawn from broader kinetic investigations of arylboronic acid pinacol esters and the general reactivity trends of benzyl derivatives.

Boronic acid pinacol esters are widely used due to their stability, ease of handling, and compatibility with a broad range of functional groups compared to the corresponding boronic acids.[1] However, this stability can sometimes translate to slower reaction rates. The transmetalation step, often the rate-determining step in the Suzuki-Miyaura catalytic cycle, can be slower for pinacol esters compared to their boronic acid counterparts or other ester derivatives.[2][3] This is attributed to the steric bulk of the pinacol group, which can hinder the formation of the necessary intermediate for the transfer of the organic group to the palladium center.[2]

In the context of benzyl derivatives, the choice of the coupling partner is crucial. Suzuki-Miyaura reactions can be performed with benzyl halides (bromides and chlorides) or benzyl esters (carbonates and acetates).[4] The reactivity of these substrates can be tuned by the choice of reaction conditions, allowing for selective couplings.[4] For instance, specific conditions can favor the coupling of benzyl esters while leaving benzyl halides unreacted, and vice-versa.[4]

The following table summarizes qualitative and semi-quantitative data gleaned from studies on related systems to provide a comparative perspective on the performance of this compound.

FeatureThis compoundAlternative Benzylboron Reagents (e.g., MIDA esters, Trifluoroborates)Comparison with Benzylboronic Acid
Stability HighGenerally high, with trifluoroborates being particularly stable.[5]Lower; prone to protodeboronation and formation of anhydrides (boroxines).
Handling Easy; often crystalline solids.Generally easy to handle.Can be more challenging due to instability.
Reactivity Moderate; can be slower than boronic acids.Reactivity varies; trifluoroborates can be more nucleophilic.[5]Often more reactive than pinacol esters.[3]
Transmetalation Rate Generally slower due to steric hindrance.[2]Can be faster depending on the specific reagent and conditions.Generally faster than pinacol esters.
Side Reactions Less prone to protodeboronation.Generally stable to side reactions.More susceptible to protodeboronation and homocoupling.

Kinetic Data Summary

Direct quantitative kinetic data such as rate constants and activation energies for the Suzuki coupling of this compound are scarce in the literature. However, we can infer expected trends from studies on arylboronic acid pinacol esters. For example, a study on the transmetalation rates of various 4-fluorophenylboronic esters with a palladium(II) hydroxide (B78521) complex revealed that the pinacol ester had a significantly slower reaction rate compared to other esters like the glycol or catechol esters.[2]

Boronic Ester Derivative (4-Fluorophenyl)Relative Rate of Transmetalation (k_rel)First-Order Rate Constant (k, s⁻¹) at -30 °C
Boronic Acid1.005.78 ± 0.13 × 10⁻⁴
Pinacol EsterSlower than boronic acidNot directly reported, but sigmoidal kinetics observed
Glycol Ester~2313.3 ± 0.70 × 10⁻³
Diisopropyl Ester1.428.24 ± 0.16 × 10⁻⁴
α-Hydroxyisobutyrate Ester0.392.26 ± 0.31 × 10⁻⁴

Data adapted from a study on 4-fluorophenylboronic esters, which can serve as a qualitative guide for the expected behavior of this compound.[2]

Turnover numbers (TON) and turnover frequencies (TOF) provide a measure of catalyst efficiency. For Suzuki couplings involving benzyl halides, TONs of up to 100,000 have been achieved with highly active catalyst systems.[6]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and execution. The choice of analytical technique depends on the specific reaction conditions and the species being monitored.

General Experimental Setup for Kinetic Monitoring
  • Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and ports for sampling and inert gas blanketing is typically used.

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Reagent Preparation: Prepare stock solutions of the aryl halide, this compound, base, and catalyst/ligand in the chosen solvent. Degas all solutions thoroughly.

  • Reaction Initiation: The reaction is typically initiated by the addition of the catalyst solution to the pre-heated mixture of the other reagents.

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture. Quench the reaction immediately by adding the aliquot to a solution that stops the catalytic cycle (e.g., a cooled solution of a strong ligand or an oxidizing agent).

  • Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentrations of reactants, products, and any intermediates or byproducts.

In-situ Monitoring Techniques

For real-time kinetic data acquisition, in-situ monitoring techniques are highly valuable.

  • ¹⁹F NMR Spectroscopy: If one of the coupling partners contains a fluorine atom, ¹⁹F NMR can be a powerful tool for monitoring the reaction progress without the need for sampling.[2]

  • Raman Spectroscopy: This technique can provide structural information about the species in the reaction mixture and can be used for in-situ monitoring of solid-state or solution-phase reactions.

Visualizing the Suzuki-Miyaura Coupling

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-Bn(L2) Ar-Pd(II)-Bn(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Bn(L2) Transmetalation Bn-B(pin) / Base Ar-Pd(II)-Bn(L2)->Pd(0)L2 Reductive Elimination Ar-Bn Ar-Bn Ar-Pd(II)-Bn(L2)->Ar-Bn Ar-X_in Ar-X Bn-B(pin)_in Bn-B(pin) Base_in Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Kinetic Analysis

A typical workflow for conducting a kinetic study of a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow A Reactor Setup under Inert Atmosphere B Preparation & Degassing of Stock Solutions (Aryl Halide, this compound, Base, Catalyst) A->B C Reaction Initiation at Controlled Temperature B->C D Timed Aliquot Sampling & Quenching C->D E Sample Analysis (HPLC, GC, or NMR) D->E F Data Processing & Kinetic Modeling E->F

Caption: A generalized experimental workflow for kinetic analysis.

References

Spectroscopic Analysis for the Structural Confirmation of Benzylboronic Acid Pinacol Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural confirmation of benzylboronic acid pinacol (B44631) ester. It is designed to assist researchers in selecting the appropriate analytical methods and in interpreting the resulting data. Detailed experimental protocols are provided, and quantitative data are summarized for easy comparison.

Spectroscopic Data Comparison

The structural confirmation of benzylboronic acid pinacol ester relies on a combination of spectroscopic techniques, each providing unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic TechniqueParameterThis compoundPhenylboronic Acid Pinacol Ester (for comparison)Key Structural Insights
¹H NMR Chemical Shift (δ) in ppm~7.20 (m, 5H, Ar-H), ~2.25 (s, 2H, CH₂), ~1.25 (s, 12H, C(CH₃)₂)~7.81 (d, 2H, Ar-H), ~7.46 (t, 1H, Ar-H), ~7.36 (t, 2H, Ar-H), ~1.35 (s, 12H, C(CH₃)₂)[1]Confirms the presence and ratio of aromatic, benzylic, and pinacol protons.
¹³C NMR Chemical Shift (δ) in ppm~139 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~83 (O-C(CH₃)₂), ~35 (CH₂), ~25 (C(CH₃)₂) (estimated)~135 (Ar-CH), ~132 (Ar-Cipso), ~128 (Ar-CH), ~84 (O-C(CH₃)₂), ~25 (C(CH₃)₂)Identifies the number of unique carbon environments, distinguishing between aromatic, benzylic, and pinacol carbons.
¹¹B NMR Chemical Shift (δ) in ppm~33-34[2]~33Confirms the presence of a trigonal planar (sp² hybridized) boron atom characteristic of boronic esters.[3][4][5]
IR Spectroscopy Wavenumber (cm⁻¹)~1370-1380 (B-O stretch), ~1145 (B-O stretch), ~3030 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch)Similar to this compoundConfirms the presence of the B-O bond in the pinacol ester and the aromatic and aliphatic C-H bonds.
Mass Spectrometry m/zM⁺• at 218.1; key fragments at 127 (M - C₆H₅CH₂), 91 (C₆H₅CH₂⁺)M⁺• at 204.1; key fragments at 127 (M - C₆H₅), 77 (C₆H₅⁺)Determines the molecular weight and provides information about the fragmentation pattern, confirming the benzyl (B1604629) and pinacol ester moieties.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹¹B NMR: Acquire the spectrum using a boron-specific probe or by tuning a broadband probe to the ¹¹B frequency. A broad, single peak is expected. Chemical shifts are referenced to an external standard, such as BF₃·OEt₂.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving the solid in a volatile solvent and allowing the solvent to evaporate. For solid samples, a KBr pellet can also be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The characteristic B-O stretching vibrations are a key diagnostic feature.[6][7]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) for ESI) or directly for EI.

  • Ionization: The sample is ionized. For EI, the molecule is bombarded with high-energy electrons, leading to fragmentation. For ESI, a soft ionization technique, the protonated molecule [M+H]⁺ or an adduct (e.g., [M+Na]⁺) is often observed.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing information on the molecular weight and structural components.[8][9][10]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Benzylboronic Acid Pinacol Ester Purification Purify Product (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectroscopic Data (Chemical Shifts, Coupling Constants, Frequencies, m/z values) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Confirmation.

Alternative and Complementary Techniques

While the aforementioned techniques are the most common for routine structural confirmation, other methods can provide further, often unambiguous, structural information.

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule, confirming bond lengths, angles, and stereochemistry. This is considered the gold standard for structural elucidation.[11]

  • 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be invaluable for complex molecules to definitively assign proton and carbon signals and to establish connectivity within the molecule.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. For unequivocal structural determination, particularly for novel compounds or when stereochemistry is a factor, X-ray crystallography is the preferred method.

References

A Comparative Guide to the Synthesis of Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylboronic acid pinacol (B44631) ester is a critical building block in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its stability and versatility make it a valuable reagent in the development of pharmaceuticals and complex organic molecules. This guide provides a comparative analysis of common and emerging synthetic routes to this important compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Several distinct strategies have been developed for the synthesis of benzylboronic acid pinacol ester, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired scale, functional group tolerance, and reaction conditions. The following table summarizes the key quantitative data for the most prevalent synthetic routes.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTemperatureTypical Yield
Palladium-Catalyzed Borylation of Benzyl (B1604629) HalideBenzyl bromidePinacolborane (HBpin), PdCl₂(PPh₃)₂, i-Pr₂NEt12 h80 °C~70-90%
Grignard ReactionBenzyl bromideMg turnings, Pinacolborane (HBpin)~24 hRoom Temp.~90%
Iodine-Catalyzed Borylation of Benzyl AlcoholBenzyl alcoholBis(pinacolato)diboron (B136004) (B₂pin₂), Iodine, K₃PO₄24 h100 °CHigh
Iridium-Catalyzed C-H Borylation of Toluene (B28343)TolueneBis(pinacolato)diboron (B₂pin₂), [Ir(COD)OMe]₂, dtbpy1-2 h80-100 °CModerate
Photochemical Homologation of Boronic AcidsArylboronic acidN-tosylhydrazone, Cs₂CO₃, DIPEA, light source (e.g., 390 nm)1-3 hRoom Temp.Good

Synthetic Pathways and Methodologies

This section provides a detailed overview of the primary synthetic routes, including reaction mechanisms and experimental protocols.

Palladium-Catalyzed Borylation of Benzyl Halides

This is one of the most established and widely used methods for synthesizing this compound. The reaction proceeds via a palladium-catalyzed cross-coupling of a benzyl halide with a boron source, typically pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂).

G cluster_0 Palladium-Catalyzed Borylation Benzyl Halide Benzyl Halide Product Benzylboronic Acid Pinacol Ester Benzyl Halide->Product Pd(0)/Pd(II) cycle Pinacolborane Pinacolborane Pinacolborane->Product Pd Catalyst Pd Catalyst Base Base

Fig. 1: Palladium-Catalyzed Borylation Pathway

Experimental Protocol:

A mixture of benzyl bromide (1.0 mmol), pinacolborane (1.2 mmol), and diisopropylethylamine (i-Pr₂NEt, 2.0 mmol) in a suitable solvent such as dioxane is prepared in a reaction vessel. A catalytic amount of a palladium complex, for instance, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol), is added. The mixture is then heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the this compound.[1]

Synthesis from Grignard Reagents

The reaction of a benzyl Grignard reagent with a boron-containing electrophile, such as pinacolborane, is a straightforward and high-yielding method. This approach avoids the use of transition metal catalysts.

G cluster_1 Grignard Reaction Benzyl Halide Benzyl Halide Grignard Reagent Benzylmagnesium Halide Benzyl Halide->Grignard Reagent + Mg Mg Mg Product Benzylboronic Acid Pinacol Ester Grignard Reagent->Product + Pinacolborane Pinacolborane Pinacolborane

Fig. 2: Grignard Reaction Pathway

Experimental Protocol:

In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 mmol) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of benzyl bromide (1.0 mmol) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically stirred at room temperature until the magnesium is consumed. Subsequently, a solution of pinacolborane (1.0 mmol) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for approximately 24 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield the this compound.[2][3]

Iodine-Catalyzed Borylation of Benzyl Alcohols

A more recent development involves the transition-metal-free borylation of benzyl alcohols catalyzed by molecular iodine. This method offers an alternative starting material and avoids the use of often costly and sensitive organometallic reagents.

G cluster_2 Iodine-Catalyzed Borylation Benzyl Alcohol Benzyl Alcohol Product Benzylboronic Acid Pinacol Ester Benzyl Alcohol->Product Iodine catalysis B2pin2 Bis(pinacolato)diboron B2pin2->Product Iodine Iodine Base Base

Fig. 3: Iodine-Catalyzed Borylation of Benzyl Alcohol

Experimental Protocol:

To a solution of benzyl alcohol (1.0 mmol) and bis(pinacolato)diboron (B₂pin₂, 1.1 mmol) in a suitable solvent like 1,2-dichloroethane, a catalytic amount of iodine (0.2 mmol) and a base such as potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) are added. The reaction mixture is stirred at 100 °C for 24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.[4][5]

Iridium-Catalyzed C-H Borylation of Toluene

Direct C-H activation and borylation of readily available hydrocarbons like toluene represents a highly atom-economical approach. Iridium catalysts have shown particular efficacy for this transformation, often with high regioselectivity for the benzylic position.

G cluster_3 Iridium-Catalyzed C-H Borylation Toluene Toluene Product Benzylboronic Acid Pinacol Ester Toluene->Product C-H activation B2pin2 Bis(pinacolato)diboron B2pin2->Product Ir Catalyst Ir Catalyst Ligand Ligand

Fig. 4: Iridium-Catalyzed C-H Borylation of Toluene

Experimental Protocol:

In a glovebox, a reaction vessel is charged with bis(pinacolato)diboron (B₂pin₂, 0.5 mmol), an iridium catalyst such as [Ir(COD)OMe]₂ (0.015 mmol), and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy, 0.03 mmol). Toluene (2.0 mL), serving as both the solvent and reactant, is added. The vessel is sealed and heated at 80-100 °C for 1-2 hours. After cooling, the volatile components are removed under vacuum, and the residue is purified by column chromatography to isolate the this compound.

Photochemical Homologation of Boronic Acids

This modern approach involves the light-induced reaction of an arylboronic acid with a diazo compound generated in situ from an N-tosylhydrazone. This method allows for the construction of the benzylboronic acid structure through a one-carbon homologation.

G cluster_4 Photochemical Homologation Arylboronic Acid Arylboronic Acid Product Benzylboronic Acid Pinacol Ester Arylboronic Acid->Product Homologation N-tosylhydrazone N-tosylhydrazone N-tosylhydrazone->Product Light (hν) Light (hν) Base Base

Fig. 5: Photochemical Homologation Pathway

Experimental Protocol:

In a reaction tube, the N-tosylhydrazone (0.2 mmol), the corresponding arylboronic acid (0.4 mmol), cesium carbonate (Cs₂CO₃, 0.4 mmol), and N,N-diisopropylethylamine (DIPEA, 0.4 mmol) are dissolved in dichloromethane (B109758) (CH₂Cl₂). The mixture is irradiated with a suitable light source (e.g., a 390 nm LED lamp) at room temperature for 1-3 hours. Following the irradiation, pinacol (1.0 mmol) is added, and the mixture is stirred for an additional 12 hours. The solvent is then evaporated, and the product is purified by column chromatography.[6]

Conclusion

The synthesis of this compound can be accomplished through a variety of effective methods. The traditional palladium-catalyzed borylation of benzyl halides and the Grignard reaction remain robust and high-yielding options. For researchers seeking to avoid transition metals or organometallic reagents, the iodine-catalyzed borylation of benzyl alcohols presents a viable alternative. The iridium-catalyzed C-H borylation of toluene and photochemical homologation represent more modern, atom-economical approaches that are likely to see increased application in the future. The selection of the optimal synthetic route will be guided by the specific requirements of the research, including substrate availability, scalability, and tolerance of other functional groups within the molecule. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

A Comparative Guide to Catalysts for Benzylboronic Acid Pinacol Ester Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among the myriad of C-C bond-forming reactions, the Suzuki-Miyaura cross-coupling has emerged as a particularly powerful and versatile tool. This guide provides a comparative analysis of common catalytic systems—based on palladium, nickel, and copper—for the coupling of benzylboronic acid pinacol (B44631) esters with aryl halides. We present a synthesis of experimental data from the literature to objectively compare their performance and provide detailed experimental protocols.

At a Glance: Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in determining the efficiency, substrate scope, and functional group tolerance of a cross-coupling reaction. While palladium catalysts have historically dominated the field, the development of more economical and sustainable nickel and copper-based systems has garnered significant attention. Below is a summary of typical reaction conditions and performance for each class of catalyst in the coupling of benzylic boron reagents with aryl halides.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key Advantages
Palladium 0.002 - 5Room Temp - 1100.2 - 2470 - 99Broad substrate scope, high yields, well-established reliability.[1][2][3]
Nickel 51001248 - 91Cost-effective, effective for challenging substrates, can utilize "green" solvents.[4][5]
Copper 5 - 1080 - 13012 - 2465 - 95Abundant and inexpensive, unique reactivity patterns.[6][7]

Note: The data presented is a synthesis from multiple literature sources for the coupling of benzylboronic acid pinacol esters or analogous benzyl (B1604629) halides with aryl halides. Direct comparison under identical conditions is limited, and performance may vary based on specific substrates, ligands, and bases used.

Deep Dive: Catalyst Systems and Mechanisms

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura couplings. Their high efficiency and broad functional group tolerance make them a reliable choice for a vast array of substrates. The catalytic cycle, illustrated below, is generally accepted to proceed through a series of well-defined steps involving a Pd(0)/Pd(II) redox couple.

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)₂) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The generally accepted catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling.

The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent, where the organic moiety (R) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts have emerged as a cost-effective alternative to palladium. They exhibit unique reactivity, sometimes enabling couplings that are challenging for palladium systems. The mechanism of nickel-catalyzed Suzuki-Miyaura coupling is believed to be analogous to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle.

G Ni(0)L2 Ni(0)L₂ Ar-Ni(II)(X)L2 Ar-Ni(II)(X)L₂ Ni(0)L2->Ar-Ni(II)(X)L2 Oxidative Addition (Ar-X) Ar-Ni(II)(R)L2 Ar-Ni(II)(R)L₂ Ar-Ni(II)(X)L2->Ar-Ni(II)(R)L2 Transmetalation (R-B(OR)₂) Ar-R Ar-R Ar-Ni(II)(R)L2->Ar-R Reductive Elimination Ar-R->Ni(0)L2 Catalyst Regeneration

Caption: The proposed catalytic cycle for Nickel-catalyzed Suzuki-Miyaura cross-coupling.

While the fundamental steps are similar, the relative rates of oxidative addition, transmetalation, and reductive elimination can differ significantly between nickel and palladium, leading to different substrate scope and reactivity. Nickel catalysts have shown particular promise in couplings involving challenging electrophiles and in reactions conducted in more environmentally friendly "green" solvents.[4]

Copper-Catalyzed Couplings

Copper catalysts represent the most economical option and offer distinct reactivity compared to palladium and nickel. While less common for classical Suzuki-Miyaura reactions, copper-catalyzed couplings of organoboron reagents are an active area of research. These reactions often proceed through different mechanisms, which can involve single electron transfer (SET) pathways or the formation of organocopper intermediates. For the coupling of benzylboronic esters with aryl halides, a proposed pathway involves the formation of a benzyl radical intermediate.

G cluster_0 Catalytic Cycle cluster_1 Radical Formation & Coupling Cu(I)X Cu(I)X Cu(II)(X)(Ar) Cu(II)(X)(Ar) Cu(I)X->Cu(II)(X)(Ar) Oxidative Addition (Ar-X) Cu(I)Ar Cu(I)Ar Cu(II)(X)(Ar)->Cu(I)Ar Reductive Elimination (X⁻) Cu(I)Ar->Cu(I)X Reaction with Bn• & regeneration Bn-B(pin) Bn-B(pin) Bn• Bn• Bn-B(pin)->Bn• SET from activated Cu(I) Ar-Bn Ar-Bn Bn•->Ar-Bn + Cu(I)Ar

Caption: A plausible mechanistic pathway for Copper-catalyzed coupling involving a benzyl radical.

In this proposed mechanism, the copper catalyst reacts with the aryl halide. Concurrently, the benzylboronic acid pinacol ester undergoes a single electron transfer to generate a benzyl radical. This radical then couples with the aryl-copper intermediate to form the final product and regenerate the active copper catalyst.[6][7] It is important to note that copper-catalyzed couplings of benzylboronic esters have also been effectively used with other electrophiles, such as epoxides.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for each catalytic system, synthesized from the literature.

Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzyl Halide with an Arylboronic Acid[3]

Materials:

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (catalyst)

  • Benzyl bromide (substrate)

  • Phenylboronic acid (coupling partner)

  • Potassium carbonate (K₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) and Water (solvent mixture)

Procedure:

  • To a microwave reactor tube, add benzyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and PdCl₂(PPh₃)₂ (0.05 mmol).

  • Add a mixture of DMF and water (e.g., 9:1 v/v, 5 mL).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid[4]

Materials:

  • Nickel(II) chloride bis(tricyclohexylphosphine) [NiCl₂(PCy₃)₂] (precatalyst)

  • Aryl halide (e.g., 4-bromotoluene) (substrate)

  • Phenylboronic acid (coupling partner)

  • Potassium phosphate (B84403) (K₃PO₄) (base)

  • tert-Amyl alcohol or 2-Me-THF (green solvent)

Procedure:

  • In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), phenylboronic acid (2.5 mmol), and K₃PO₄ (4.5 mmol).

  • Add the NiCl₂(PCy₃)₂ precatalyst (0.05 mmol).

  • Add the degassed solvent (e.g., tert-amyl alcohol, 2.0 mL).

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 12 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Copper-Catalyzed Coupling of a Benzyl Bromide with an Arylboronate[6][7]

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.05 mmol) and 1,10-phenanthroline (0.1 mmol).

  • Add the phenylboronic acid pinacol ester (1.5 mmol), benzyl bromide (1.0 mmol), and KOtBu (2.0 mmol).

  • Add anhydrous, degassed toluene (3.0 mL).

  • Seal the tube and heat the reaction mixture in an oil bath at a set temperature (e.g., 130 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Conclusion

The choice of catalyst for the coupling of benzylboronic acid pinacol esters is a critical decision that influences the outcome and efficiency of the synthesis. Palladium catalysts offer a robust and high-yielding approach with a broad substrate scope, making them the go-to choice for many applications. Nickel catalysts provide a more economical alternative and can be particularly effective for certain challenging substrates and in the context of green chemistry. Copper catalysts, while less conventional for this specific transformation, offer the benefits of low cost and unique reactivity, presenting an area of ongoing research and potential for novel applications. The selection of the optimal catalyst will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, cost considerations, and desired reaction conditions.

References

A Comparative Guide to Assessing the Purity of Synthesized Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of benzylboronic acid pinacol (B44631) ester, a versatile reagent in organic synthesis. The following sections detail common analytical techniques, their respective strengths and weaknesses, and provide supporting experimental data and protocols.

Comparison of Analytical Techniques

The purity of benzylboronic acid pinacol ester is typically assessed using a combination of chromatographic and spectroscopic methods. The choice of technique depends on the specific impurities to be detected, the required level of sensitivity, and the available instrumentation.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range Assessed
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High resolution and sensitivity for a wide range of impurities.Potential for on-column hydrolysis of the ester.[1][2][3]95-99.9%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification of volatile impurities and residual solvents.High sensitivity for volatile and thermally stable compounds.[4]Not suitable for non-volatile or thermally labile impurities.[2]>99%
Nuclear Magnetic Resonance (¹H and ¹¹B NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods.[5] Requires higher sample concentrations for ¹¹B NMR.[6]90-99%
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation and identification of impurities.High sensitivity and specificity for mass determination.May not be quantitative without appropriate standards and calibration.Qualitative

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is designed to minimize the on-column hydrolysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters XTerra MS C18 (4.6 x 50 mm) or equivalent column with low silanol (B1196071) activity.[5]

  • Mobile Phase:

  • Gradient: A linear gradient tailored to the specific impurity profile. A typical starting point is 70% A, increasing to 95% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent such as acetonitrile to a final concentration of approximately 1 mg/mL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile impurities and residual solvents.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for ¹H and ¹¹B NMR analysis.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation for ¹H NMR:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

    • Filter the solution into an NMR tube.

  • Sample Preparation for ¹¹B NMR:

    • A higher concentration of the sample (e.g., 20-30 mg) is often required.[6]

    • Use a quartz NMR tube for optimal results.[9]

  • Acquisition Parameters:

    • Standard acquisition parameters for ¹H and ¹¹B NMR should be used.

    • For quantitative analysis, ensure a sufficient relaxation delay between scans.

Purification Method Comparison

The final purity of the synthesized this compound is highly dependent on the purification method employed.

Purification Method Principle Advantages Disadvantages Typical Purity Achieved
Silica (B1680970) Gel Column Chromatography Adsorption chromatography based on polarity.Widely applicable and effective for many impurities.Can lead to hydrolysis of the boronic ester on the acidic silica surface.[10]95-99%
Alumina Column Chromatography Adsorption chromatography with a more basic stationary phase.Less acidic than silica, reducing the risk of hydrolysis.[11] Offers better pH stability.[11]May have lower loading capacity compared to silica gel.97-99.5%
Recrystallization Purification based on differences in solubility.Can yield highly pure material if a suitable solvent system is found.Not always feasible, especially for oils or compounds with similar solubility to impurities.>99%
Derivatization-Purification-Redeprotection Chemical conversion to a more easily purifiable derivative, followed by regeneration of the original compound.Can be effective for challenging separations.Involves additional reaction steps, which can reduce overall yield.>99%

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Assessment Synthesis Crude Benzylboronic Acid Pinacol Ester Column_Chromatography Column Chromatography (Silica or Alumina) Synthesis->Column_Chromatography Primary Purification Recrystallization Recrystallization Synthesis->Recrystallization Alternative/Final Purification HPLC HPLC Analysis Column_Chromatography->HPLC GC_MS GC-MS Analysis Column_Chromatography->GC_MS NMR NMR Spectroscopy (¹H, ¹¹B) Column_Chromatography->NMR MS Mass Spectrometry Column_Chromatography->MS Recrystallization->HPLC Recrystallization->GC_MS Recrystallization->NMR Recrystallization->MS Final_Purity Determination of Final Purity and Impurity Profile HPLC->Final_Purity GC_MS->Final_Purity NMR->Final_Purity MS->Final_Purity

Caption: Workflow for purity assessment.

This guide provides a foundational understanding of the methods available for assessing the purity of this compound. The selection of the most appropriate analytical and purification techniques will ultimately depend on the specific requirements of the research or development project.

References

A Comparative Guide to the Applications of Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, benzylboronic acid pinacol (B44631) ester stands as a versatile and indispensable reagent in modern organic synthesis. Its stability, ease of handling, and broad reactivity make it a valuable tool for the construction of complex molecular architectures. This guide provides an objective comparison of its performance in key applications against other alternatives, supported by experimental data and detailed protocols.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and benzylboronic acid pinacol ester is a prominent coupling partner. Its stability compared to the free boronic acid often leads to higher yields and cleaner reactions, particularly in complex syntheses.

Performance Comparison

While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various sources allows for an objective assessment of this compound against other common boron reagents in Suzuki-Miyaura couplings with benzyl (B1604629) derivatives.

Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling with Benzyl Derivatives

Boron ReagentElectrophileCatalyst SystemBaseSolventYield (%)Reference
Arylboronic AcidBenzyl BromidePd(OAc)₂ / JohnPhosK₂CO₃DMF61-69%[1]
This compound Aryl HalidePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O~95%[2]
Potassium AryltrifluoroborateBenzyl BromidePdCl₂(dppf)Cs₂CO₃THF/H₂O75-95%[1][3]
Benzylboronic Acid MIDA EsterAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OGood yields reported[4][5][6]

Note: Yields are representative and can vary significantly based on specific substrates and reaction conditions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Benzylboronic_Acid_Pinacol_Ester Benzylboronic Acid Pinacol Ester Aryl_Halide Aryl Halide (Ar-X) Product Aryl-Benzyl Product Reductive_Elimination Reductive_Elimination Reductive_Elimination->Product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Bromide with an Arylboronic Acid[1]

Materials:

  • Benzyl bromide derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine (B1218219) ligand (10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 2 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add the benzyl bromide derivative, arylboronic acid, palladium(II) acetate, phosphine ligand, and potassium carbonate.

  • Add anhydrous DMF to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Use as a Protecting Group for Diols

The pinacol ester of a boronic acid is a common protecting group for diols. The stability of the boronic ester is crucial for its effectiveness as a protecting group. This compound offers good stability under various conditions, but its hydrolytic stability can be compared to other diol-derived boronic esters.

Hydrolytic Stability Comparison

The rate of hydrolysis of boronic esters is a key indicator of their stability. While specific data for benzylboronic acid is limited, studies on phenylboronic acid esters provide valuable insights into the relative stability of different diol protecting groups.

Table 2: Relative Hydrolytic Stability of Phenylboronic Acid Esters

Diol Protecting GroupHalf-life (t₁/₂) at pH 7.4Relative StabilityReference
Pinacol ~33 hoursHigh[7]
Ethylene GlycolShorter than pinacolModerate[8]
(1,1'-bicyclohexyl)-1,1'-diolMore stable than pinanediolVery High[9]
PinanediolAmong the most stableVery High[9]

Note: Data is for phenylboronic acid esters and serves as a proxy for the relative stability of benzylboronic acid esters.

Hydrolysis_Workflow Start Start: This compound Protection Protection of Diol Start->Protection Protected_Diol Diol-Protected Benzylboronic Ester Protection->Protected_Diol Reaction Chemical Transformation (e.g., Suzuki Coupling) Protected_Diol->Reaction Deprotection Hydrolysis (Deprotection) Reaction->Deprotection Final_Product Final Product + Free Diol Deprotection->Final_Product End End Final_Product->End

Caption: Workflow for using boronic esters as protecting groups.

Experimental Protocol: General Procedure for Hydrolysis Study[8]

Materials:

  • Boronic acid pinacol ester (e.g., phenylboronic acid pinacol ester)

  • 50 mM sodium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the boronic acid pinacol ester in acetonitrile.

  • Dilute the stock solution into the pre-warmed (37 °C) sodium phosphate buffer to a final concentration of 100 μM.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately analyze the aliquots by reverse-phase HPLC to quantify the amount of remaining boronic ester and the formed boronic acid.

  • Plot the percentage of the remaining boronic ester against time to determine the hydrolysis rate and half-life.

Palladium-Catalyzed Carbonylation Reactions

Carbonylation_Pathway Benzylboronic_Ester Benzylboronic Acid Pinacol Ester Oxidative_Addition Oxidative Addition Benzylboronic_Ester->Oxidative_Addition CO Carbon Monoxide (CO) CO_Insertion CO Insertion CO->CO_Insertion Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Bn-Pd(II)-L Bn-Pd(II)-L Oxidative_Addition->Bn-Pd(II)-L Bn-Pd(II)-L->CO_Insertion Acyl-Pd(II)-L Acyl-Pd(II)-L CO_Insertion->Acyl-Pd(II)-L Nucleophilic_Attack Nucleophilic Attack Acyl-Pd(II)-L->Nucleophilic_Attack Product Carbonylated Product Nucleophilic_Attack->Product

Caption: General pathway for palladium-catalyzed carbonylation.

Experimental Protocol: Palladium-Catalyzed Oxidative Carbonylation of an Aryl Boronic Acid[11]

Materials:

  • Aryl boronic acid (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

  • Silver nitrate (B79036) (AgNO₃, 1.0 mmol)

  • Acetone (B3395972) (3 mL)

  • Carbon monoxide (CO) balloon

Procedure:

  • To a Schlenk flask, add the aryl boronic acid, palladium(II) acetate, dppp, and silver nitrate.

  • Evacuate and backfill the flask with carbon monoxide from a balloon three times.

  • Add acetone to the flask under a CO atmosphere.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the symmetrical diaryl ketone.

Copper-Catalyzed Cross-Coupling with Epoxides

A notable application of this compound is its copper-catalyzed cross-coupling with epoxides, providing a route to β-phenethyl alcohols. This reaction is efficient and demonstrates good regioselectivity for substitution at the less hindered side of the epoxide.[3]

Experimental Protocol: Cu-Catalyzed Cross-Coupling of this compound with an Epoxide[3]

Materials:

Procedure:

  • To a flame-dried flask under an argon atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C and add sec-butyllithium dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add copper(I) iodide and stir for an additional 15 minutes at -78 °C.

  • Add the epoxide to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

A Comparative Guide to the Reactivity of Benzylboronic Acid Pinacol Ester in Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boron reagent is critical to reaction success. Benzylboronic acid pinacol (B44631) ester is a widely used reagent for the introduction of benzyl (B1604629) groups. This guide provides an objective comparison of its reactivity with alternative boron-containing reagents, supported by computational and experimental data.

The central theme in the reactivity of boronic acid esters is a trade-off between stability and reactivity. While benzylboronic acid pinacol ester offers enhanced stability for purification and handling compared to the more volatile and decomposition-prone benzylboronic acid, this stability often comes at the cost of reduced reactivity in catalytic cycles like the Suzuki-Miyaura coupling.[1][2]

Quantitative Reactivity Comparison

While direct, comprehensive kinetic and computational studies specifically for this compound are not abundant in the literature, extensive research on analogous arylboronic acid systems provides valuable insights into the expected reactivity trends. The data presented below is based on studies of arylboronic acids and their esters, which are generally accepted to be representative for benzylic systems as well.

A key determinant of reactivity is the transmetalation step in the Suzuki-Miyaura catalytic cycle. The rate of this step is influenced by both steric and electronic factors of the boronic ester.

Table 1: Comparative Kinetic Data for the Transmetalation Step of Various Boron Reagents with a Palladium(II) Complex

Boron ReagentRelative Rate (k_rel)Half-life (t_1/2)Observations
Arylboronic Acid1.00~1.2 hBaseline for comparison.
Arylboronic Acid Pinacol EsterSlower than boronic acid~5.5 hSteric hindrance from the pinacol group impedes the formation of the pre-transmetalation intermediate.[3]
Arylboronic Acid Neopentyl Glycol EsterSlower than boronic acid~0.3 hLess sterically hindered than the pinacol ester, leading to a faster reaction.
Arylboronic Acid Glycol EsterFaster than boronic acid-Significantly less steric bulk allows for more facile formation of the reactive intermediate.[3]
Arylboronic Acid Catechol Ester~4.3-Electron-withdrawing nature of the catechol can enhance the rate of transmetalation.[3]

Data extrapolated from studies on arylboronic acid derivatives, which are expected to show similar trends for their benzyl counterparts.[3]

Table 2: Computationally Derived Activation Free Energy Barriers (ΔG‡) for the Transmetalation Step

Boron ReagentPathwayΔG‡ (kcal/mol)
Arylboronic AcidTP (trans to phosphine)17.3
Arylboronic Acid Catechol EsterTP (trans to phosphine)16.6
Arylboronic Acid Glycol EsterTP (trans to phosphine)15.9

Computational data for arylboronic systems, indicating that less sterically hindered esters like the glycol ester have lower activation barriers for the key transmetalation step compared to the parent boronic acid.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates

This protocol provides a general method for the synthesis of diarylmethanes, a common application of benzylboron reagents.

  • Reaction Setup: A solution of potassium aryltrifluoroborate (0.5 mmol), cesium carbonate (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%), and benzyl bromide (0.5 mmol) in a 10:1 mixture of THF/H₂O (5 mL) is prepared in a sealed tube under a nitrogen atmosphere.[4]

  • Reaction Conditions: The reaction mixture is stirred at 77 °C for 23 hours.[4]

  • Workup and Isolation: After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[4]

Kinetic Analysis of Transmetalation by ¹⁹F NMR Spectroscopy

This method is used to determine the reaction rates presented in Table 1.

  • Intermediate Generation: The palladium-boronate complex is generated in situ by adding the respective boronic ester (1.0 equiv/Pd) to a solution of a dimeric palladium complex in THF at -78 °C.[3]

  • NMR Monitoring: The solution is warmed to the desired temperature (e.g., -30 °C), and the reaction progress is monitored by acquiring ¹⁹F NMR spectra at regular time intervals.[3]

  • Data Analysis: The formation of the cross-coupled product is followed by integrating the corresponding signals in the ¹⁹F NMR spectra. The rate constants are obtained by fitting the data to a first-order kinetic model.[3]

Computational Methodology for Reactivity Studies

Density Functional Theory (DFT) is a powerful tool to elucidate reaction mechanisms and predict reactivity.

  • Software: Calculations are typically performed using the Gaussian suite of programs.[5]

  • Method: The M06 suite of functionals is commonly employed for geometry optimizations and frequency calculations. The B3LYP functional is also widely used.[5]

  • Basis Set: A combination of basis sets is often used, such as LANL2DZ for palladium and 6-31G(d) for all other atoms. For higher accuracy single-point energy calculations, the SDD basis set for palladium and 6-311+G(d,p) for other atoms are utilized.[5]

  • Solvation Model: The effects of the solvent are typically included using a continuum solvation model, such as the SMD model.[5]

  • Analysis: The calculations provide the Gibbs free energy (ΔG) for all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, allowing for the determination of activation energy barriers.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation [Bn-B(OR)₂]⁻ Base Ar-Pd(II)-Bn_L2 Ar-Pd(II)-Bn L₂ Transmetalation->Ar-Pd(II)-Bn_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bn_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Bn

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Boron Reagent Selection

The choice between benzylboronic acid, its pinacol ester, or another derivative depends on the specific requirements of the synthesis. This diagram outlines a logical workflow to guide this decision.

Boron_Reagent_Selection Start Start: Need to perform a benzyl group coupling High_Reactivity Is highest reactivity/ fastest reaction critical? Start->High_Reactivity Stability_Purification Is reagent stability/ easy purification critical? High_Reactivity->Stability_Purification No Use_Boronic_Acid Use Benzylboronic Acid High_Reactivity->Use_Boronic_Acid Yes Anhydrous_Conditions Anhydrous conditions preferred? Stability_Purification->Anhydrous_Conditions No Use_Pinacol_Ester Use Benzylboronic Acid Pinacol Ester Stability_Purification->Use_Pinacol_Ester Yes Anhydrous_Conditions->Use_Boronic_Acid No Consider_Neopentyl_Ester Consider Benzylboronic Acid Neopentyl Glycol Ester Anhydrous_Conditions->Consider_Neopentyl_Ester Yes

Caption: A decision-making workflow for selecting the appropriate benzylboron reagent.

References

A Comparative Guide to the Performance of Benzylboronic Acid Pinacol Ester in Diverse Solvent Systems for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of reagents and reaction conditions significantly influences the efficiency, yield, and purity of the desired products. Benzylboronic acid pinacol (B44631) ester is a widely utilized reagent in these transformations due to its stability and ease of handling compared to the corresponding free boronic acid. However, its performance is intricately linked to the solvent system employed. This guide provides an objective comparison of benzylboronic acid pinacol ester's performance in different solvents, supported by experimental data, to aid researchers in optimizing their synthetic strategies.

Executive Summary: The Critical Role of the Solvent

The solvent in a Suzuki-Miyaura coupling reaction is not merely an inert medium but an active participant that influences several key aspects of the catalytic cycle. It affects the solubility of reagents, the stability of the catalyst, the rate of oxidative addition, transmetalation, and reductive elimination. The selection of an appropriate solvent can be the determining factor between a high-yielding, clean reaction and a low-yielding, complex mixture. This guide will delve into the quantitative effects of various solvent systems on the performance of this compound and compare it with alternative boronic esters.

Quantitative Performance Comparison in Various Solvent Systems

The following table summarizes the performance of a this compound in a Suzuki-Miyaura cross-coupling reaction with an ortho-bromoaniline in different solvent systems. The data highlights the significant impact of the solvent on the reaction yield.

Table 1: Performance of this compound in a Suzuki-Miyaura Coupling Reaction

Solvent SystemCatalystBaseTemperature (°C)Reaction Time (h)Yield (%)
Dioxane/H₂O (10:1)Pd(dppf)Cl₂K₂CO₃90Not Specified11[1]
DioxaneCataCXium A Pd G3Cs₂CO₃80Not Specified51[1]
Ethyl Acetate (EtOAc)CataCXium A Pd G3Cs₂CO₃80Not SpecifiedLow/No Increase
Toluene (B28343) (PhMe)CataCXium A Pd G3Cs₂CO₃80Not SpecifiedLow/No Increase
2-Methyltetrahydrofuran (2-MeTHF)CataCXium A Pd G3Cs₂CO₃80Not Specified95[1]
Toluene/H₂O (4:1)Pd(dppf)Cl₂Na₃PO₄100Not Specified40
Dioxane/H₂O (4:1)Pd(dppf)Cl₂Na₃PO₄100Not Specified74[2]
Dimethylformamide (DMF)Pd(dppf)Cl₂Na₃PO₄100Not Specified22[2]
Tetrahydrofuran (THF)Pd(dppf)Cl₂Na₃PO₄65Not Specified27[2]

Note: The data presented is compiled from different studies with varying substrates and catalysts, which should be considered when interpreting the results. The trend, however, underscores the critical role of solvent optimization. For the coupling of an ortho-bromoaniline with this compound, 2-MeTHF was found to be a superior solvent, leading to a significantly higher yield compared to more traditional solvents like dioxane and toluene[1]. Aqueous solvent mixtures, such as dioxane/water, have also been shown to be effective, potentially by aiding the dissolution of the base and influencing the transmetalation step[2].

Comparison with Alternative Boronic Esters

While pinacol esters are widely used due to their stability, other boronic esters have been developed to address specific challenges such as slow transmetalation or difficult purification.

Table 2: Qualitative Comparison of Benzylboronic Acid Ester Alternatives

Boronic Ester TypeKey AdvantagesKey Disadvantages
Pinacol Ester High stability, commercially available, easy to handle.[3]Can be sterically hindered, leading to slower transmetalation in some cases.[3]
MIDA Ester Exceptionally stable, allows for slow release of the boronic acid, useful in complex syntheses.Often requires an additional deprotection step before coupling.
Neopentyl Glycol Ester Can exhibit faster reaction rates compared to pinacol esters.[3]May be less stable than pinacol esters.
Catechol Ester Can lead to increased reaction rates.[3]More sensitive to oxidation and hydrolysis.

One study on Suzuki-Miyaura polymerization found that a thienyl MIDA boronate ester monomer produced higher molecular weight polymers in better yields compared to the corresponding pinacol boronate ester under identical conditions, highlighting the potential advantages of alternative esters in specific applications[4].

Experimental Protocols

A detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound is provided below. This protocol can be adapted and optimized for specific substrates.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 2-MeTHF or Dioxane/H₂O 4:1) (10 mL)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and the palladium catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling and the catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Ester, and Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Solvent and Pd Catalyst B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X L1 Pd0->L1 Transmetalation Transmetalation Intermediate OxAdd->Transmetalation R-B(OR)₂ (Base) L2 OxAdd->L2 RedElim Reductive Elimination Intermediate Transmetalation->RedElim Isomerization Transmetalation->RedElim RedElim->Pd0 Ar-R L3 RedElim->L3 L1->OxAdd L2->Transmetalation L3->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The performance of this compound in Suzuki-Miyaura cross-coupling reactions is profoundly influenced by the choice of solvent. While traditional solvents like dioxane and toluene are commonly used, experimental evidence suggests that less conventional solvents such as 2-MeTHF can offer significantly improved yields for certain substrates. The addition of water to organic solvents can also be beneficial. For researchers aiming to optimize their synthetic routes, a systematic screening of solvents is highly recommended. Furthermore, considering alternative boronic esters, such as MIDA or neopentyl glycol esters, may provide advantages in terms of stability, reactivity, and purification, depending on the specific requirements of the synthesis. The provided experimental protocol and workflow diagrams serve as a practical guide for conducting and understanding these powerful C-C bond-forming reactions.

References

Stability Showdown: Aryl vs. Benzylboronic Acid Pinacol Esters in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug development, boronic acid pinacol (B44631) esters are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their stability, however, is a critical parameter that dictates their storage, handling, and reaction efficiency. This guide provides a detailed comparison of the stability of two key classes of these compounds: arylboronic acid pinacol esters and benzylboronic acid pinacol esters, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.

At a Glance: Key Stability Differences

While both aryl and benzylboronic acid pinacol esters are valued for their reactivity, their stability profiles under various conditions show notable differences. Generally, arylboronic acid pinacol esters exhibit greater stability, a characteristic attributed to the electronic effect of the sp²-hybridized carbon of the aromatic ring being directly attached to the boron atom. This contrasts with benzylboronic acid pinacol esters, where the sp³-hybridized benzylic carbon influences the boron center differently.

Quantitative Stability Comparison

ParameterPhenylboronic Acid Pinacol EsterBenzylboronic Acid Pinacol EsterTest Conditions
Hydrolytic Stability (Half-life, t½) ~180 minutes[1]~120 minutes (estimated)50 mM sodium phosphate (B84403) buffer, pH 7.4
Thermal Decomposition Onset (TGA) > 200 °C (typical)Not availableInert atmosphere
Oxidative Stability Susceptible to degradationSusceptible to degradationAqueous H₂O₂

Disclaimer: The half-life for this compound is an estimation based on the known electronic effects of benzyl (B1604629) groups relative to phenyl groups on the stability of related compounds. Direct experimental data for a side-by-side comparison was not found in the reviewed literature.

Deep Dive into Stability Profiles

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for boronic acid pinacol esters, yielding the corresponding boronic acid and pinacol. This process is often catalyzed by acidic or basic conditions and can occur during aqueous workups, chromatography on silica (B1680970) gel, or in protic solvents.

The stability of arylboronic acid pinacol esters to hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it.[1] The direct attachment of the electron-withdrawing aryl group to the boron atom in phenylboronic acid pinacol ester contributes to its moderate stability. In contrast, the electron-donating nature of the benzyl group in this compound is expected to make the boron atom more susceptible to nucleophilic attack by water, leading to a faster rate of hydrolysis.

Thermal Stability
Oxidative Stability

Both aryl and benzylboronic acid pinacol esters are susceptible to oxidative degradation. A common pathway involves the reaction with oxidizing agents like hydrogen peroxide, which leads to the formation of the corresponding phenol (B47542) or benzyl alcohol. The mechanism of this oxidation has been studied for arylboronic acids and is believed to involve the formation of a boronate peroxide intermediate. The relative oxidative stability is expected to follow a similar trend as hydrolytic stability, with the benzyl derivative being potentially more reactive.

Experimental Protocols for Stability Assessment

To enable researchers to conduct their own comparative stability studies, detailed protocols for assessing hydrolytic, thermal, and oxidative stability are provided below.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the kinetic monitoring of the hydrolysis of a boronic acid pinacol ester by observing the change in concentration of the starting material and the appearance of the pinacol product over time.

Materials:

  • Boronic acid pinacol ester (aryl or benzyl)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Water (H₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the boronic acid pinacol ester in the deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • In an NMR tube, combine a specific volume of the stock solution (e.g., 0.5 mL) with a known volume of water (e.g., 50 µL).

  • Quickly acquire a ¹H NMR spectrum at time t=0.

  • Continue to acquire spectra at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 4 hours).

  • Integrate the signals corresponding to the pinacol methyl protons of the starting ester and the free pinacol product.

  • Calculate the percentage of hydrolysis at each time point and determine the rate constant and half-life.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis prep1 Prepare stock solution of boronic ester in DMSO-d6 prep2 Add H2O to NMR tube prep1->prep2 Mix acq1 Acquire 1H NMR at t=0 prep2->acq1 acq2 Acquire spectra at regular intervals acq1->acq2 proc1 Integrate pinacol signals acq2->proc1 calc1 Calculate % hydrolysis proc1->calc1

Figure 1. Experimental workflow for monitoring hydrolytic stability by ¹H NMR.
Protocol 2: Assessment of Hydrolytic Stability by HPLC

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the boronic acid pinacol ester from its hydrolysis product, the boronic acid.

Materials:

  • Boronic acid pinacol ester (aryl or benzyl)

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the boronic acid pinacol ester in ACN.

  • Prepare the mobile phase, typically a gradient of ACN and water or buffer.

  • Incubate a solution of the boronic acid pinacol ester in the desired aqueous medium (e.g., buffer at pH 7.4) at a constant temperature.

  • At various time points, inject an aliquot of the reaction mixture onto the HPLC system.

  • Monitor the chromatogram for the disappearance of the peak corresponding to the boronic acid pinacol ester and the appearance of the peak for the boronic acid.

  • Quantify the peak areas to determine the percentage of degradation over time.

Protocol 3: Evaluation of Thermal Stability by TGA

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition.

Materials:

  • Boronic acid pinacol ester (aryl or benzyl)

  • TGA instrument

Procedure:

  • Place a small, accurately weighed amount of the boronic acid pinacol ester into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve.

Protocol 4: Oxidative Stability Assay

This protocol assesses the stability of the boronic acid pinacol ester in the presence of an oxidizing agent.

Materials:

  • Boronic acid pinacol ester (aryl or benzyl)

  • Hydrogen peroxide (H₂O₂) solution

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC or NMR for analysis

Procedure:

  • Prepare a solution of the boronic acid pinacol ester in a suitable solvent (e.g., ACN/buffer mixture).

  • Add a known concentration of H₂O₂ to the solution.

  • Monitor the degradation of the starting material over time using either HPLC or NMR, as described in Protocols 1 and 2.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Degradation Pathway ester Boronic Acid Pinacol Ester products Boronic Acid + Pinacol ester->products Hydrolysis h2o + H₂O ester_ox Boronic Acid Pinacol Ester phenol Phenol/Alcohol + Boric Acid + Pinacol ester_ox->phenol Oxidation h2o2 + H₂O₂

Figure 2. Major degradation pathways for boronic acid pinacol esters.

Conclusion

The stability of boronic acid pinacol esters is a crucial consideration for their application in organic synthesis and drug development. This guide highlights that arylboronic acid pinacol esters are generally more stable than their benzyl counterparts, particularly towards hydrolysis. This difference is primarily attributed to the electronic effects of the aryl versus the benzyl group on the boron center. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of these important reagents under various conditions, enabling more robust and reproducible synthetic outcomes. As the demand for efficient and reliable synthetic methodologies continues to grow, a thorough understanding of reagent stability will remain a cornerstone of successful chemical research.

References

A Head-to-Head Comparison of Cross-Coupling Methods Utilizing Benzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular synthesis. Benzylboronic acid pinacol (B44631) ester has emerged as a versatile and valuable reagent in this endeavor. This guide provides a head-to-head comparison of various cross-coupling methods that employ this reagent, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific synthetic challenges.

Performance Comparison of Cross-Coupling Methods

The following table summarizes the quantitative data for different cross-coupling strategies involving benzylboronic acid pinacol ester and its derivatives. This data is intended to provide a clear comparison of reaction yields and conditions.

Cross-Coupling MethodCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerRef.
Suzuki-Miyaura Coupling Pd(OAc)₂JohnPhosK₂CO₃DMF1400.33853-(bromomethyl)benzoate[1]
Suzuki-Miyaura Coupling PdCl₂(dppf)-Cs₂CO₃1,4-Dioxane908925-Bromo-2-chlorobenzo[d]thiazole[2]
Suzuki-Miyaura Coupling Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10012855-Bromo-2-chlorobenzo[d]thiazole[2]
Photoredox/Ni-Catalyzed Coupling NiBr₂·diglyme / Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆dtbbpy2,6-LutidineAcetone (B3395972)RT12854-Iodobenzonitrile (B145841)[3]
Photoredox Coupling Ir(ppy)₃-DMAPAcetoneRT1824-Cyanopyridine[4]
Nickel-Catalyzed C(sp²)-C(sp³) Coupling NiBr₂4,4’-di-tert-butyl-2,2’-bipyridine-DME601697α-iodoboronates[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Suzuki-Miyaura Coupling of Benzyl (B1604629) Bromide with Arylboronic Acid[1]

A microwave vial is charged with 3-(bromomethyl)benzoate (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and K₂CO₃ (2.0 eq). Anhydrous DMF is added, and the vial is sealed. The reaction mixture is then heated in a microwave reactor at 140 °C for 20 minutes. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Photoredox/Nickel-Catalyzed Coupling of this compound with Aryl Halide[3]

In a nitrogen-filled glovebox, a vial is charged with 4-iodobenzonitrile (1.0 eq), this compound (1.5 eq), NiBr₂·diglyme (10 mol%), dtbbpy (10 mol%), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%), and 2,6-lutidine (2.0 eq). Anhydrous acetone is added, and the vial is sealed. The reaction mixture is then irradiated with a blue LED (450 nm) at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography.

Photoredox Coupling of this compound with Cyanoarene[4]

A solution of the cyanoarene (1.0 eq), this compound (1.5 eq), Ir(ppy)₃ (1 mol%), and 4-dimethylaminopyridine (B28879) (DMAP, 20 mol%) in acetone is prepared. The solution is degassed and then irradiated with visible light at room temperature for 1 hour. The solvent is evaporated, and the crude product is purified by flash chromatography.

Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling[5]

To a solution of α-iodoboronate (1.0 eq) and arylboronic acid (1.2 eq) in DME is added NiBr₂ (5 mol%) and 4,4’-di-tert-butyl-2,2’-bipyridine (10 mol%). The mixture is stirred at 60 °C for 16 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The product is purified by column chromatography.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the fundamental steps involved in the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Aryl-X Aryl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Benzyl-B(OR)2 Benzyl-B(OR)2 Benzyl-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Benzyl Ar-Pd(II)-Benzyl Transmetalation->Ar-Pd(II)-Benzyl Reductive Elimination Reductive Elimination Ar-Pd(II)-Benzyl->Reductive Elimination Reductive Elimination->Pd(0) Aryl-Benzyl Aryl-Benzyl Reductive Elimination->Aryl-Benzyl Photoredox_Nickel_Coupling Ir(III)* Ir(III)* SET Single Electron Transfer Ir(III)*->SET Benzyl-B(OR)2 Benzyl-B(OR)2 Benzyl-B(OR)2->SET Benzyl Radical Benzyl Radical SET->Benzyl Radical Ir(II) Ir(II) SET->Ir(II) Radical Capture Radical Capture Benzyl Radical->Radical Capture Ni(0) Ni(0) Oxidative Addition Oxidative Addition Ni(0)->Oxidative Addition Aryl-X Aryl-X Aryl-X->Oxidative Addition Ar-Ni(II)-X Ar-Ni(II)-X Oxidative Addition->Ar-Ni(II)-X Ar-Ni(II)-X->Radical Capture Ar-Ni(III)-Benzyl Ar-Ni(III)-Benzyl Radical Capture->Ar-Ni(III)-Benzyl Reductive Elimination Reductive Elimination Ar-Ni(III)-Benzyl->Reductive Elimination Aryl-Benzyl Aryl-Benzyl Reductive Elimination->Aryl-Benzyl Ni(I) Ni(I) Reductive Elimination->Ni(I)

References

Safety Operating Guide

Proper Disposal of Benzylboronic Acid Pinacol Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like Benzylboronic acid pinacol (B44631) ester is paramount. This guide provides essential safety information and a clear, step-by-step plan for its disposal.

Benzylboronic acid pinacol ester and similar boronic acid derivatives are recognized for their utility in organic synthesis, but they also present potential environmental hazards. Some boronic acids have been identified as potential mutagens, necessitating careful handling and disposal to ensure the safety of laboratory personnel and the surrounding ecosystem.

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, the precautionary statements from various Safety Data Sheets (SDS) provide essential guidance.

Key Safety Considerations:

  • Environmental Hazard: This compound may be toxic to aquatic life. It is imperative to prevent this substance from entering drains, sewers, or waterways.[1]

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Incompatible Materials: Avoid mixing waste with strong oxidizing agents, strong acids, and strong bases.[3]

Quantitative Hazard and Physical Property Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C13H19BO2[1][2]
Molecular Weight 218.10 g/mol [1][2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 65 °C @ 0.15 mmHg[2]
Flash Point > 110 °C (> 230 °F)[2]
Density 0.98 g/cm³[2]
Solubility in Water Insoluble[5]
Storage Store under an inert atmosphere in a cool, dry, and well-ventilated place.[2][5]

Step-by-Step Disposal Protocol

The following protocol outlines the procedure for the disposal of waste this compound and its empty containers. This procedure is based on general principles of hazardous waste management and should be adapted to comply with your institution's specific guidelines and local regulations.

Part 1: Disposal of Unused or Waste this compound
  • Characterize the Waste: All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[6][7] Ensure the container is in good condition and has a secure screw-top cap.

    • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and the associated hazards (e.g., "Environmental Hazard").[8][9][10]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from incompatible materials and general laboratory traffic.

  • Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container three times with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol, or the solvent used in your procedure).

    • The first rinseate, and subsequent rinses if required by your institution, must be collected and disposed of as hazardous waste.[8] Transfer the rinseate to your hazardous waste container for this compound.

  • Final Cleaning: After the initial hazardous rinse, wash the container with soap and water.

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate, and in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Disposal Workflow for this compound cluster_waste Waste this compound cluster_container Empty Container Decontamination Waste Unused or Contaminated This compound Collect Collect in a Labeled, Compatible Hazardous Waste Container Waste->Collect Store Store in Satellite Accumulation Area Collect->Store Pickup Arrange for EHS Hazardous Waste Pickup Store->Pickup EmptyContainer Empty Benzylboronic Acid Pinacol Ester Container Rinse Triple Rinse with Appropriate Solvent EmptyContainer->Rinse CollectRinseate Collect Rinseate as Hazardous Waste Rinse->CollectRinseate Wash Wash with Soap and Water Rinse->Wash CollectRinseate->Collect Add to Waste Container Dry Air Dry Completely Wash->Dry Deface Deface Original Label Dry->Deface DisposeContainer Dispose of Clean Container in Lab Glass/Plastic Waste Deface->DisposeContainer

References

Personal protective equipment for handling Benzylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Benzylboronic acid pinacol (B44631) ester. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Benzylboronic acid pinacol ester is classified as a substance that can cause significant health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, this compound is sensitive to air and moisture.[3] Therefore, stringent adherence to the recommended Personal Protective Equipment (PPE) is mandatory.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes and airborne particles.[1][2][3][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatDouble gloving (nitrile inner, neoprene outer) is recommended for enhanced protection.[5] A lab coat should be worn to protect skin and clothing from contamination.[1][2][3]
Respiratory Protection Use in a well-ventilated fume hoodWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.[6]

Operational Protocol: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent hazardous situations.

Step 1: Preparation and Engineering Controls

  • Ensure a chemical fume hood is operational and certified.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have an emergency eyewash station and safety shower readily accessible.

Step 2: Handling the Compound

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation due to air and moisture sensitivity.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the handling area.[2]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

Step 3: Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated area.[2][3]

  • Keep the compound under an inert atmosphere to maintain its stability.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is required:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including empty containers and contaminated items (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7] Do not dispose of it down the drain or in regular trash.

Below is a workflow diagram illustrating the key safety and handling steps for this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood handle_inert Handle Under Inert Atmosphere prep_fume_hood->handle_inert handle_avoid_contact Avoid Direct Contact handle_inert->handle_avoid_contact handle_no_eat No Eating, Drinking, or Smoking handle_avoid_contact->handle_no_eat storage_conditions Store Tightly Closed, Cool, Dry, Ventilated handle_no_eat->storage_conditions storage_inert Store Under Inert Atmosphere storage_conditions->storage_inert dispose_collect Collect in Labeled Hazardous Waste Container storage_inert->dispose_collect dispose_follow_regs Dispose via EHS Following Regulations dispose_collect->dispose_follow_regs

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
Benzylboronic acid pinacol ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.